1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIARCRRZCGUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205599 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001755-77-6 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for numerous compounds with significant biological activity. This guide focuses on a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, providing an in-depth analysis of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery. By integrating structural features like the nitro group and a carbohydrazide moiety, this compound serves as a compelling candidate for development as an antimicrobial or anticancer agent. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering both foundational knowledge and practical methodologies.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged structure in drug design. This heterocycle is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][2] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) validates the therapeutic potential of pyrazole-based compounds.[3]
The subject of this guide, this compound, incorporates three key functional groups that enhance its chemical and biological profile:
-
The Pyrazole Core: Provides a stable, aromatic scaffold amenable to various substitutions.
-
The 4-Nitro Group: Acts as a strong electron-withdrawing group, which can be crucial for specific molecular interactions and can undergo bioreduction in cellular environments to form reactive, potentially cytotoxic intermediates.[3]
-
The 3-Carbohydrazide Moiety (-CONHNH₂): This functional group is a well-known building block for synthesizing more complex heterocycles and can form critical hydrogen bonds with biological macromolecules like enzymes, influencing their function.[3][4]
This guide will systematically deconstruct the molecule, from its fundamental properties to its synthesis and potential therapeutic action.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structure
The formal IUPAC name for the compound is This compound . Its structure consists of a central pyrazole ring substituted at the 1-position with an ethyl group, at the 4-position with a nitro group, and at the 3-position with a carbohydrazide group.[3]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of key physicochemical properties is essential for experimental design, including solubility testing and formulation development.
| Property | Value | Source |
| CAS Number | 1001755-77-6 | [3] |
| Molecular Formula | C₆H₉N₅O₃ | Derived |
| Molecular Weight | 199.17 g/mol | [3] |
| InChI Key | YJIARCRRZCGUNL-UHFFFAOYSA-N | [3] |
| Melting Point | ~288–290 °C (for related derivatives) | [2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The most direct route involves the hydrazinolysis of the corresponding ethyl ester.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available carboxylic acid precursor.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes the conversion of the intermediate ester to the final carbohydrazide product. The starting ester, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, can be synthesized from its corresponding carboxylic acid via Fischer esterification.[5]
Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq).
-
Add absolute ethanol (20 mL/g of ester) as the solvent.
-
Scientist's Note: The use of absolute ethanol is crucial to prevent hydrolysis of the ester starting material and ensure the reaction proceeds efficiently towards the desired hydrazide.
-
-
Reagent Addition:
-
Slowly add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) to the stirred solution at room temperature.
-
Expertise Insight: An excess of hydrazine hydrate is used to drive the equilibrium towards product formation, ensuring complete conversion of the ester.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
-
Purification:
-
Recrystallize the crude product from ethanol or methanol to obtain the pure this compound as a solid.[3]
-
Dry the purified product under vacuum.
-
Analytical Characterization (Self-Validation)
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results serve as a benchmark for validation.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Triplet (~1.3 ppm, 3H) for -CH₃; Quartet (~4.2 ppm, 2H) for -CH₂; Singlets for pyrazole-H, -NH, and -NH₂ protons. | Confirms the presence and connectivity of the ethyl group and hydrazide protons.[3] |
| ¹³C NMR | Signal at ~160-170 ppm for the carbonyl carbon (C=O); signals for pyrazole ring carbons and ethyl group carbons. | Verifies the carbon skeleton of the molecule.[3] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), and N-O stretching (nitro group). | Confirms the presence of key functional groups.[3] |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 200.07. | Confirms the molecular weight of the compound (calculated M.W. 199.17).[3] |
Biological Activity and Therapeutic Potential
While specific extensive biological studies on this compound are emerging, the known activities of structurally related compounds provide a strong basis for its therapeutic potential. Pyrazole carbohydrazide derivatives are widely investigated for a range of activities.[4]
Postulated Mechanism of Action
The biological activity is likely derived from a combination of its structural features:
-
Enzyme Inhibition: The carbohydrazide moiety can act as a hydrogen bond donor and acceptor, enabling it to fit into the active sites of enzymes and disrupt their function.[3]
-
Cytotoxicity via Nitro-Reduction: The nitro group can be enzymatically reduced within hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacterial colonies. This reduction generates reactive nitrogen species that can induce DNA damage and oxidative stress, leading to cell death.[3]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C8H11N3O4 | CID 70116144 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of specific public data for this molecule, this whitepaper synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical and early-phase development of pyrazole-based therapeutic agents.
Introduction: The Critical Role of Solubility in Drug Development
This compound belongs to a class of pyrazole derivatives that are widely investigated for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core pyrazole scaffold, functionalized with a carbohydrazide moiety, presents a unique template for designing novel therapeutics.[1] However, the journey from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, foremost among them being solubility.
Poor solubility is a major hurdle in drug development, often leading to low or erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure.[3] Therefore, a thorough understanding and quantitative determination of a compound's solubility in a range of relevant solvents is an indispensable early-stage activity. This guide provides the scientific framework and practical protocols to approach the solubility assessment of this compound.
Physicochemical Profile and Predicted Solubility
The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like," which states that solutes dissolve best in solvents with similar polarity.[4][5] An analysis of the structural features of this compound allows for a predictive assessment of its solubility profile.
-
Pyrazole Ring: The five-membered aromatic ring is relatively nonpolar but contains two nitrogen atoms, which can participate in hydrogen bonding as acceptors.
-
Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the lipophilicity of the molecule, favoring solubility in less polar solvents.
-
Nitro Group (-NO₂): The nitro group is highly polar and a strong hydrogen bond acceptor. Its presence is expected to enhance solubility in polar solvents.[6][7]
-
Carbohydrazide Moiety (-CONHNH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The carbohydrazide group is known to increase water solubility but may have varied effects in organic solvents depending on their nature.[8]
Overall Polarity and Expected Behavior: The molecule possesses both lipophilic (ethyl group, pyrazole ring) and highly polar (nitro group, carbohydrazide) functionalities. This amphiphilic nature suggests that it will exhibit a nuanced solubility profile, likely showing preferential solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane is expected to be very low.
Illustrative Solubility Data
While specific experimental data for this compound is not available in the public domain, the following table provides an illustrative and predictive summary of its expected solubility at ambient temperature (20-25°C). These predictions are based on the structural analysis above and are intended to guide solvent selection for experimental studies. Researchers must empirically determine the precise solubility values for their specific applications.
| Solvent | Solvent Type | Predicted Solubility Descriptor | Approximate Concentration Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | >100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | >100 |
| Acetone | Polar Aprotic | Soluble | 10 - 30 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | 3 - 10 |
| Methanol | Polar Protic | Soluble | 10 - 30 |
| Ethanol | Polar Protic | Sparingly Soluble | 3 - 10 |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | 1 - 3 |
| Dichloromethane (DCM) | Moderately Polar | Very Slightly Soluble | 0.1 - 1 |
| Toluene | Nonpolar | Practically Insoluble | <0.1 |
| Hexane | Nonpolar | Practically Insoluble | <0.1 |
Key Factors Influencing Experimental Solubility
Several experimental variables can significantly impact the measured solubility of a compound. Controlling these factors is essential for obtaining reproducible and accurate data.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[9] It is crucial to perform and report solubility measurements at a constant, specified temperature.
-
Purity of the Compound: Impurities can alter the measured solubility. The use of a well-characterized, high-purity solid is paramount for obtaining true equilibrium solubility data.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[10] The most stable crystalline form will have the lowest solubility. It is important to characterize the solid form used in the study.
-
Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[11] Inadequate equilibration time will result in an underestimation of the true solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound due to its reliability and direct measurement of a saturated solution.[10][11]
Rationale and Causality
This protocol is designed to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring an excess of solid is present, we guarantee that the solvent is fully saturated at the given temperature.[11] The extended incubation with agitation facilitates the dissolution process to reach a state of dynamic equilibrium.[12] Subsequent separation of the solid and solution phases, followed by accurate quantification of the dissolved analyte, provides the thermodynamic solubility value.
Materials and Apparatus
-
Compound: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Hexane)
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound (e.g., ~10-20 mg) to a series of pre-weighed glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200-300 RPM).[11] Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. Discard the first few drops to saturate the filter and minimize any potential adsorption effects.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as the RP-HPLC method described below.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Figure 1: Shake-Flask Solubility Determination Workflow
Analytical Method: Quantification by RP-HPLC
A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[13][14]
-
Rationale: The pyrazole derivative has moderate polarity, making it ideal for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate as the pyrazole ring and nitro group are strong chromophores.
Proposed HPLC Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) can be added to improve peak shape.[1][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA detector).
-
Calibration: A multi-point calibration curve (typically 5-7 points) should be prepared using stock solutions of known concentrations of the compound. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining a predictive analysis based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. The shake-flask method, coupled with a validated HPLC quantification technique, remains the definitive approach for establishing the thermodynamic solubility, a cornerstone parameter that informs all subsequent stages of formulation and preclinical evaluation.
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Quora. (2017). How do you perform the shake flask method to determine solubility?.
- Ataman Kimya. (n.d.). Carbohydrazide.
- BenchChem. (2025). The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide.
- Blog. (2025). What is the solubility of CARBOHYDRAZIDE Deoxident in organic solvents?.
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Solubility Landscape of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide.
- International Journal of Current Pharmaceutical Analysis. (n.d.).
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- MDPI. (n.d.).
- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
- Wikipedia. (n.d.). Carbohydrazide.
- BenchChem. (2025).
- ResearchGate. (n.d.). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide.
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- University of Toronto. (2023). Solubility of Organic Compounds.
- Khan Academy. (n.d.). Solubility of organic compounds.
Sources
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ijcpa.in [ijcpa.in]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically used drugs, exhibiting a broad range of biological activities including antimicrobial and anticancer properties.[1] The introduction of a nitro group at the 4-position can enhance its electrophilicity, while the carbohydrazide moiety at the 3-position provides a reactive handle for the synthesis of diverse derivatives, such as oxadiazoles and triazoles.[1] This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound.
Molecular Structure and Synthesis
The molecular formula of this compound is C₆H₁₀N₄O₃.[1] Its structure consists of a pyrazole ring substituted with an ethyl group at the N1 position, a nitro group at the C4 position, and a carbohydrazide group at the C3 position.
Synthesis Workflow
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid or its ester.[1]
Caption: Synthetic route to this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~4.2 | Quartet | 2H | -CH₂ CH₃ |
| ~4.5 (broad s) | Singlet | 2H | -NHNH₂ |
| ~8.5 | Singlet | 1H | Pyrazole C5-H |
| ~11.5 (broad s) | Singlet | 1H | -CONH NH₂ |
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂CH₃ |
| ~45 | -CH₂ CH₃ |
| ~130 | Pyrazole C5 |
| ~140 | Pyrazole C4 -NO₂ |
| ~145 | Pyrazole C3 -CONHNH₂ |
| ~160-170 | -C =O |
Table 3: IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretching (hydrazide) |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide I) |
| ~1520 | Strong | N-O asymmetric stretching (nitro) |
| ~1350 | Strong | N-O symmetric stretching (nitro) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 199.17 | [M+H]⁺ |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data for this compound, based on established methods for similar compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode to generate the [M+H]⁺ ion. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion peak to confirm the molecular weight of the compound.
Data Interpretation
A thorough analysis of the spectroscopic data provides a detailed structural confirmation of this compound.
NMR Spectral Analysis
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring proton, and the hydrazide protons. The ethyl group should appear as a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂), characteristic of an ethyl group attached to a nitrogen atom. The pyrazole ring proton at the C5 position is anticipated to be a singlet at a downfield chemical shift (around 8.5 ppm) due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group. The protons of the hydrazide moiety (-CONHNH₂) are expected to appear as two broad singlets, one for the NH₂ group and another for the NH group, which are exchangeable with D₂O.
The ¹³C NMR spectrum will corroborate the structure with signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon. The carbonyl carbon is expected to resonate in the downfield region of 160-170 ppm. The pyrazole ring carbons will have distinct chemical shifts influenced by the substituents.
IR Spectral Analysis
The IR spectrum provides valuable information about the functional groups present. The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the carbohydrazide group.[1] The strong absorption at approximately 1650 cm⁻¹ is assigned to the C=O stretching vibration of the amide I band.[1] The presence of the nitro group is confirmed by two strong absorption bands at roughly 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[1]
Mass Spectrometry Analysis
The ESI mass spectrum is expected to show a prominent peak at m/z 199.17, corresponding to the protonated molecular ion [M+H]⁺, which confirms the molecular weight of 198.17 g/mol for the parent compound.[1]
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural elucidation and purity assessment of this compound. The data presented in this guide, supported by established methodologies for related pyrazole derivatives, offers a reliable reference for researchers in the field of medicinal chemistry and drug development.
References
- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. 2012, 4(1):353-358.
-
Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. 2015. Available from: [Link].
Sources
thermal stability of nitro-pyrazole compounds
An In-depth Technical Guide to the Thermal Stability of Nitro-Pyrazole Compounds
Authored by a Senior Application Scientist
Preamble: The Critical Role of Thermal Stability in Energetic Materials Science
In the field of energetic materials, the quest for compounds that offer high performance while ensuring safety and stability is paramount. Nitro-pyrazoles have emerged as a prominent class of nitrogen-rich heterocycles, distinguished by their high heats of formation, high density, and tunable thermal stability and detonation performance.[1][2][3] Their versatile scaffold allows for systematic modification, making them ideal candidates for next-generation explosives, propellants, and pyrotechnics.[1][2] However, the energy potential of these materials is intrinsically linked to their chemical stability. Understanding and predicting their response to thermal stimuli is not merely an academic exercise; it is a critical safety and performance requirement that governs every stage of their lifecycle, from synthesis and formulation to storage and deployment.[4][5][6]
This guide provides a comprehensive exploration of the core principles governing the . We will dissect the intricate relationship between molecular structure and thermal behavior, detail the primary decomposition pathways, and present the standard analytical methodologies used to quantify stability. This document is intended for researchers, chemists, and materials scientists dedicated to the development of safer and more effective energetic materials.
Section 1: Foundational Pillars of Thermal Stability in Nitro-Pyrazoles
The thermal stability of an energetic material is its capacity to resist decomposition when subjected to heat.[4][5] For nitro-pyrazoles, this stability is not a single, simple parameter but a complex interplay of various structural and electronic factors at both the molecular and intermolecular levels. A thorough understanding of these factors is the cornerstone of designing new energetic materials with tailored safety profiles.
The Decisive Impact of Nitro Group Substitution
The number and placement of nitro (—NO₂) groups on the pyrazole ring are the most significant determinants of a compound's energetic properties and its thermal stability.
-
Number of Nitro Groups : As a general principle, increasing the number of nitro groups enhances the density and oxygen balance of the molecule, which can lead to superior detonation performance. However, this often comes at the cost of thermal stability. The introduction of multiple nitro groups, particularly on adjacent carbon atoms, can induce significant intramolecular strain and steric hindrance, weakening the molecular framework and lowering the decomposition temperature.[7]
-
Positional Isomerism : The location of the nitro groups is critically important. A salient example is the comparison between dinitropyrazole (DNP) isomers. Studies consistently show that 3,5-DNP derivatives are thermally more stable than their 3,4-DNP counterparts.[8] The decomposition temperature for 3,5-DNP compounds can be significantly higher, which is attributed to a more stable electronic configuration and reduced steric clash between adjacent functional groups. For instance, N-substituted 3,5-DNP compounds exhibit decomposition temperatures of 217–255 °C, whereas the analogous 3,4-DNP compounds decompose at lower temperatures of 195–201 °C.[8]
The Modulating Role of Ring Substituents
Beyond the primary nitro groups, other functional groups attached to the pyrazole ring—either at a carbon atom or the N1 nitrogen—play a crucial role in fine-tuning thermal stability.
-
N-Substitution : Alkylating or functionalizing the N1 position of the pyrazole ring is a common strategy to modify physical properties like melting point and to influence decomposition pathways.
-
N-Methylation : Comparing 3,4,5-1H-trinitropyrazole (TNP) with its N-methylated analog, 1-methyl-3,4,5-1H-trinitropyrazole (MTNP), reveals a change in the decomposition mechanism. The absence of the labile N-H proton in MTNP blocks decomposition pathways initiated by hydrogen transfer.[7][9]
-
Energetic Alkyl Chains : Introducing alkyl chains bearing other explosophoric groups, such as azides (—N₃) or nitrate esters (—ONO₂), allows for the creation of melt-castable explosives. Notably, azido derivatives generally exhibit superior thermal stability compared to their nitrate ester counterparts.[10]
-
-
C-Substitution and Fused Ring Systems : Attaching other nitrogen-rich heterocycles like triazoles or tetrazoles to the nitropyrazole core can lead to compounds with exceptional thermal stability and high density, driven by extensive hydrogen bonding and stable crystal packing.[1][11]
Supramolecular Architecture: The Power of Intermolecular Forces
The arrangement of molecules in the solid state is a critical, yet sometimes overlooked, factor.
-
Hydrogen Bonding : The presence of N-H protons or amino (—NH₂) groups facilitates the formation of strong intermolecular hydrogen bonds. This robust network holds the crystal lattice together more tightly, requiring more energy to initiate decomposition, thus significantly enhancing thermal stability.
-
Crystal Density : A high crystal density, often resulting from efficient molecular packing, generally correlates with greater thermal stability and improved detonation performance.[11][12]
A Paradigm Shift: Energetic Salts and Coordination Compounds
One of the most effective strategies for enhancing the safety profile of nitro-pyrazoles is their conversion into energetic salts or coordination compounds. By reacting the acidic N-H of a nitro-pyrazole with a base (e.g., ammonia, hydrazine) or a metal salt, the resulting ionic or coordinated structures exhibit markedly improved thermal stability and reduced sensitivity to mechanical stimuli like impact and friction.[11][13] For example, energetic coordination compounds (ECCs) based on nitropyrazole ligands can exhibit decomposition temperatures exceeding 350 °C, a substantial improvement over the parent ligand.[11] This approach effectively balances high energy content with enhanced safety.[14][15]
Section 2: Unraveling Decomposition Mechanisms
The thermal decomposition of nitro-pyrazoles is a complex process initiated by the weakest link in the molecular structure. While the exact pathway can vary based on the specific substitutions and external conditions, several primary initiation steps have been identified through experimental and computational studies.[7][16]
Key Initiating Steps in Nitro-Pyrazole Thermolysis:
-
C—NO₂ Bond Homolysis : This is a very common pathway for nitroaromatic compounds, where the bond between a ring carbon and a nitro group cleaves, releasing a nitrogen dioxide radical (•NO₂).[17] This is often the rate-determining step.
-
Nitro-Nitrite Rearrangement : An intramolecular isomerization where the nitro group transforms into a more unstable nitrite group (-ONO), which rapidly decomposes.[7]
-
Ring Rupture : The inherent strain in the five-membered ring can lead to the cleavage of the N—N or C—N bonds within the pyrazole backbone itself.[7][16]
-
Intermolecular Hydrogen Transfer : For pyrazoles with an N-H bond, the transfer of the acidic proton to a nitro group on an adjacent molecule can trigger a cascade of decomposition reactions. This pathway is blocked by N-substitution.[16][18]
The following diagram illustrates these potential initial steps in the thermal decomposition of a generic N-H nitropyrazole.
Caption: Potential initial pathways for the thermal decomposition of nitro-pyrazole compounds.
Section 3: Experimental Assessment of Thermal Stability
Quantifying thermal stability requires precise and reliable analytical techniques. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard, providing complementary information on the thermal behavior of energetic materials.[4][9][19]
-
Differential Scanning Calorimetry (DSC) : This is the most widely applied technique for studying energetic materials.[9][17] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. The resulting data reveal critical thermal events:
-
Melting Point (Tₘ) : An endothermic peak indicating the solid-to-liquid phase transition.
-
Decomposition Onset (T_onset) : The temperature at which the exothermic decomposition begins. This is a primary indicator of thermal stability.
-
Peak Decomposition Temperature (T_peak) : The temperature at which the rate of decomposition is maximal.
-
Enthalpy of Decomposition (ΔH_dec) : The total energy released during decomposition, obtained by integrating the area under the exothermic peak.
-
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature.[19][20] It is invaluable for:
-
Confirming the temperature range of decomposition events seen in DSC.
-
Quantifying the mass loss associated with each decomposition step.
-
Identifying the presence of volatile components or hydrated forms.
-
Protocol: Standard DSC/TGA Workflow for Nitro-Pyrazoles
The following protocol outlines a self-validating system for the thermal analysis of novel nitro-pyrazole compounds. The causality behind each step is critical for ensuring data quality and, most importantly, laboratory safety.
Step 1: Hazard Assessment and Sample Preparation
-
Rationale : Nitro-pyrazoles are energetic materials. Handling should be performed by trained personnel with appropriate personal protective equipment (PPE), including safety glasses, face shields, and Kevlar gloves.[1]
-
Procedure :
-
Perform a thorough literature review and, if possible, computational analysis to predict the sensitivity of the new compound.
-
For initial screening, use a very small sample mass (typically 0.5 - 1.0 mg). This minimizes the risk of an explosive event that could damage the instrument or cause injury.
-
Ensure the sample is a fine, homogenous powder to promote even heat transfer.
-
Step 2: Instrument Setup and Calibration
-
Rationale : Accurate temperature and enthalpy measurements depend on a properly calibrated instrument.
-
Procedure :
-
Calibrate the DSC/TGA instrument using certified standards (e.g., Indium) for temperature and enthalpy.
-
Select the appropriate sample pan. For energetic materials, hermetically sealed aluminum pans with a pinhole lid are often used to allow for the controlled release of gaseous decomposition products, preventing pressure buildup.
-
Set the experimental atmosphere. An inert atmosphere (e.g., nitrogen or argon) is standard for studying intrinsic thermal decomposition without oxidative side reactions.
-
Program the temperature profile. A linear heating rate of 5 or 10 °C/min is common for screening. The temperature range should extend well beyond the expected decomposition, typically from ambient to 350-400 °C.[7]
-
Step 3: Data Acquisition and Analysis
-
Rationale : The data must be interpreted correctly to extract meaningful stability parameters.
-
Procedure :
-
Place the prepared sample pan and an empty reference pan into the instrument.
-
Initiate the temperature program and record the DSC (heat flow) and TGA (mass %) curves.
-
From the DSC curve, determine the onset temperature of the main exothermic peak (T_onset) using the tangent method. This value is the primary metric for thermal stability.
-
From the TGA curve, determine the temperature at which significant mass loss begins, which should correlate with the DSC exotherm.
-
Step 4: Kinetic Analysis (Advanced)
-
Rationale : To gain deeper insight, the activation energy (Eₐ) for decomposition can be calculated, providing a quantitative measure of the energy barrier to reaction.
-
Procedure :
Caption: Standard workflow for assessing the .
Section 4: Data Synthesis: A Comparative Overview
To contextualize the principles discussed, the following table summarizes the thermal decomposition data for several representative nitro-pyrazole compounds. This data highlights the tangible effects of substitution patterns on thermal stability.
| Compound | Abbreviation | Onset Decomposition Temp. (T_onset / °C) | Peak Decomposition Temp. (T_peak / °C) | Key Structural Feature(s) |
| 3,4-Dinitropyrazole Derivative¹ | 3,4-DNP-R | ~195 - 201 | - | Adjacent nitro groups |
| 3,5-Dinitropyrazole Derivative¹ | 3,5-DNP-R | ~217 - 255 | - | Spatially separated nitro groups |
| 3,4,5-Trinitro-1H-pyrazole² | TNP | ~170 | 217 | Three adjacent nitro groups, N-H bond |
| 1-Methyl-3,4,5-trinitropyrazole² | MTNP | ~185 | 214 | N-methylated, no N-H bond |
| Energetic Coordination Compound³ | ECC | > 350 | - | Coordinated metal center, extensive intermolecular network |
¹Data for N-substituted derivatives from Ref.[8]. ²Approximate values from Ref.[9][21]. ³Representative value from Ref.[11].
Section 5: Conclusion and Future Prospects
The is a multifaceted property governed by a delicate balance of electronic effects, steric strain, and intermolecular forces. This guide has established that stability is not an inherent, immutable characteristic but one that can be rationally engineered. By strategically selecting the number and position of nitro groups, functionalizing the pyrazole ring, and leveraging the profound stabilizing effects of salt formation and metal coordination, researchers can develop new energetic materials that meet the stringent demands for both high performance and enhanced safety.
The future of this field lies in the synergy between advanced synthesis and computational chemistry. The use of predictive modeling to estimate thermal stability and map decomposition pathways will accelerate the design-synthesis-test cycle, enabling the discovery of novel, highly stable energetic compounds with unprecedented efficiency.[9][22] As we continue to push the boundaries of energetic materials science, a foundational understanding of thermal stability will remain the critical element ensuring that power and performance are always coupled with safety and reliability.
References
-
Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. Available at: [Link][7][9]
-
Zhang, J., et al. (2022). Synthesis of energetic coordination polymers based on 4-nitropyrazole by solid-melt crystallization in non-ionization condition. ResearchGate. Available at: [Link][14]
-
Jana, S., et al. (2023). Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles. Dalton Transactions. Available at: [Link][11][13]
-
Pivina, T., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]
-
Lei, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link][1][2][3]
-
Prokudin, V., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link][17]
-
Folly, P. (2004). Thermal Stability of Explosives. CHIMIA. Available at: [Link][4][5][6]
-
Li, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed Central. Available at: [Link][16][18]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link][10]
-
Li, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]
-
Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PubMed Central. Available at: [Link][8]
-
Folly, P. (2004). View of Thermal Stability of Explosives. CHIMIA. Available at: [Link]
-
Szala, M., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. Available at: [Link][19]
-
Guo, J., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Singh, R. P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Available at: [Link][15]
-
Folly, P. (2004). Thermal stability of explosives. Semantic Scholar. Available at: [Link]
-
Li, H., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link][22]
-
TA Instruments. (2024). Precision Testing for Energetic Materials and Propellants. TA Instruments. Available at: [Link][20]
-
Zhang, X., et al. (2025). A review of factors influencing the thermal sensitivity of energetic materials. ResearchGate. Available at: [Link][12]
-
Sinditskii, V. P., et al. (2017). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. Available at: [Link][21]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. View of Thermal Stability of Explosives [chimia.ch]
- 6. Thermal stability of explosives | Semantic Scholar [semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]
- 11. Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Pyrazole Carbohydrazide Derivatives: An In-depth Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs.[1] Among the vast array of pyrazole analogues, those incorporating a carbohydrazide moiety are emerging as a particularly promising class with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding pyrazole carbohydrazide derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammatory disorders. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compelling compounds.
Introduction: The Pyrazole Carbohydrazide Scaffold
The pyrazole ring system is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug celecoxib and the analgesic dipyrone.[2][3] The introduction of a carbohydrazide group (-CONHNH2) to the pyrazole core introduces a versatile functional group that can participate in various hydrogen bonding interactions and serve as a synthon for further chemical modifications.[3] This unique combination of a proven pharmacophore and a reactive handle has spurred significant interest in the drug discovery community. The biological activity of these derivatives is often dictated by the nature and position of substituents on both the pyrazole and carbohydrazide moieties.[3]
Anticancer Activity: Targeting Cell Proliferation and Survival
Pyrazole carbohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which pyrazole carbohydrazide derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][3] Several studies have shown that these compounds can modulate the expression of key apoptotic proteins.
-
Bcl-2 Family Proteins: Some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, ultimately triggering the caspase cascade.
-
Caspase Activation: The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[6] Treatment of cancer cells with certain pyrazole carbohydrazide derivatives has been shown to lead to the cleavage and activation of these critical enzymes.[6]
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 26 - 48 | [4] |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazides | HepG-2 (Liver) | 0.71 | [4] |
| Pyrazole-based Chalcones | MCF-7 (Breast) | 42.6 | [7] |
| Pyrazole-based Chalcones | PACA2 (Pancreatic) | 27.6 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes poses a significant threat to global health. Pyrazole carbohydrazide derivatives have shown promising activity against a range of bacterial and fungal strains.[10][11]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole carbohydrazide derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as:
-
Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.
-
Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | [10] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 125 | [10] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 7.8 | [10] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [11] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[13][14][15][16]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[16]
Step-by-Step Methodology:
-
Prepare Antimicrobial Stock Solution: Dissolve the pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the Plate: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
Determine MIC: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents.[2][17] Pyrazole carbohydrazides are also being investigated for their potential to modulate the inflammatory response.[3]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][18] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Assessment of Anti-inflammatory Activity
The in vitro inhibitory activity of compounds against COX enzymes is typically expressed as IC50 values.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Substituted Pyrazole Derivatives | COX-2 | 0.043 - 0.56 | [19] |
| Pyrazole-Pyridazine Hybrids | COX-2 | 1.15 - 56.73 | [20] |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole carbohydrazide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carbohydrazide moiety.[21][22][23][24]
-
Substituents on the Pyrazole Ring: The presence of specific groups at different positions of the pyrazole ring can significantly influence potency and selectivity. For instance, in some series, a p-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent cannabinoid receptor antagonist activity.[22]
-
Modifications of the Carbohydrazide Moiety: The carbohydrazide group can be further derivatized to form hydrazones, amides, and other related compounds. These modifications can impact the compound's pharmacokinetic properties and target interactions.[23]
Conclusion and Future Directions
Pyrazole carbohydrazide derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the pyrazole carbohydrazide scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.
The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.
References
-
Al-Warhi, T., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]
-
Gouda, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
-
Kuzu, B., et al. (2022). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
Gouda, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]
-
Dias, L. R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Ben-M'barek, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1269, 133796. [Link]
-
El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2007-2026. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Abdel-Aziz, M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(28), 20242-20261. [Link]
-
de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1386. [Link]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(11), 000438. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Shawky, A. M. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(12), 2133. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8783. [Link]
-
Raffa, D., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(11), 3508. [Link]
-
Ben-M'barek, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. ResearchGate. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. [Link]
-
Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]
-
Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371458. [Link]
-
ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]
-
Abdel-Aziz, M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(28), 20242-20261. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 500-506. [Link]
-
Singh, P. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 422-426. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]
-
Singh, V., & Kumar, A. (2017). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Current Pharmaceutical Design, 23(32), 4843-4851. [Link]
-
Al-wsmani, M. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 15993. [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
-
Al-Ghorbani, M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(50), 35057-35069. [Link]
-
Kamal, A., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574. [Link]
-
Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports, 65(2), 439-447. [Link]
-
Scilit. (n.d.). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. [Link]
-
ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(1), 324-336. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(13), 3995. [Link]
-
Binte-e-Siddiq, A., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1608. [Link]
-
Petrou, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6798. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
Kaur, P., et al. (2021). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 118-132. [Link]
-
Borys, D., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]
-
OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
Sources
- 1. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. abdn.elsevierpure.com [abdn.elsevierpure.com]
An In-depth Technical Guide to the Mechanism of Action of Nitro-Substituted Pyrazoles
Foreword: Unraveling the Versatility of the Nitro-Substituted Pyrazole Scaffold
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a deep dive into the multifaceted world of nitro-substituted pyrazoles. This class of heterocyclic compounds, characterized by the presence of a nitro (-NO₂) group on the pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry. The unique electronic properties conferred by the nitro group, a potent electron-withdrawing moiety, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, leading to a broad spectrum of biological activities.[1] This guide eschews a conventional template, instead opting for a narrative that logically unfolds the diverse mechanisms of action of these intriguing compounds, from their role in oncology to their applications in infectious diseases and pest control. We will explore the causality behind experimental designs and present a self-validating system of protocols and data, grounded in authoritative scientific literature.
I. The Anticancer Mechanisms of Nitro-Substituted Pyrazoles: A Multi-pronged Assault on Malignancy
Nitro-substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival.[2] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of the cellular cytoskeleton.
A. Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[3] Dysregulation of EGFR signaling is a hallmark of many cancers.[4]
Certain nitro-substituted pyrazole derivatives have been designed as potent EGFR inhibitors.[5][6] The mechanism of action involves the competitive binding of the pyrazole derivative to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[7] The nitro group, with its strong electron-withdrawing nature, can enhance the binding affinity of the molecule to the receptor, often through the formation of hydrogen bonds or other electrostatic interactions with amino acid residues in the active site.[1]
Experimental Protocol: EGFR Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against EGFR is a biochemical kinase assay.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of the nitro-substituted pyrazole test compound in 100% DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr)) in a kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the EGFR enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Logical Framework for EGFR Inhibition Analysis
Figure 2: Downstream signaling cascade of EGFR and the point of inhibition by nitro-substituted pyrazoles.
II. Antimicrobial Mechanisms: A Targeted Attack on Pathogens
Nitro-substituted pyrazoles also exhibit a wide range of antimicrobial activities against bacteria and fungi. T[11][12][13][14][15][16]he presence of the nitro group is often crucial for this activity, as it can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.
[1]#### A. Inhibition of Dihydrofolate Reductase (DHFR)
Similar to their anticancer mechanism, some nitro-substituted pyrazoles can inhibit bacterial DHFR, disrupting folate metabolism and preventing the synthesis of essential nucleic acid precursors. T[9]his leads to a bacteriostatic or bactericidal effect.
B. Disruption of the Cell Membrane
Some studies suggest that the lipophilic nature of certain pyrazole derivatives, enhanced by specific substitutions, allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
[17][18][19][20]1. Preparation:
- Prepare a series of two-fold dilutions of the nitro-substituted pyrazole compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a defined cell density.
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data: Antimicrobial Activity of Nitro-Substituted Pyrazoles
| Compound ID | Substituent Pattern | Target Organism | MIC (µg/mL) | Reference |
| A | 4-Nitro | Staphylococcus aureus | 12.5 | |
| B | 3-Nitro | Escherichia coli | 25 | |
| C | 4-Nitro | Candida albicans | 6.25 | |
| D | 3,5-Dinitro | Aspergillus niger | 3.12 | |
| E | 4-Nitro | Pseudomonas aeruginosa | 50 |
Note: This table is a representative summary. Actual values may vary depending on the specific compound and experimental conditions.
III. Insecticidal Mechanism: Neurotoxicity via GABA Receptor Antagonism
Phenylpyrazole insecticides, a class that includes the well-known fipronil, are potent neurotoxins in insects. Their primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.
[3][21][22]In insects, GABA is the main inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission. Phenylpyrazole insecticides bind to a site within the chloride channel of the GABA receptor, blocking the influx of chloride ions. T[21]his antagonism of the inhibitory GABAergic signaling leads to hyperexcitability of the insect's central nervous system, resulting in paralysis and death. T[3]he selectivity of these insecticides for insects over mammals is attributed to differences in the subunit composition and structure of the GABA receptors.
[4][22][23]Experimental Protocol: GABA Receptor Binding Assay
A competitive radioligand binding assay can be used to assess the affinity of a compound for the GABA receptor.
[24]1. Membrane Preparation:
- Prepare a crude membrane fraction from insect or mammalian brain tissue, which is rich in GABA receptors.
-
Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol).
-
Add increasing concentrations of the unlabeled nitro-substituted pyrazole test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is a measure of the compound's affinity for the GABA receptor.
-
Logical Framework for Insecticidal Action
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. rsc.org [rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide: From Foundational Starting Materials to a Key Heterocyclic Scaffold
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest for researchers in drug discovery and medicinal chemistry. Pyrazole derivatives containing a carbohydrazide moiety are recognized as important pharmacophores in a variety of therapeutically relevant molecules.[1] This document elucidates the strategic synthesis, beginning with a retrosynthetic analysis to identify the core starting materials and key intermediates. Each synthetic step is detailed with field-proven protocols, mechanistic insights, and an explanation of the underlying chemical principles. The guide is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded framework for the preparation of this valuable molecular building block.
Introduction: The Significance of Pyrazole Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting structures serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have demonstrated significant biological activities in their own right.[1][4] The target molecule of this guide, this compound, combines the stable pyrazole core with three key functional groups: an N-ethyl group, a C4-nitro group, and a C3-carbohydrazide. The nitro group, in particular, can act as a bio-reductive trigger or a precursor to an amino group, opening further avenues for derivatization.[5] This guide deconstructs the synthesis of this specific molecule into a logical, step-by-step pathway, emphasizing the selection of foundational starting materials and the critical parameters of each reaction.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach provides a logical map for identifying the primary starting materials. The synthesis is best understood by disconnecting the target molecule at its most synthetically accessible bonds.
-
Disconnection of the Carbohydrazide: The C-N bond of the carbohydrazide is the most logical final-step disconnection. This transformation, a hydrazinolysis, points to an ester or carboxylic acid as the immediate precursor.
-
Disconnection of the Nitro Group: The C-N bond of the nitro group suggests an electrophilic aromatic substitution (nitration) on the pyrazole ring.
-
Disconnection of the N-Ethyl Group: The N-C bond points to an N-alkylation of a pyrazole nitrogen.
-
Disconnection of the Pyrazole Ring: The pyrazole ring itself is classically formed via a condensation reaction between a 1,3-dielectrophile and a hydrazine derivative.
This analysis reveals that the complex target molecule can be constructed from simple, commercially available acyclic precursors.
Caption: Retrosynthetic pathway for the target compound.
Core Synthetic Pathway and Starting Materials
The forward synthesis is a four-step process starting from simple acyclic compounds. Each step builds upon the last, sequentially installing the required functional groups onto the heterocyclic core.
Step 1: Synthesis of the Pyrazole Core (Ethyl 1H-pyrazole-3-carboxylate)
The foundation of the synthesis is the construction of the pyrazole ring. The Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone method.[2][3] For this specific target, an efficient approach utilizes an activated enol ether derived from malonic ester, which serves as a versatile three-carbon electrophile.[6][7]
-
Principle: The synthesis begins by creating an activated enol ether from diethyl malonate and triethyl orthoformate. This intermediate then undergoes a cyclocondensation reaction with hydrazine hydrate. The hydrazine's terminal nitrogen attacks one electrophilic carbon, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring.
-
Primary Starting Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Hydrazine hydrate
-
-
Enol Ether Formation: In a round-bottom flask equipped with a distillation apparatus, combine diethyl malonate (1.0 equiv) and triethyl orthoformate (1.2 equiv). Heat the mixture to 140-150 °C. Ethanol will begin to distill off. Continue heating for 2-3 hours until ethanol is no longer produced. The crude product, diethyl 2-(ethoxymethylene)malonate, can often be used in the next step without further purification.
-
Cyclocondensation: Cool the reaction mixture to room temperature and dilute with ethanol (approx. 3 mL per gram of starting malonate).
-
In a separate flask, prepare a solution of hydrazine hydrate (1.0 equiv) in ethanol.
-
Slowly add the hydrazine solution to the stirred enol ether solution. The addition is often exothermic and may require cooling in an ice bath to maintain a temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.
-
Cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 1H-pyrazole-3-carboxylate.[8]
Step 2: N-Ethylation of the Pyrazole Ring
With the pyrazole core established, the next step is to introduce the ethyl group onto the ring nitrogen. This is a standard N-alkylation reaction.
-
Principle: The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate) to generate a nucleophilic pyrazolate anion. This anion then attacks the electrophilic ethylating agent (e.g., ethyl iodide) in an SN2 reaction to form the N-ethylated product.
-
Key Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (from Step 1)
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or sodium hydride)
-
Acetone (or DMF) as solvent
-
-
In a dry round-bottom flask, suspend Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in dry acetone.
-
Stir the suspension vigorously and add ethyl iodide (1.2 equiv) dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate Ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Step 3: Electrophilic Nitration at the C4 Position
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-dense and sterically accessible site for this reaction.
-
Principle: A classic nitrating mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the π-system of the pyrazole ring at the C4 position.
-
Key Reagents:
-
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (from Step 2)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
In a flask submerged in an ice-salt bath, carefully add Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equiv) to concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid in a separate, pre-chilled flask.
-
Add the nitrating mixture dropwise to the pyrazole solution, stirring vigorously while ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Very carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to yield Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.[5][9]
Step 4: Formation of the Carbohydrazide
The final step is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis.
-
Principle: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating ethanol and forming the stable carbohydrazide product.
-
Key Reagents:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (from Step 3)
-
Hydrazine hydrate
-
Ethanol (as solvent)
-
-
Dissolve or suspend Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0-3.0 equiv) to the solution.
-
Heat the mixture to reflux for 4-6 hours.[5] The product will often begin to precipitate from the hot solution.
-
Cool the reaction mixture to room temperature, and then chill in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the final product, this compound.[5]
Summary of Primary Starting Materials
The following table summarizes the foundational, commercially available starting materials required for this multi-step synthesis.
| Starting Material | Molecular Formula | CAS Number | Role in Synthesis |
| Diethyl Malonate | C₇H₁₂O₄ | 105-53-3 | Carbon source for C3, C4, and carboxyl C of pyrazole |
| Triethyl Orthoformate | C₇H₁₆O₃ | 122-51-0 | Activating agent for enol ether formation |
| Hydrazine Hydrate | H₆N₂O | 7803-57-8 | Nitrogen source for pyrazole ring; forms hydrazide |
| Ethyl Iodide | C₂H₅I | 75-03-6 | Electrophile for N-Ethylation |
| Potassium Carbonate | K₂CO₃ | 584-08-7 | Base for N-Ethylation |
| Concentrated Nitric Acid | HNO₃ | 7697-37-2 | Source of nitronium ion for nitration |
| Concentrated Sulfuric Acid | H₂SO₄ | 7664-93-9 | Catalyst for nitronium ion formation |
Overall Synthesis Workflow
The complete synthetic pathway from simple starting materials to the final product is illustrated below.
Caption: Complete forward synthesis workflow diagram.
Conclusion
The synthesis of this compound is a robust and logical multi-step process that relies on fundamental reactions in heterocyclic chemistry. By starting with simple acyclic precursors like diethyl malonate, the pyrazole core can be efficiently constructed and subsequently functionalized through N-alkylation, electrophilic nitration, and finally, hydrazinolysis. Each step requires careful control of reaction conditions, particularly temperature, to ensure high yields and purity. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this versatile chemical building block, enabling further exploration in drug design and development.
References
-
Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
-
PubMed Central (PMC). (2014-04-01). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
-
MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health (NIH). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
-
ResearchGate. Synthesis of carbohydrazide derivatives. [Link]
-
PubMed Central (PMC). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
PubMed Central (PMC) - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
PubChem. ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. [Link]
-
PubChem. Ethyl 1H-pyrazole-3-carboxylate. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 7. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C8H11N3O4 | CID 70116144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, valued for their diverse biological activities.[1][2][3] The title compound, featuring a carbohydrazide moiety, is a versatile intermediate for creating more complex molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1][4] This guide details a reliable two-step synthetic pathway, beginning with the N-alkylation and nitration of a pyrazole precursor, followed by hydrazinolysis. The protocol is designed for researchers in organic synthesis and medicinal chemistry, emphasizing procedural rationale, safety, and characterization of the final product.
Introduction and Synthetic Strategy
The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts unique chemical properties and allows for diverse biological interactions.[1] The synthesis of functionalized pyrazoles is a cornerstone of modern heterocyclic chemistry.[5][6] The target molecule, this compound, is strategically designed with key functional groups:
-
N-ethyl group: Modulates lipophilicity and metabolic stability.
-
C4-nitro group: A strong electron-withdrawing group that can influence the molecule's electronic properties and serve as a handle for further chemical transformations.[7][8] It may also undergo bioreduction in biological systems to form reactive intermediates.[1]
-
C3-carbohydrazide group: A crucial building block for synthesizing a wide array of derivatives, such as Schiff bases, pyrazoles, and other heterocycles.[4] Hydrazides are known pharmacophores in many therapeutic agents.[4]
Our synthetic approach is a robust, two-stage process. The first stage focuses on constructing the key intermediate, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate . This is achieved through the ethylation of the commercially available ethyl 4-nitro-1H-pyrazole-3-carboxylate. The second stage involves the conversion of this ester intermediate into the final carbohydrazide product via reaction with hydrazine hydrate. This transformation is a classic and highly efficient method for forming hydrazides from esters.[1][9]
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target carbohydrazide.
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade or higher and used without further purification unless specified. Standard laboratory glassware, a magnetic stirrer with heating capabilities, a reflux condenser, and rotary evaporator are required. All reactions should be performed in a well-ventilated chemical fume hood.
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | C₆H₇N₃O₄ | 185.14 | Major suppliers | Starting material[10] |
| Ethyl Iodide (Iodoethane) | C₂H₅I | 155.97 | Major suppliers | Alkylating agent, light-sensitive |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Major suppliers | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Major suppliers | Anhydrous |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | Major suppliers | Toxic and Corrosive |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Major suppliers | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major suppliers | For extraction |
| Deionized Water | H₂O | 18.02 | In-house |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Handle it with extreme care in a chemical fume hood, avoiding inhalation and skin contact.
-
Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a fume hood.
-
Solvents: DMF and other organic solvents are flammable and have associated health risks. Avoid inhalation and ensure proper ventilation.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Intermediate)
Rationale: This step involves an SN2 reaction where the pyrazole nitrogen acts as a nucleophile, displacing the iodide from ethyl iodide. Potassium carbonate is a mild base used to deprotonate the pyrazole N-H, enhancing its nucleophilicity. DMF is an ideal polar aprotic solvent that facilitates this type of reaction.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-nitro-1H-pyrazole-3-carboxylate (10.0 g, 54.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (11.2 g, 81.0 mmol, 1.5 eq) to the flask.
-
Solvent: Add 100 mL of anhydrous DMF.
-
Alkylation: While stirring, add ethyl iodide (6.5 mL, 12.6 g, 81.0 mmol, 1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product.
Step 2: Synthesis of this compound (Final Product)
Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated, forming the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine and heating under reflux.[1]
-
Setup: In a 100 mL round-bottom flask, dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (5.0 g, 23.4 mmol) from Step 1 in 50 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (3.0 mL, ~3.1 g, 62.0 mmol, ~2.6 eq) dropwise to the stirred solution. Caution: Exothermic reaction may occur.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-5 hours. The reaction progress can be monitored by TLC until the starting ester spot has disappeared.
-
Isolation:
-
Cool the reaction mixture in an ice bath. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
-
Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.[1]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | MW ( g/mol ) | Appearance |
| Intermediate (Ethyl Ester) | C₈H₁₁N₃O₄ | 213.19 | Pale yellow solid/oil |
| Final Product (Carbohydrazide) | C₆H₉N₃O₃ | 199.16 | White to off-white solid |
-
¹H NMR: Protons of the ethyl group (triplet and quartet), a pyrazole ring proton (singlet), and N-H protons of the hydrazide group (broad singlets) are expected.
-
¹³C NMR: Signals corresponding to the ethyl carbons, pyrazole ring carbons, and the carbonyl carbon should be observed.
-
FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (hydrazide, ~3200-3400), C=O stretching (amide, ~1650-1680), and N-O stretching (nitro group, ~1520 and ~1350) should be present.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight should be observed.
References
-
Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate . ResearchGate. Available at: [Link]
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc . Arkivoc. Available at: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. Google Patents.
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing . Longdom Publishing. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate . ResearchGate. Available at: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate . ResearchGate. Available at: [Link]
- US3294814A - 4-nitropyrazoles - Google Patents. Google Patents.
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate . ResearchGate. Available at: [Link]
-
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition - Gutenberg Open Science . Gutenberg Open Science. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central . PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI . MDPI. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD . IJNRD. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central . PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. longdom.org [longdom.org]
- 7. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
Application Notes & Protocols for the Knorr Pyrazole Synthesis: A Guide for Medicinal Chemists and Synthetic Researchers
Abstract: First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the pyrazole scaffold. This five-membered aromatic heterocycle is a privileged pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone.[1][2][3] This document provides an in-depth guide to the Knorr pyrazole synthesis, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical considerations necessary for successful execution in a research and development setting.
The Strategic Importance of the Pyrazole Core
The pyrazole ring is a bioisostere for various aromatic systems, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable lipophilicity.[3] Its prevalence in medicinal chemistry is a testament to its ability to engage with biological targets effectively. The Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a highly reliable and atom-economical method for accessing this critical motif.[4][5] Its enduring relevance is rooted in the wide availability of starting materials and the reaction's general tolerance for diverse functional groups.
Reaction Mechanism: A Stepwise View
The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[6][7] The mechanism proceeds through two principal stages: the formation of a hydrazone intermediate followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8]
The overall transformation can be visualized as follows:
Caption: General mechanism of the Knorr pyrazole synthesis.
The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1] Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic. After the initial condensation and loss of a water molecule, a hydrazone intermediate is formed.[8] The second, free nitrogen of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate which, upon dehydration, aromatizes to the stable pyrazole product.[4][7]
Critical Parameters and Experimental Design
The success and outcome of the Knorr synthesis are governed by several key parameters. Understanding these factors allows for rational optimization and troubleshooting.
-
Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the formation of two different regioisomeric pyrazoles is possible.[4][9] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups. Selectivity is influenced by:
-
Sterics: The less sterically hindered carbonyl is often attacked preferentially.
-
Electronics: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
pH: The reaction pH can influence which carbonyl is more readily protonated and activated, thereby directing the initial condensation.[10] Careful control of reaction conditions is crucial to favor the formation of the desired isomer.
-
-
Catalyst: While the reaction can sometimes proceed thermally, an acid catalyst is typically employed to accelerate the condensation and dehydration steps.[6]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.
-
Protic Solvents: Alcohols like ethanol or propanol are frequently used as they effectively dissolve the reactants and facilitate proton transfer.
-
Solvent-Free: In some cases, particularly with liquid reactants, the reaction can be run neat (without solvent) under reflux conditions, which can lead to shorter reaction times and simpler workups.[2]
-
-
Temperature: Heating is generally required to drive the dehydration and aromatization steps.[4] Temperatures typically range from refluxing ethanol (~78°C) to 100°C or higher, depending on the reactivity of the substrates.
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of representative pyrazole derivatives.
Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone)
This protocol describes the synthesis of Edaravone, a neuroprotective agent, via the reaction of ethyl acetoacetate with phenylhydrazine.[2] This is a classic example of a Knorr synthesis using a β-ketoester.
Materials & Reagents
| Reagent/Material | Molecular Weight | Quantity (1.0 eq) | Moles (mmol) |
| Ethyl acetoacetate | 130.14 g/mol | 1.30 g (1.27 mL) | 10 |
| Phenylhydrazine | 108.14 g/mol | 1.08 g (1.0 mL) | 10 |
| Diethyl ether | - | ~15-20 mL | - |
| Round-bottom flask | 50 mL | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Ice bath | - | 1 | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition can be exothermic.[8] Swirl the flask gently to mix the reactants.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.[2] Maintain a gentle reflux for 1 hour. The mixture will typically turn into a thicker syrup.
-
Isolation & Crystallization: After 1 hour, remove the heating mantle and allow the flask to cool towards room temperature. Cool the resulting syrup in an ice bath.[8]
-
Precipitation: While the mixture is cooling, add diethyl ether to induce the precipitation of the product.[2]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Allow the product to air dry completely. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.[8]
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate, using acetic acid as a catalyst in propanol.[12]
Materials & Reagents
| Reagent/Material | Molecular Weight | Quantity (1.0 eq) | Moles (mmol) |
| Ethyl benzoylacetate | 192.21 g/mol | 577 mg (0.55 mL) | 3 |
| Hydrazine hydrate (~64%) | 50.06 g/mol | ~0.3 mL | 6 |
| 1-Propanol | - | 3 mL | - |
| Glacial acetic acid | - | 3 drops | (catalytic) |
| Water | - | 10 mL | - |
| Scintillation vial | 20 mL | 1 | - |
| Stir bar & Hot plate | - | 1 each | - |
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[12]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]
-
Heating: Place the vial on a hot plate and heat with stirring at approximately 100°C for 1 hour.[12]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample of the reaction mixture and spot it against the ethyl benzoylacetate starting material on a TLC plate. Develop the plate using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[12]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for approximately 30 minutes to facilitate precipitation.[8]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.
General Experimental Workflow
The entire process, from initial setup to final analysis, follows a systematic workflow that ensures reproducibility and safety.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Insufficient heating. - Catalyst degradation or insufficient amount. - Product is soluble in the workup solvent. | - Monitor reaction by TLC to confirm completion; extend reaction time if necessary. - Ensure proper reaction temperature is reached and maintained. - Add a fresh aliquot of acid catalyst. - Cool the workup mixture thoroughly in an ice bath; reduce the amount of wash solvent. |
| Formation of Isomeric Mixture | - Use of unsymmetrical 1,3-dicarbonyl. - Reaction conditions favor both pathways. | - Modify reaction conditions (pH, temperature, solvent) to favor one isomer.[4] - Purify the desired isomer from the mixture using column chromatography or recrystallization. |
| Oily Product / Fails to Crystallize | - Presence of impurities. - Product is intrinsically an oil at room temperature. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Purify by column chromatography. - Triturate the oil with a non-polar solvent (e.g., hexane) to solidify. |
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- MohdShafeeque4. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.
- Google Patents. (n.d.). Process for the preparation of pyrazoles.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- YouTube. (2019, January 19). synthesis of pyrazoles.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- (n.d.). Knorr Pyrazole Synthesis.
- NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
- Royal Society of Chemistry. (2020, August 28). Knorr Pyrazole Synthesis of Edaravone.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of Pyrazole Compounds
Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical entities with potent antimicrobial activity. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Pyrazole derivatives are known for a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial activities.[2] Their structural versatility allows for diverse substitutions, enabling the fine-tuning of their biological effects against a range of pathogens, including multi-drug resistant (MDR) strains.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols for the robust evaluation of the antimicrobial activity of novel pyrazole compounds. Adherence to standardized methodologies is paramount for generating reproducible and comparable data. The protocols described herein are grounded in the principles and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the scientific integrity of the results.[4][5]
Part 1: Foundational Methodologies for Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial properties typically involves determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and its ability to kill the microorganism (bactericidal or fungicidal activity). The two most common and foundational methods for this initial screening are the Agar Well Diffusion assay for a qualitative assessment and the Broth Microdilution assay for a quantitative determination of the Minimum Inhibitory Concentration (MIC).
Critical First Step: Solubilization of Pyrazole Compounds
A frequent challenge encountered when testing synthetic compounds like pyrazoles is their limited aqueous solubility.[6] It is crucial to dissolve the compound in a suitable solvent that is miscible with the aqueous test medium and exhibits minimal intrinsic antimicrobial activity at its final working concentration.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for solubilizing hydrophobic compounds for antimicrobial susceptibility testing.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO. For example, a 10 mg/mL or 20 mg/mL stock is often a practical starting point.
-
Solvent Toxicity Control: It is imperative to ensure that the final concentration of the solvent in the assay does not affect microbial growth. The final concentration of DMSO in the test wells should ideally be kept at or below 1% (v/v). Some studies suggest that for certain bacteria like S. aureus, DMSO concentrations up to 6% may not inhibit growth, but this must be validated for each specific bacterial strain being tested.[7] A "solvent control" (medium + solvent, no compound) must always be included in each assay to confirm the absence of inhibition by the solvent itself.
Part 2: Detailed Experimental Protocols
The following section provides step-by-step protocols for the most critical assays in the preliminary screening of pyrazole compounds.
Protocol 1: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial screening of multiple compounds.[8] The principle relies on the diffusion of the pyrazole compound from a well through the agar, creating a concentration gradient. An inhibition of microbial growth around the well, known as the "zone of inhibition," indicates antimicrobial activity.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)[10]
-
Test pyrazole compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (DMSO)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[11]
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6 mm diameter)
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Use a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) for accuracy or compare visually against a white background with a black line.[13]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Well Preparation and Compound Application:
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution into a designated well.
-
Pipette the same volume of the positive control antibiotic into another well and the negative control (DMSO) into a separate well.
-
-
Incubation:
-
Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation periods.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial potency.[14] The absence of a zone suggests the compound is inactive at the tested concentration.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[15] This protocol is adapted from CLSI document M07.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Test pyrazole compounds dissolved in DMSO
-
Positive control antibiotic
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]
-
Bacterial/Fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Prepare a 2x working concentration of your pyrazole compound stock solution in CAMHB. Add 200 µL of this solution to the wells in the first column. This will be the starting point for your serial dilution.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column.
-
Mix the contents of the second column by pipetting up and down.
-
Continue this two-fold serial dilution process across the plate, from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the sterility control (containing only uninoculated CAMHB).
-
Column 12 will serve as the growth control (containing CAMHB and the bacterial inoculum, but no compound).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the appropriate volume of the diluted inoculum to all wells except the sterility control (Column 11).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (i.e., the first clear well).
-
The growth control well (Column 12) should be turbid, and the sterility control well (Column 11) should be clear.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[17] This assay is a crucial follow-up to the MIC test to distinguish between bacteriostatic and bactericidal activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Nutrient agar plates (e.g., Tryptic Soy Agar or MHA)
-
Sterile micropipette and tips
-
Incubator
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Select the wells from the completed MIC assay that showed no visible growth. This includes the well corresponding to the MIC and all wells with higher concentrations.
-
Mix the contents of each of these wells thoroughly.
-
-
Plating:
-
Using a sterile pipette, take a small aliquot (e.g., 10-100 µL) from each selected well and plate it onto a fresh nutrient agar plate.
-
Spread the aliquot evenly across the surface of the agar.
-
Label each plate clearly with the corresponding compound concentration from the MIC plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[3] In practice, this is often identified as the lowest concentration plate with no colony growth or only 1-2 colonies.
-
Part 3: Data Presentation and Visualization
Clear and standardized presentation of data is essential for interpretation and comparison.
Data Tables
Summarize quantitative data in structured tables.
Table 1: Example MIC and MBC Data for Pyrazole Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Pyrazole-A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Pyrazole-A | E. coli ATCC 25922 | 32 | >128 | Bacteriostatic (>4) |
| Pyrazole-B | S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Pyrazole-B | E. coli ATCC 25922 | 64 | >128 | Bacteriostatic (>4) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
Table 2: Example Zone of Inhibition Data for Pyrazole Compounds
| Compound (100 µ g/well ) | Test Organism | Zone of Inhibition (mm) |
| Pyrazole-A | S. aureus ATCC 29213 | 18 |
| Pyrazole-A | E. coli ATCC 25922 | 12 |
| Pyrazole-B | S. aureus ATCC 29213 | 15 |
| Pyrazole-B | E. coli ATCC 25922 | 10 |
| Ciprofloxacin (10 µg) | S. aureus ATCC 29213 | 25 |
| Ciprofloxacin (10 µg) | E. coli ATCC 25922 | 30 |
| DMSO (Solvent Control) | S. aureus ATCC 29213 | 0 |
| DMSO (Solvent Control) | E. coli ATCC 25922 | 0 |
Workflow Diagrams (Graphviz)
Visualizing experimental workflows enhances clarity and reproducibility.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, 2015. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Boyle-Vavra, S. What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. ResearchGate, 2014. [Link]
-
Microbe Notes. McFarland Standards: Principle, Preparation, Uses, Limitations. 2025. [Link]
-
Microbiology Class. PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. 2023. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Microbe Online. Preparation of McFarland Turbidity Standards. 2016. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Hardy Diagnostics. McFARLAND STANDARD. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
WSAVA 2017 Congress. Practical Guide to Interpretation of Antimicrobial Susceptibility Test. [Link]
-
LabMal. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation. 2019. [Link]
-
tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. 2021. [Link]
-
Khan, F., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Applied Biochemistry, 2023. [Link]
-
Behera, A., et al. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 2021. [Link]
-
Chemistry Notes. Antimicrobial activity by Agar well diffusion. 2021. [Link]
-
IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Clinical and Laboratory Standards Institute. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI, 2009. [Link]
-
Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Biology LibreTexts. 13.5B: Kirby-Bauer Disk Susceptibility Test. 2024. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012. [Link]
-
SlideShare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Graphviz. DOT Language. 2024. [Link]
-
ResearchGate. Using Agar Well-diffusion Method -An Update on Novel Research. 2025. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
AstraGene Drugstore LLC. AG – MUELLER HINTON AGAR - INSTRUCTIONS FOR USE. [Link]
-
HiMedia Laboratories. Mueller Hinton Broth (DM173) - PRODUCT SPECIFICATION SHEET. [Link]
-
GraphViz Examples and Tutorial. Simple Graph. [Link]
-
molequle. Mueller Hinton Agar. [Link]
-
graphviz · PyPI. User Guide. [Link]
-
ResearchGate. Pyrazole derivatives showing antimicrobial activity. [Link]
-
Microbiology Info.com. Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. 2022. [Link]
-
Alfei, S., et al. From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe, 2022. [Link]
-
Alfei, S., et al. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health, 2022. [Link]
-
Bekhit, A. A., et al. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI, 2012. [Link]
-
Patel, A. B., et al. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 2012. [Link]
-
Gomha, S. M., et al. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health, 2018. [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. 2025. [Link]
-
EUCAST. MIC Determination. [Link]
-
van den Bijllaardt, W., et al. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 2020. [Link]
-
ResearchGate. Minimum inhibitory concentrations (MICs) of 10% DMSO and acetone... [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. clsi.org [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. botanyjournals.com [botanyjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. molequle-on.com [molequle-on.com]
- 11. microbenotes.com [microbenotes.com]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. dalynn.com [dalynn.com]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. idexx.dk [idexx.dk]
- 16. micromasterlab.com [micromasterlab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. grokipedia.com [grokipedia.com]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives via Broth Microdilution
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives using the broth microdilution method. Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating accurate, reproducible, and comparable data.[8][9] This guide offers a detailed, step-by-step protocol, expert insights into the critical parameters, and robust data interpretation strategies tailored to the unique physicochemical properties of pyrazole compounds.
Introduction: The Imperative for Novel Antimicrobial Susceptibility Testing
The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[10][11] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][12][13][14] For novel drug candidates like pyrazole derivatives, which may exhibit diverse mechanisms of action such as DNA gyrase inhibition, accurate MIC determination is a critical first step in evaluating their therapeutic potential.[1][2][15] This application note is designed to be a self-validating system, integrating best practices and causality behind each experimental choice to ensure the trustworthiness of the generated data.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound (in this case, pyrazole derivatives) in a liquid growth medium.[10][11] This is typically performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations.[11] After a specified incubation period, the plates are visually or spectrophotometrically assessed for microbial growth. The MIC is the lowest concentration of the pyrazole derivative where no growth is observed.[10][16]
Essential Materials and Reagents
Equipment:
-
Calibrated single and multichannel micropipettes
-
Sterile pipette tips
-
Sterile 96-well, U- or V-bottom microtiter plates
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (non-CO2, maintained at 35-37°C)[11]
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Biological safety cabinet
Reagents & Consumables:
-
Pyrazole Derivatives: Of known purity, accurately weighed.
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used for dissolving pyrazole derivatives, but its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.[17]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria.[8][10] Specific pathogens may require specialized media (e.g., Haemophilus Test Medium).
-
Bacterial Strains:
-
Test organisms (clinical isolates or reference strains).
-
Quality Control (QC) Strains: Essential for validating the assay's accuracy and reproducibility.[18][19][20][21] Commonly used QC strains with their expected MIC ranges can be obtained from culture collections like the American Type Culture Collection (ATCC).[18][19] Examples include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
-
-
Saline or Phosphate-Buffered Saline (PBS): Sterile, for inoculum preparation.
-
Growth and Sterility Controls: To ensure the viability of the organism and the sterility of the medium.[10]
Detailed Experimental Protocol
Part A: Preparation of Pyrazole Derivative Stock Solutions
-
Rationale: Accurate stock solution preparation is fundamental to the precision of the final MIC value. The choice of solvent is critical, especially for compounds with limited aqueous solubility, a common characteristic of pyrazole derivatives.[22]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each pyrazole derivative (e.g., 10 mg/mL or 10 mM) in 100% DMSO. Ensure complete dissolution by vortexing.
-
Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution in the appropriate growth medium. This step is crucial to minimize the final DMSO concentration in the assay wells.
Part B: Inoculum Preparation
-
Rationale: A standardized inoculum is critical for reproducible MIC results. The final inoculum density in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the growth medium to achieve the final target concentration of 5 x 10^5 CFU/mL. A common dilution is 1:150 of the 0.5 McFarland suspension.
Part C: Microtiter Plate Preparation and Inoculation
-
Rationale: The serial dilution in the microtiter plate establishes the concentration gradient needed to identify the MIC. Including appropriate controls is non-negotiable for a valid experiment.
-
Plate Layout: Design a plate map to clearly define the location of each compound, concentration, and control.
-
Serial Dilutions:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the appropriate pyrazole derivative working solution to the first well of each row, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Controls:
-
Growth Control: Wells containing only growth medium and the bacterial inoculum.[10]
-
Sterility Control: Wells containing only growth medium to check for contamination.[10]
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent is not inhibiting growth.
-
Positive Control: A standard antibiotic with a known MIC for the QC strain.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (prepared in Part B) to each well, except for the sterility control wells.
Part D: Incubation and MIC Determination
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the Results:
-
Visual Inspection: Examine the plates from the bottom using a reading mirror. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth (i.e., the first clear well).[10][16] A small, faint button of cells at the bottom of the well may be acceptable, but any turbidity indicates growth.
-
Spectrophotometric Reading (Optional): A plate reader can be used to measure the optical density (OD) at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination of pyrazole derivatives.
Data Analysis and Interpretation
The interpretation of MIC values is crucial for understanding the potential of a pyrazole derivative.[16]
-
MIC Value: The MIC is reported as the concentration of the pyrazole derivative in the first well showing no visible growth.
-
Quality Control: The MIC value for the reference antibiotic against the QC strain must fall within the acceptable range as specified by CLSI or EUCAST guidelines.[23][24] If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[18][20]
-
Data Presentation: MIC data should be presented in a clear, tabular format.
Table 1: Example MIC Data for Novel Pyrazole Derivatives
| Compound | S. aureus ATCC 29213 (MIC µg/mL) | E. coli ATCC 25922 (MIC µg/mL) | P. aeruginosa ATCC 27853 (MIC µg/mL) |
| Pyrazole-A | 8 | 32 | >64 |
| Pyrazole-B | 2 | 16 | 64 |
| Pyrazole-C | 16 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
| Expected QC Range for Ciprofloxacin | 0.12 - 0.5 | 0.004 - 0.016 | 0.25 - 1 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor solubility of the pyrazole derivative in the aqueous medium. | - Increase the initial DMSO concentration slightly (not exceeding toxic levels).- Use a co-solvent system if compatible with the assay.- Synthesize more soluble analogs of the compound. |
| Inconsistent MICs | - Inaccurate pipetting.- Inoculum density not standardized correctly.- Contamination. | - Calibrate pipettes regularly.- Strictly adhere to the 0.5 McFarland standard protocol.- Use aseptic techniques throughout the procedure. |
| Growth in Sterility Control | Contamination of the growth medium or reagents. | - Discard the current batch of medium.- Use fresh, sterile reagents. |
| No Growth in Growth Control | - Inoculum was not viable.- Residual disinfectant in the wells. | - Use a fresh bacterial culture.- Ensure microtiter plates are sterile and free from residues. |
| QC Strain MIC Out of Range | - Procedural error (e.g., wrong incubation time/temp).- Degraded antibiotic stock.- Mutation in the QC strain. | - Review the entire protocol for deviations.- Prepare fresh antibiotic stocks.- Obtain a new, certified QC strain from a reputable supplier.[19][20] |
Conclusion
The broth microdilution method is a robust and reliable technique for determining the MIC of novel pyrazole derivatives. By adhering to standardized protocols, incorporating rigorous quality control measures, and understanding the nuances of the assay, researchers can generate high-quality data that is essential for the advancement of new antimicrobial therapies. This guide provides the foundational knowledge and practical steps to ensure the integrity and reproducibility of MIC determination for this promising class of compounds.
References
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023). Available at: [Link]
-
Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021). Available at: [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Available at: [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (n.d.). Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005). Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022). Available at: [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.). Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Available at: [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight - OUCI. (2020). Available at: [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025). Available at: [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Available at: [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Available at: [Link]
-
Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. (n.d.). Available at: [Link]
-
M07-A8 - Regulations.gov. (n.d.). Available at: [Link]
-
MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method - ResearchGate. (n.d.). Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.). Available at: [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. (n.d.). Available at: [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.). Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Available at: [Link]
-
Pyrazole derivatives showing antimicrobial activity. - ResearchGate. (n.d.). Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Broth microdilution - Wikipedia. (n.d.). Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Available at: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (n.d.). Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight [ouci.dntb.gov.ua]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. jchr.org [jchr.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. sanfordguide.com [sanfordguide.com]
- 13. idexx.com [idexx.com]
- 14. idexx.dk [idexx.dk]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 20. bsac.org.uk [bsac.org.uk]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Purity
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities.[1][2] Their structural motif is integral to a variety of approved drugs, targeting a wide range of conditions from inflammation to cancer.[1] The synthesis of these heterocyclic compounds, however, often yields a mixture of the desired product, unreacted starting materials, and structurally similar byproducts, such as regioisomers.[3][4] The presence of these impurities can significantly impact the compound's efficacy, safety, and interpretability in biological assays. Therefore, robust and efficient purification techniques are paramount. Column chromatography, a cornerstone of purification in organic synthesis, offers a versatile and scalable method for isolating pyrazole derivatives to the high degree of purity required for research and development.[5][6]
This comprehensive guide provides detailed application notes and protocols for the successful purification of pyrazole derivatives using column chromatography. We will delve into the fundamental principles, from the strategic selection of stationary and mobile phases to the practical execution of both gravity and flash chromatography. Furthermore, this document will equip researchers with the knowledge to troubleshoot common challenges and optimize their purification strategies, ensuring the attainment of highly pure pyrazole compounds.
Pillar 1: Strategic Selection of Chromatographic Conditions
The success of any chromatographic separation hinges on the judicious selection of the stationary and mobile phases.[7] The interplay between the analyte, the solid support, and the eluent dictates the differential migration and, consequently, the separation of components in a mixture.
Stationary Phase Selection: The Foundation of Separation
For the purification of pyrazole derivatives, the choice of stationary phase is primarily dictated by the polarity of the target molecule and its potential for specific interactions.
-
Normal-Phase Chromatography: The most common approach for the purification of many organic compounds, including pyrazole derivatives, utilizes a polar stationary phase and a non-polar mobile phase.
-
Silica Gel (SiO₂): This is the workhorse stationary phase for the purification of pyrazole derivatives.[8][9] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups on the pyrazole molecule, such as the nitrogen atoms, through hydrogen bonding and dipole-dipole interactions. The polarity of the pyrazole derivative will determine the strength of its interaction with the silica gel and thus its retention time.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used for the purification of pyrazoles. It is available in acidic, neutral, and basic forms. The choice of alumina type depends on the stability of the target pyrazole. Basic alumina, for instance, can be beneficial for purifying acid-sensitive compounds.
-
-
Reversed-Phase Chromatography: In this modality, a non-polar stationary phase is paired with a polar mobile phase.
-
C18 (Octadecylsilyl): This is a common reversed-phase stationary phase where the silica surface is functionalized with long C18 alkyl chains. It is particularly useful for the purification of highly polar pyrazole derivatives that may not be well-retained on silica gel.[10] The primary separation mechanism is based on hydrophobic interactions.
-
Mobile Phase Selection: The Driving Force of Elution
The mobile phase, or eluent, is the solvent or mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation.
-
Normal-Phase Eluents: A mixture of a non-polar solvent and a more polar solvent is typically used. The overall polarity of the eluent is adjusted by varying the ratio of the two solvents.
-
Hexane/Ethyl Acetate: This is the most widely used solvent system for the purification of pyrazole derivatives on silica gel.[9] Hexane serves as the non-polar component, while ethyl acetate provides the necessary polarity to elute the compounds. The proportion of ethyl acetate is gradually increased to elute compounds with increasing polarity.
-
Other Solvent Systems: Other combinations, such as petroleum ether/ethyl acetate, cyclohexane/ethyl acetate, and dichloromethane/methanol, can also be employed depending on the specific solubility and polarity of the pyrazole derivatives.
-
-
Reversed-Phase Eluents: A mixture of water and a water-miscible organic solvent is commonly used.
Table 1: Common Stationary and Mobile Phase Combinations for Pyrazole Purification
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems | Typical Applications |
| Normal-Phase | Silica Gel (230-400 mesh for flash) | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Methanol | General purification of synthetic pyrazole derivatives.[9] |
| Alumina (acidic, neutral, or basic) | Hexane/Ethyl Acetate, Dichloromethane | Purification of pyrazoles sensitive to acidic conditions. | |
| Reversed-Phase | C18 (Octadecylsilyl) | Acetonitrile/Water, Methanol/Water (often with TFA or formic acid) | Purification of highly polar pyrazoles or for high-resolution analytical separations.[8][10] |
| Chiral | Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) | n-Hexane/Ethanol, Acetonitrile | Separation of pyrazole enantiomers.[11][12] |
Pillar 2: From TLC to Column: A Validated Workflow
A successful column chromatography purification begins with a well-planned and validated workflow. Thin-Layer Chromatography (TLC) is an indispensable tool for developing and optimizing the separation conditions before scaling up to a column.
Workflow for Pyrazole Purification
Caption: A validated workflow for pyrazole purification.
Pillar 3: Detailed Protocols for Pyrazole Purification
This section provides a step-by-step protocol for the flash column chromatography of a hypothetical pyrazole derivative. Flash chromatography is generally preferred over gravity chromatography for its speed and efficiency.[13][14][15]
Protocol: Flash Column Chromatography of a Pyrazole Derivative
Objective: To purify a crude pyrazole derivative from a reaction mixture.
Materials:
-
Crude pyrazole derivative
-
Silica gel (230-400 mesh)[16]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired pyrazole derivative has an Rf value of approximately 0.2-0.3. This will be your starting mobile phase.
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[16]
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[16]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).[16] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column in one continuous motion.[16]
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[16]
-
Open the stopcock and allow some solvent to drain, compacting the silica bed. Do not let the top of the silica run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface during solvent addition.[16]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[16] Carefully apply the sample solution to the top of the silica gel using a pipette.[16]
-
Dry Loading (Preferred for Better Resolution): Dissolve the crude mixture in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column using a hand bellows or a regulated nitrogen line to force the solvent through the column at a steady rate.[16]
-
Collect the eluting solvent in separate fractions (e.g., in test tubes or small flasks).[16]
-
If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[16]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure pyrazole derivative.[16] Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.
-
Troubleshooting and Optimization
Challenge: Co-elution of pyrazole regioisomers.
-
Problem Diagnosis: If TLC analysis shows overlapping spots for the desired isomer and an impurity, they will likely co-elute on the column.[8]
-
Solutions:
-
Optimize Mobile Phase: Adjust the polarity of the eluent. Try using a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.[8]
-
Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina or a reversed-phase column.
-
Recrystallization: If the purified product is a solid and contains minor impurities, recrystallization can be an effective final purification step.[5]
-
Challenge: Poor separation and band broadening.
-
Problem Diagnosis: This can be caused by improper column packing, overloading the column, or using a too-strong solvent for sample loading.
-
Solutions:
-
Ensure Proper Packing: Pack the column carefully to avoid air bubbles and channels.
-
Dry Loading: Use the dry loading technique to introduce the sample in a concentrated band.[8]
-
Column Loading Capacity: As a general rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the silica gel.[17]
-
Conclusion
Column chromatography is an indispensable technique for the purification of pyrazole derivatives, enabling the isolation of these valuable compounds with the high degree of purity required for their intended applications in research and drug development. By understanding the principles of stationary and mobile phase selection, following a validated workflow from TLC to column, and implementing robust protocols, researchers can confidently and efficiently purify their target pyrazole molecules. The ability to troubleshoot and optimize these separations is key to overcoming the challenges often encountered in synthetic chemistry, ultimately leading to the successful advancement of scientific discoveries.
References
-
Kumar, A., & Kumar, S. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Advances, 10(45), 26863–26869. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25358–25370. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25358–25370. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Hawach. (n.d.). Difference Between Flash and Conventional Column. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9570–9581. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write the most important difference or similarities between the following. Gravity Column chromatography and Flash Column chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Exploring the Various Types of Column Chromatography. Retrieved from [Link]
-
Reddit. (2017). how does flash chromatography work? Retrieved from [Link]
-
YouTube. (2022). Gravity vs Automated Flash Chromatography Comparison. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(87), 55263–55268. Retrieved from [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6297. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(8), 3921–3926. Retrieved from [Link]
-
PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4859–4869. Retrieved from [Link]
-
R Discovery. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75(8), 957–963. Retrieved from [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. IRJMETS, 3(9), 123-128. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486–526. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants, 11(11), 478. Retrieved from [Link]
-
Biotage. (2023). How Scalable is Flash Chromatography? Retrieved from [Link]
-
Elsevier. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Bioorganic & Medicinal Chemistry, 68, 116853. Retrieved from [Link]
-
BioProcess International. (2014). Guidelines for – Optimization and Scale-Up in Preparative Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 14. longdom.org [longdom.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
Application Note: A Systematic Approach to the Development and Validation of a Robust HPLC Method for the Analysis of Pyrazole Compounds
Abstract
This comprehensive application note provides a detailed guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrazole-containing compounds. Pyrazoles are a critical scaffold in pharmaceutical and agrochemical research, making their accurate quantification essential for quality control, stability testing, and pharmacokinetic studies.[1][2] This guide moves beyond a simple protocol, delving into the fundamental principles and scientific rationale behind experimental choices. We present a systematic workflow, from initial parameter selection to full method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the development of a reliable and reproducible analytical method.[2][3]
Introduction: The Analytical Importance of Pyrazole Heterocycles
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), analgesics, and anti-cancer agents.[4] Given their prevalence and potent biological activity, the ability to accurately separate and quantify pyrazole derivatives from starting materials, impurities, and degradation products is paramount for ensuring the safety and efficacy of final products.[5]
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][4] This document serves as a practical guide for researchers and drug development professionals, outlining a logical, science-driven approach to creating an HPLC method tailored for pyrazole analysis.
Foundational Principles for Method Development
A successful HPLC method is not built on trial and error but on a sound understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Analyte Characterization: The Pyrazole Scaffold
-
Polarity: Pyrazoles are generally polar compounds, making them well-suited for reversed-phase chromatography. The polarity can be significantly influenced by the nature of the substituents on the ring.
-
UV Absorbance: The pyrazole ring itself is a chromophore. Most pyrazole compounds exhibit UV absorbance in the lower wavelength range, typically between 200 nm and 240 nm.[6][7] The specific maximum absorption wavelength (λmax) will depend on the overall conjugated system created by its substituents. It is crucial to determine the λmax of the target analyte using a UV-Vis spectrophotometer or a Diode Array Detector (DAD) to ensure maximum sensitivity.[8]
Chromatographic Mode Selection
For the majority of pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][9] This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention and separation are driven by the hydrophobic interactions between the analytes and the stationary phase. This mode is versatile, robust, and compatible with a wide range of pyrazole structures.
Stationary Phase (Column) Selection
The column is the heart of the separation. For initial method development, a C18 (octadecylsilane) bonded silica column is the recommended starting point.[1][5][10]
-
Rationale: C18 columns provide excellent hydrophobic retention for a broad range of moderately polar compounds like pyrazoles. They are widely available from numerous manufacturers with high lot-to-lot reproducibility.
-
Typical Dimensions: A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a standard choice for method development, offering a good balance between efficiency, backpressure, and analysis time.[5][8]
-
Considerations for Specific Challenges: In some cases, such as the analysis of highly polar pyrazoles or compounds prone to on-column degradation, alternative stationary phases may be required. For instance, pyrazole boronic esters can hydrolyze due to interactions with residual silanols on the silica surface; in such cases, a column with low silanol activity or end-capping is preferable.[11]
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity. It typically consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[12] ACN is often preferred as it generally provides lower backpressure and better UV transparency at low wavelengths (<220 nm).
-
Aqueous Component & pH Control: The aqueous phase is usually HPLC-grade water. The addition of an acid modifier is critical for obtaining sharp, symmetrical peaks, especially for pyrazoles with basic nitrogen atoms. The acid suppresses the ionization of the analyte and masks the interaction with residual, acidic silanol groups on the stationary phase.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple and robust but may lead to long run times and broad peaks if analytes with a wide range of polarities are present.[4]
-
Gradient Elution: The composition of the organic modifier is increased over the course of the run. This is highly effective for complex samples containing multiple components with varying hydrophobicities, resulting in sharper peaks and shorter analysis times.[1][5][8] A generic screening gradient is the best starting point for an unknown sample.
-
A Systematic Workflow for Method Development
This section provides a step-by-step protocol for developing a robust analytical method.
Caption: A systematic workflow for HPLC method development.
Protocol: Initial Method Scouting
This protocol outlines the steps to establish a starting point for your analysis.
1. Reagents and Materials:
-
Pyrazole analyte of interest
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (analytical grade)
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade Acetonitrile. Filter and degas.
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is often a good starting point to ensure compatibility.[5]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the pyrazole reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Sample Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and system.[1][14]
3. Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for versatility and efficiency.[5] |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for improved peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier with good UV transparency.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[4][5] |
| Column Temp. | 30 °C | Provides stable retention times and improved efficiency.[5] |
| Detector | DAD or UV-Vis | Standard for chromophoric compounds.[1] |
| Wavelength | λmax of analyte (e.g., 220 nm) | Maximizes sensitivity.[5] Use DAD to scan initially. |
| Injection Vol. | 10 µL | A typical starting volume.[5] |
4. Generic Scouting Gradient Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
5. Evaluation and Optimization:
-
After the initial run, examine the chromatogram for the retention time, peak shape, and resolution between the main peak and any impurities.
-
If the peak elutes too early, a shallower gradient (e.g., 10-60% B over 20 min) may be needed.
-
If the peak elutes very late or is too broad, a steeper gradient (e.g., 10-90% B over 10 min) can be used.
-
The goal is to achieve a retention time for the main peak that is at least 2-3 times the column dead time, with good resolution (Rs > 2) from adjacent peaks and a tailing factor between 0.9 and 1.5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. ijcpa.in [ijcpa.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04235K [pubs.rsc.org]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. nacalai.com [nacalai.com]
Application Notes & Protocols: Sterile Techniques for Handling Pyrazole Compounds in Biological Assays
Abstract
Pyrazole and its derivatives are a cornerstone in modern drug discovery, exhibiting a vast range of pharmacological activities.[1][2] However, their successful evaluation in sensitive biological assays is critically dependent on rigorous aseptic handling to prevent microbial contamination, which can invalidate experimental results.[3][4] Furthermore, many pyrazole compounds present formulation challenges, such as poor aqueous solubility, requiring specialized preparation techniques.[1][5][6] These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on maintaining sterility throughout the entire workflow, from compound solubilization to final application in cell-based and other biological assays.
Foundational Principles: The Synergy of Chemical Handling and Aseptic Technique
The introduction of any new chemical entity into a biological system carries two intrinsic risks: the risk of chemical hazard and the risk of microbial contamination. Aseptic technique is the set of practices used to prevent the introduction of microorganisms into a sterile environment, which is paramount in cell culture and other sensitive assays.[3][7] When handling pyrazole compounds, these principles must be seamlessly integrated with chemical safety protocols outlined by bodies like the NIH and OSHA.[8][9][10]
Understanding the Compound: Pyrazole Properties and Their Implications
-
Solubility: Many pyrazole derivatives are hydrophobic and exhibit poor solubility in aqueous media.[1][5] This necessitates the use of organic solvents, most commonly dimethyl sulfoxide (DMSO) or ethanol, to create concentrated stock solutions.[11][12] These solvents can be cytotoxic, so their final concentration in the assay medium must be carefully controlled and validated with a vehicle control.
-
Stability: Fused pyrazole ring systems can exhibit enhanced thermal stability, which is beneficial for storage.[13][14] However, stability in solution, especially in aqueous culture media and at physiological pH, should not be assumed. Long-term storage of diluted working solutions is generally not recommended.
-
Safety: Pyrazole compounds, like all chemicals, must be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[8][15] General precautions include avoiding dust formation, preventing contact with skin and eyes, and working in a well-ventilated area or chemical fume hood.[15][16]
The Sterile Workspace: The Biosafety Cabinet (BSC)
The cornerstone of aseptic technique is the use of a Class II Biosafety Cabinet (BSC) or a laminar flow hood.[3][7] These enclosures provide a continuous flow of HEPA-filtered air, creating a sterile work area and protecting both the user and the experiment from contamination.[17]
Workspace Preparation Protocol:
-
Turn on the BSC fan at least 15 minutes before starting work to purge the air.[17]
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and sterile gloves.[18]
-
Sanitize the interior surfaces (work surface, side walls, and sash) of the BSC with 70% ethanol.[19] 70% ethanol is more effective than higher concentrations because water is required to denature microbial proteins.
-
Wipe down all items to be placed in the hood (media bottles, pipette boxes, compound vials) with 70% ethanol before introducing them into the sterile field.[20][21]
-
Organize the workspace to minimize movement and prevent non-sterile items from passing over sterile ones. A common arrangement is to have clean reagents on one side, waste on the other, and the active work area in the center.[19]
Core Protocols: From Solid Compound to Sterile Assay
This section details the critical workflows for preparing and introducing pyrazole compounds into biological assays while maintaining absolute sterility.
Protocol 1: Preparation of Sterile Pyrazole Stock Solutions
The primary objective is to create a concentrated, sterile stock solution that can be accurately diluted to working concentrations. Since pyrazole compounds are often heat-labile, heat sterilization methods like autoclaving are unsuitable.[22] The gold-standard method is sterile filtration.[23][24]
Materials:
-
Pyrazole compound (solid powder)
-
Sterile, high-purity DMSO or absolute ethanol
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Analytical balance
-
Vortex mixer
Methodology:
-
Perform Calculations: Determine the mass of the pyrazole compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Use an online calculator or the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weigh Compound: In a chemical fume hood or on a balance with appropriate ventilation, accurately weigh the calculated mass of the pyrazole powder into a sterile conical tube or vial.
-
Initial Solubilization: Inside the BSC, add the calculated volume of sterile DMSO or ethanol to the compound.[11] Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used cautiously if specified by the manufacturer, but avoid excessive heat.
-
Sterile Filtration:
-
Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. The 0.22 µm pore size is standard for effectively removing bacteria.[24]
-
Draw the entire dissolved pyrazole solution into the syringe.
-
Expel the solution through the filter into a sterile, labeled recipient tube (e.g., a 1.5 mL microcentrifuge tube). This step must be performed within the BSC.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles and minimize contamination risk, immediately aliquot the sterile stock solution into smaller, single-use volumes in sterile, labeled cryovials.[25]
-
Store the aliquots at -20°C or -80°C, protected from light, as recommended by the compound's data sheet.
-
Diagram 1: Workflow for Sterile Stock Solution Preparation
Caption: Workflow for pyrazole stock solution preparation.
Protocol 2: Aseptic Application in Cell-Based Assays
This protocol describes adding the sterile pyrazole stock solution to adherent cells in a multi-well plate. The core principle is to perform dilutions in sterile media and execute all steps within the BSC to prevent contamination.[26]
Materials:
-
Adherent cells at desired confluency (e.g., 70-80%) in a multi-well plate
-
Sterile pyrazole stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes for dilutions
-
CO₂ incubator
Methodology:
-
Prepare Workspace: Prepare the BSC as described in section 1.2. Place all necessary sterile materials inside.
-
Prepare Working Dilutions:
-
Thaw one aliquot of the pyrazole stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations.[27] For example, to get a 10 µM final concentration from a 10 mM stock, you might first make a 1:100 dilution in media (to 100 µM), then add 1/10th of this working solution's volume to the cells.
-
Crucially, prepare a "Vehicle Control" solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium, but without the pyrazole compound. This is a self-validating step to ensure any observed cellular effects are due to the compound, not the solvent.[11]
-
-
Cell Dosing:
-
Remove the cell culture plate from the incubator and place it in the BSC.
-
Carefully remove the existing medium from the wells using a sterile pipette or an aspiration setup.
-
Gently add the appropriate volume of the prepared pyrazole working solutions (and the vehicle control) to the corresponding wells.
-
Include "untreated" or "negative control" wells that receive only fresh, complete medium. This helps monitor for contamination and establishes a baseline for cell health.[28]
-
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired treatment duration.
-
Post-Treatment: After incubation, proceed with downstream analysis (e.g., viability assay, western blot), continuing to use aseptic techniques for all steps.
Diagram 2: Aseptic Dosing Workflow in a BSC
Caption: Workflow for sterile dosing of cells in a biosafety cabinet.
Quality Control and Troubleshooting
Maintaining sterility is an ongoing process. Regular checks and a systematic approach to troubleshooting are essential for reliable data.[4][29]
Routine Contamination Checks
-
Daily Visual Inspection: Check cultures daily under a microscope.[19] Look for signs of contamination, such as cloudy or yellowing media (bacterial), filamentous structures (fungal), or moving particles between cells (bacterial).[4][25]
-
Mycoplasma Testing: Mycoplasma is a common, insidious contaminant that is not visible by standard microscopy.[29] Regular testing (e.g., monthly) using PCR or a fluorescent stain is highly recommended.[30]
-
Reagent Quality: Only use high-quality, sterile-filtered media and reagents from reputable suppliers.[4][30] Aliquot reagents to prevent contamination of stock bottles.[25]
Troubleshooting Guide
| Observation | Potential Cause | Corrective Action | Citation |
| Cloudy, yellow media; rapid cell death | Bacterial Contamination | Discard the culture immediately. Decontaminate the BSC and incubator thoroughly with 70% ethanol and a disinfectant. Review aseptic technique. | [25][29] |
| Filamentous, web-like structures in culture | Fungal (Mold) Contamination | Discard the culture. Fungal spores can spread easily. Thoroughly decontaminate the entire work area, including incubators and water baths. | [25] |
| Compound precipitates in media | Poor Solubility / Exceeded Solubility Limit | Prepare a new, lower-concentration working solution. Ensure the final DMSO/solvent concentration is not too high (typically <0.5%). Perform a solubility test before the main experiment. | [6] |
| Cell death in vehicle control wells | Solvent Toxicity | Reduce the final concentration of the solvent (e.g., DMSO) in the assay. The final concentration should ideally be ≤0.1% and must be demonstrated to be non-toxic to the specific cell line used. | [11] |
| Inconsistent results between experiments | Technique Variability / Contamination / Reagent Degradation | Review and standardize protocols for all lab members. Test for mycoplasma. Use fresh aliquots of pyrazole stock and reagents for each experiment. | [28][30] |
References
-
Chemical Safety. (n.d.). NIH Division of Occupational Health and Safety. Retrieved from [Link]
-
Chemical Safety Resources. (n.d.). Colorado Emergency Preparedness Partnership, referencing NIH and CDC. Retrieved from [Link]
-
Aseptic Techniques in Cell Culture. (2025, February 24). GMP Plastics. Retrieved from [Link]
-
NIH Chemical Safety Guide. (2015). Montgomery College, referencing NIH. Retrieved from [Link]
-
Coté, R. J. (2001). Aseptic technique for cell culture. Current Protocols in Cell Biology, Chapter 1, Unit 1.3. Retrieved from [Link]
-
Aseptic Technique Training – Essential Cell Culture Video. (2018, May 21). Thermo Fisher Scientific. Retrieved from [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biology. Retrieved from [Link]
-
6 Powerful Laboratory Sterilization Methods In Microbiology. (2025, January 20). Bitesize Bio. Retrieved from [Link]
-
5 Common Methods of Lab Sterilization. (2023, January 31). SEPS Services. Retrieved from [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). NIH Division of Occupational Health and Safety. Retrieved from [Link]
-
Do You Know These Sterilization Methods in Biological Experiments? (2025, February 25). Pekybio. Retrieved from [Link]
-
Sterile Filter and Single-Use System Validations. (2020, October 5). Sartorius. Retrieved from [Link]
-
Different sterilization methods used in the laboratory. (2023, May 2). iGene Labserve. Retrieved from [Link]
-
Filter Validation in Sterile Manufacturing. (2017, October 25). Pharmaguideline. Retrieved from [Link]
-
Jornitz, M. W., & Meltzer, T. H. (2006). Filter validation. Advances in Biochemical Engineering/Biotechnology, 98, 125-41. Retrieved from [Link]
-
Working with Hazardous Chemicals. (2023, December 22). NIH Policy Manual. Retrieved from [Link]
-
Is there any protocols for making stock solution in cytotoxicity assay? (2017, July 26). ResearchGate. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]
-
Sterilizing Filter Selection and Validation Considerations. (n.d.). Duoning Biotechnology. Retrieved from [Link]
-
Sterilization (microbiology). (n.d.). Wikipedia. Retrieved from [Link]
-
Sterilization by Filtration: Validating Filtration for an Aseptic Process. (2025, December 10). Nelson Labs. Retrieved from [Link]
-
Managing Exposure to Biological Agents in Laboratories. (n.d.). Health and Safety Authority. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Sterile Technique. (n.d.). Scribd. Retrieved from [Link]
-
de Oliveira, A. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives. Pharmaceuticals (Basel). Retrieved from [Link]
-
Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Vo, T., et al. (2026, January 9). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials. Organic Letters. Retrieved from [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials. (2026, January 16). ACS Publications. Retrieved from [Link]
-
Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. (2012, January 6). CDC. Retrieved from [Link]
-
Safety in the microbiology lab || Aseptic Technique. (2022, July 12). YouTube. Retrieved from [Link]
-
Understanding Biological Materials Handling and Safety Practices. (2025, October 2). Lab Manager. Retrieved from [Link]
-
Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (n.d.). CDC. Retrieved from [Link]
-
Laboratory Biosafety Guidelines for working with SARS-CoV-2. (2024, December 20). CDC. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). PharmaTutor. Retrieved from [Link]
-
Cell Culture: Aseptic/Sterile Technique Dos & Don'ts. (2022, March 15). Cell Signaling Technology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Chemical Safety [ors.od.nih.gov]
- 9. thecepp.org [thecepp.org]
- 10. policymanual.nih.gov [policymanual.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytotechlab.com [phytotechlab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. scribd.com [scribd.com]
- 22. Do You Know These Sterilization Methods in Biological Experiments? - Blogs - News [pekybio.com]
- 23. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 24. Sterilization (microbiology) - Wikipedia [en.wikipedia.org]
- 25. yeasenbio.com [yeasenbio.com]
- 26. Cell Culture: Aseptic/Sterile Technique | Cell Signaling Technology [cellsignal.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 29. cellculturecompany.com [cellculturecompany.com]
- 30. 细胞培养污染故障排除 [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Studies with 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Introduction: The Scientific Context of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
This compound (CAS No. 1001755-77-6) is a synthetic heterocyclic compound that has emerged as a molecule of interest in medicinal chemistry and drug discovery.[1] Its structural framework, featuring a pyrazole core substituted with an ethyl group, a nitro group, and a carbohydrazide moiety, suggests a potential for diverse biological activities. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The presence of the carbohydrazide group is also significant, as this functional group is known to be a key structural feature in various compounds with antimicrobial and anticancer activities.[3][4] Furthermore, the electron-withdrawing nitro group can enhance the biological activity of the pyrazole ring, potentially through bioreduction to reactive intermediates that can induce cytotoxic effects.[1]
Given its chemical attributes and the pharmacological importance of its constituent moieties, this compound is a promising candidate for in vitro investigation across various therapeutic areas, particularly in oncology and infectious diseases.[1] Rigorous and reproducible in vitro studies are foundational to elucidating its mechanism of action, determining its potency and efficacy, and establishing a rationale for further preclinical development. The cornerstone of such studies is the accurate and consistent preparation of stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound to ensure the integrity and reliability of experimental data.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of a compound is critical for the development of a robust stock solution protocol. For this compound, key parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1001755-77-6 | [1] |
| Molecular Weight | 199.17 g/mol | [1] |
| Molecular Formula | C6H9N5O3 | Inferred from structure |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Poorly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF (predicted based on structure and common practices for similar compounds). | [5][6] |
The predicted poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. The choice of solvent is a critical decision that can significantly impact the outcome of in vitro assays.
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most widely recommended and utilized solvent for compounds with limited aqueous solubility.[5][7][8] The justification for its use is multifaceted:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[5]
-
Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for the preparation of homogenous working solutions at the desired final concentrations.
-
Established Use and Known Effects: The effects of DMSO on most cell lines have been extensively studied and documented. This allows researchers to establish a "safe" concentration range where solvent-induced artifacts are minimized.[7][9][10]
While other solvents like ethanol or methanol can be considered, they often exhibit higher volatility and can have more pronounced effects on cell physiology.[11] Therefore, DMSO is the preferred primary solvent for preparing stock solutions of this compound for in vitro studies.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for high-throughput screening and subsequent dose-response studies.[12]
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile, positive displacement pipette and tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 199.17 g/mol x 1000 mg/g = 1.9917 mg
-
Weigh the Compound: Accurately weigh out approximately 2 mg of this compound using a calibrated analytical balance. It is crucial to perform this step with precision to ensure the accuracy of the final stock concentration.[13] Record the exact weight.
-
Transfer to a Sterile Tube: Carefully transfer the weighed powder into a sterile microcentrifuge tube. Ensure that all of the powder is transferred to avoid errors in concentration.
-
Add DMSO: Based on the exact weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume of DMSO (µL) = (Mass (mg) / 199.17 g/mol ) / 0.010 mol/L x 1,000,000 µL/L For example, if you weighed 2.10 mg of the compound: Volume of DMSO (µL) = (2.10 mg / 199.17 g/mol ) / 0.010 mol/L x 1,000,000 µL/L ≈ 1054 µL Using a sterile, positive displacement pipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Gentle Heating or Sonication (Optional): If the compound does not fully dissolve after vortexing, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[5] Avoid excessive heating, as it may lead to compound degradation.
-
Final Inspection and Labeling: Once the compound is fully dissolved, perform a final visual inspection for any precipitate. Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Quality Control and Validation
Ensuring the quality and integrity of the stock solution is paramount for reproducible experimental results.
Visual Inspection
Always visually inspect the stock solution before each use. The presence of any precipitate or cloudiness indicates that the compound may have come out of solution, and the stock should not be used. If precipitation is observed, attempt to redissolve the compound by gentle warming and vortexing. If this is unsuccessful, a fresh stock solution should be prepared.
Workflow for Stock Solution Preparation and Validation
Caption: Example plate layout for a dose-response experiment including negative, vehicle, and positive controls.
Conclusion
The meticulous preparation of stock solutions is a fundamental, yet often overlooked, aspect of in vitro research. For a promising but poorly water-soluble compound like this compound, adherence to a well-defined protocol is essential for generating high-quality, reproducible data. By utilizing DMSO as the primary solvent, maintaining a final in-assay concentration of ≤0.5%, and incorporating appropriate vehicle controls, researchers can confidently investigate the biological activities of this compound and advance our understanding of its therapeutic potential.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? [Link]
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
ResearchGate. Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. [Link]
-
PubMed. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. [Link]
-
ResearchGate. (2023, August 2). Why to perform stock solution stability? [Link]
-
Chromatography Forum. (2012, May 11). Actual stock solution stability" procedure? [Link]
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]
-
PubMed Central. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
ResearchGate. (2017, June 28). What should be the vehicle control? [Link]
-
ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... [Link]
-
ResearchGate. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test? [Link]
-
Chapter 3: In Vitro Cytotoxicity. [Link]
-
Reddit. (2024, March 1). I don't understand what the vehicle control is for. [Link]
-
PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Sci-Hub. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]
-
PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]
-
ACS Publications. (2021, May 5). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Solvent Selection Tool. [Link]
-
UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]
-
ChemBK. Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. [Link]
-
PubChem. ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. [Link]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
PubMed Central. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
ArTS - UniTS. (2022, December 4). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. [Link]
-
PubMed Central. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]
-
Oakwood Chemical. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, 1 gram. [Link]
-
RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
PubMed Central. (2015). Current status of pyrazole and its biological activities. [Link]
-
ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
-
PubChemLite. Ethyl 4-nitro-1h-pyrazole-3-carboxylate (C6H7N3O4). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fastercapital.com [fastercapital.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The compound has garnered significant attention for its potential antimicrobial, antifungal, and anticancer properties[1]. However, achieving high yields and purity can be challenging.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose problems and systematically improve your experimental outcomes.
Section 1: Overall Synthetic Workflow
The synthesis of this compound is a multi-step process. The most common pathway begins with the ethyl ester of 1-ethyl-1H-pyrazole-3-carboxylic acid, followed by nitration and subsequent hydrazinolysis. An alternative, and often higher-yielding, approach involves nitrating the pyrazole carboxylic acid first, followed by esterification and then hydrazinolysis. We will focus on optimizing a pathway that prioritizes a high-yield nitration step early in the sequence.
Caption: Troubleshooting flowchart for the pyrazole nitration step.
Step B: Esterification
This is a standard Fischer esterification. While generally robust, yield can be lost due to incomplete reaction or workup issues.
Q3: My esterification reaction seems to stall and I have significant starting carboxylic acid remaining. What's wrong?
A3: This issue points to an equilibrium problem, which is characteristic of Fischer esterifications. The cause is typically insufficient catalyst or the presence of water.
Expert Recommendation:
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and a fresh, concentrated sulfuric acid catalyst. Water, even in small amounts, can shift the equilibrium back towards the starting materials.
-
Catalyst Amount: While catalytic, a sufficient amount of H₂SO₄ (typically 5-10 mol%) is needed to drive the reaction.
-
Removal of Water: For difficult esterifications, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can drive it to completion.
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration (typically 4-8 hours). Monitor progress by TLC until the starting material spot has disappeared.
Step C: Hydrazinolysis of the Ethyl Ester
The conversion of the ester to the final carbohydrazide is a nucleophilic acyl substitution. The primary challenges are ensuring the reaction goes to completion and preventing side reactions.
Q4: The hydrazinolysis is very slow or incomplete, even after prolonged reflux. How can I drive it to completion?
A4: Incomplete conversion is often due to the quality or stoichiometry of the hydrazine.
Expert Recommendation:
-
Hydrazine Quality: Use a fresh bottle of hydrazine hydrate. Hydrazine can degrade over time.
-
Stoichiometry: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the reaction kinetics favor product formation.
-
Solvent: Ethanol or methanol are the standard solvents. Ensure the ester is fully dissolved. For very non-polar esters, a co-solvent might be necessary, but ensure it is compatible with hydrazine. A typical procedure involves refluxing for 4-6 hours in ethanol.[1]
Q5: After workup, my final product is impure. I suspect a side reaction occurred during hydrazinolysis.
A5: The most likely side reaction is hydrolysis of the ester or the product carbohydrazide back to the carboxylic acid, especially if the hydrazine hydrate used has a high water content or if aqueous workup conditions are too harsh. In some cases, intramolecular rearrangements have been observed in related pyrazole systems, although this is less common for this specific structure.[2]
Troubleshooting Protocol:
-
Minimize Water: Use hydrazine hydrate but avoid adding extraneous water to the reaction mixture.
-
Workup Procedure: When the reaction is complete, cool the mixture to allow the product to crystallize. Filter the solid product and wash with cold ethanol to remove excess hydrazine and other soluble impurities.[1][3] Avoid a lengthy aqueous workup if possible. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acidic species, but perform extractions quickly.
-
Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol, methanol) to achieve high purity.[1]
Section 3: General FAQs
Q6: How do I confirm the identity and purity of my final product, this compound?
A6: A combination of analytical techniques is essential for unambiguous characterization.[1]
-
¹H NMR: Confirms the presence of all protons and their chemical environment. Expect to see signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the pyrazole ring proton, and the hydrazide NH and NH₂ protons.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the hydrazide (~3300 cm⁻¹), the C=O stretch of the carbonyl group (~1650 cm⁻¹), and the strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1350 cm⁻¹).[1]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected molecular weight (C₆H₉N₅O₃, MW: 215.17 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of purity.
Section 4: Optimized Experimental Protocols
The following protocols are based on literature-optimized procedures and best practices discussed above.
Protocol A: High-Yield Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
(Adapted from the high-yield nitration of pyrazole)[4][5]
-
To a stirred solution of concentrated sulfuric acid (2.1 equivalents) in a three-necked flask equipped with a thermometer and dropping funnel, add 1-ethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in portions while maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid (98%, 1.5 equivalents) to 20% fuming sulfuric acid (oleum, 3 equivalents) at 0°C.
-
Add the nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the internal temperature does not rise above 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for 1.5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the product.
Protocol B: Esterification to Ethyl 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylate
-
Suspend 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous ethanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.
Protocol C: Hydrazinolysis to this compound
-
Dissolve ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (4 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The product often begins to precipitate during reflux.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Filter the precipitated solid. Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol to achieve higher purity.
Section 5: Summary of Optimized Conditions
| Reaction Step | Key Reagents | Optimal Temperature | Typical Time | Solvent | Reported Yield Range | Key Insight |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 50°C | 1.5 h | None (acid medium) | ~85% [6][4][5] | Critical temperature control and potent nitrating agent are essential for high yield. |
| Esterification | EtOH, H₂SO₄ (cat.) | Reflux (~78°C) | 4-6 h | Ethanol | 70-80% [1] | Anhydrous conditions and sufficient reflux time are needed to drive the equilibrium. |
| Hydrazinolysis | Hydrazine Hydrate | Reflux (~78°C) | 4-6 h | Ethanol | 65-75% [1] | Use an excess of fresh hydrazine hydrate; isolate the product by crystallization. |
References
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 2018. [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Semantic Scholar. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020. [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 2020. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020. [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. European Journal of Medicinal Chemistry, 2013. [Link]
-
ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. PubChem. [Link]
-
Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research, 2015. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 2010. [Link]
Sources
Technical Support Center: Synthesis of Nitro-pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The synthesis of nitro-pyrazoles is a cornerstone in the development of energetic materials and pharmaceuticals.[1][2][3][4][5] The introduction of a nitro group onto the pyrazole scaffold can dramatically alter its chemical properties, often imparting desirable characteristics for various applications. However, the nitration of pyrazoles is not without its challenges. The regioselectivity of the reaction can be difficult to control, and a number of side reactions can occur, leading to mixtures of products and reduced yields. This guide provides a comprehensive troubleshooting resource for chemists encountering common issues during the synthesis of nitro-pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of pyrazole is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A1: Controlling regioselectivity in pyrazole nitration is a common challenge and is highly dependent on the reaction conditions and the nature of the pyrazole substrate.
The primary factors influencing regioselectivity are the choice of nitrating agent, solvent, and temperature.[6] For unsubstituted pyrazole, direct nitration typically favors the 4-position.[7] However, the presence of substituents on the pyrazole ring can direct the incoming nitro group to other positions.
Troubleshooting Strategies:
-
Choice of Nitrating Agent:
-
For 4-Nitropyrazole: A mixture of fuming nitric acid and fuming sulfuric acid is often effective for direct nitration at the 4-position.[2][8] Milder conditions, such as nitric acid in acetic anhydride (acetyl nitrate), can also be used.[6]
-
For 3-Nitropyrazole: The synthesis of 3-nitropyrazole typically proceeds through a two-step process involving the formation of N-nitropyrazole followed by a thermal or acid-catalyzed rearrangement.[1][4][9]
-
-
Solvent Effects: The solvent can play a significant role in regioselectivity. For instance, in the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, pyridine was found to be an excellent solvent for favoring the desired N1-isomer.[10] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations.[11]
-
Temperature Control: Nitration reactions are often exothermic. Maintaining a consistent and appropriate temperature is crucial for controlling the reaction rate and minimizing side reactions. Insufficient cooling can lead to over-reaction and decomposition.[12]
-
Substituent Effects: The electronic nature of substituents on the pyrazole ring will influence the position of nitration. Electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups are deactivating.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors governing the regiochemical outcome of pyrazole nitration.
Q2: I am observing the formation of dinitro-pyrazoles as a significant side product. How can I prevent this?
A2: The formation of dinitro-pyrazoles is a common issue, particularly when using harsh nitrating conditions or when the pyrazole ring is activated by electron-donating groups.
Troubleshooting Strategies:
-
Milder Nitrating Conditions: Employing a less aggressive nitrating agent can help to avoid over-nitration. Consider using nitric acid in acetic anhydride instead of a mixture of nitric and sulfuric acids.[6]
-
Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of dinitration.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to slow down the rate of the second nitration.
-
Protecting Groups: If the desired product is a mono-nitro-pyrazole and dinitration is a persistent problem, consider using a protecting group strategy. For example, a removable protecting group could be placed at a position susceptible to nitration, and then removed after the desired mono-nitration has been achieved.
Q3: My reaction is producing N-nitropyrazole instead of the desired C-nitropyrazole. What is causing this and how can I fix it?
A3: The formation of N-nitropyrazoles occurs when the N1 position is unsubstituted and the reaction conditions favor attack at the nitrogen atom. [6]
This is more likely to occur under less acidic conditions where the N1 nitrogen is more nucleophilic.[6] In some synthetic routes, N-nitropyrazole is a key intermediate that rearranges to the C-nitro product upon heating or under acidic conditions.[1][4]
Troubleshooting Strategies:
-
Acid-Catalyzed Rearrangement: If N-nitropyrazole is the primary product, it can often be converted to the desired C-nitropyrazole by heating in a suitable solvent or by treatment with a strong acid like sulfuric acid.[2][4]
-
Reaction Conditions: To favor direct C-nitration, ensure the reaction medium is sufficiently acidic. In a highly acidic environment, the pyrazole nitrogen atoms are protonated, which deactivates them towards electrophilic attack and directs nitration to the carbon atoms of the ring.[6][13]
-
N-Protection: If the desired product is a C-nitro-pyrazole and N-nitration is a persistent side reaction, protecting the N1 position with a suitable group before nitration is a viable strategy.[6]
Diagram: N-Nitration vs. C-Nitration Pathways
Caption: Competing pathways in the nitration of pyrazole.
Q4: The thermal stability of my nitro-pyrazole intermediate seems low, leading to decomposition during the reaction or workup. What precautions should I take?
A4: Nitro-pyrazoles, particularly those with multiple nitro groups, can be energetic materials with limited thermal stability. [1][4][14] It is crucial to handle these compounds with appropriate safety precautions and to optimize reaction conditions to minimize the risk of decomposition.
Troubleshooting and Safety Measures:
-
Temperature Control: Strictly control the reaction temperature. Use an ice bath or other cooling system to manage any exotherms, especially during the addition of the nitrating agent.
-
Avoid High Temperatures: If possible, avoid high-temperature distillations or prolonged heating during workup and purification. Recrystallization from a suitable solvent at a lower temperature is often a safer purification method.
-
Characterization of Thermal Stability: If you are working with novel nitro-pyrazole compounds, it is highly recommended to characterize their thermal stability using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
-
Scale-Up with Caution: Be extremely cautious when scaling up reactions involving energetic materials. What is safe on a small scale may not be on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via One-Pot, Two-Step Method[2][8]
This method provides an efficient route to 4-nitropyrazole with a high yield.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% Oleum)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add pyrazole to the cooled sulfuric acid with stirring to form pyrazole sulfate.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the pyrazole sulfate solution, keeping the reaction temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for 1.5 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization.
Table 1: Comparison of Synthetic Routes to 4-Nitropyrazole
| Synthetic Route | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| One-pot, two-step | Pyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄ | 1.5 hours | 50°C | 85 | [2] |
| Direct Nitration (Mixed Acid) | Pyrazole, HNO₃, H₂SO₄ | 6 hours | 90°C | 56 | [2] |
Protocol 2: Synthesis of 3-Nitro-1H-pyrazole via Rearrangement of N-Nitropyrazole[1][4][9]
This two-step method is the most common route to 3-nitro-1H-pyrazole.
Step 1: Synthesis of N-Nitropyrazole
-
Nitrate pyrazole using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride at a low temperature (<15°C).
-
Isolate the N-nitropyrazole intermediate.
Step 2: Thermal Rearrangement
-
Dissolve the N-nitropyrazole in a high-boiling point solvent such as benzonitrile or n-octanol.
-
Heat the solution to reflux (e.g., 180°C in benzonitrile) for several hours.[9]
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid by filtration and dry.
References
- Current time information in Kanawha County, US. (n.d.). Google.
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). Google.
- How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ - Guidechem. (n.d.). Guidechem.
- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (n.d.). Guidechem.
- 3-Nitro-1H-pyrazole synthesis - ChemicalBook. (n.d.). ChemicalBook.
- 4-Nitropyrazole | 2075-46-9 - ChemicalBook. (n.d.). ChemicalBook.
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (2020). National Institutes of Health.
- Effect of solvent on the regioselectivity of pyrazole nitration - Benchchem. (n.d.). Benchchem.
- Pyrazole. (n.d.). SlideShare.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
- Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.). Benchchem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed. (2020). National Institutes of Health.
- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.). Scribd.
- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]
- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis from Unsymmetrical Diketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones, a common challenge in medicinal and agricultural chemistry.[1][2][3] This resource is designed to offer practical, field-proven insights to help you navigate the complexities of the Knorr pyrazole synthesis and related methodologies.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter and provides actionable solutions grounded in chemical principles.
Issue 1: My reaction yields a mixture of regioisomers with poor selectivity.
This is the most frequent challenge in pyrazole synthesis from unsymmetrical diketones.[4] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric pyrazoles, which are often difficult to separate.[4][5][6]
Root Cause Analysis:
The formation of regioisomers is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][4][7]
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the diketone dictates the initial site of nucleophilic attack by the hydrazine. Electron-withdrawing groups can activate an adjacent carbonyl, making it more reactive.[4]
-
Steric Effects: Bulky substituents on either the diketone or the hydrazine can hinder the approach to one of the carbonyl groups, favoring attack at the less sterically encumbered site.[4]
-
Reaction Conditions: Solvent, temperature, and pH are often the most critical factors influencing the regiochemical outcome.[1][4]
Solutions:
A systematic approach to modifying reaction conditions is the most effective troubleshooting strategy.
-
Solvent Screening: If you are using a conventional solvent like ethanol, which is known to often produce mixtures, consider switching to a fluorinated alcohol.[4][5][6][8] Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a single isomer.[4][5][6][8]
-
pH Adjustment: The pH of the reaction medium can significantly alter the product ratio.[1]
-
Acidic Conditions: Introducing a catalytic amount of acid (e.g., HCl, H₂SO₄) can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][4] The Knorr pyrazole synthesis traditionally uses a catalytic amount of acid.[9]
-
Basic Conditions: Conversely, the addition of a base (e.g., NaOAc) can also influence the regioselectivity.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
dot graph "Troubleshooting_Regioselectivity" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
start [label="Poor Regioselectivity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Modify Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="Adjust Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Vary Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Regioisomer Ratio (e.g., NMR, LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Desired Regioisomer is Major Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Continue Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> solvent; solvent -> ph [label="If no improvement"]; ph -> temp [label="If no improvement"]; temp -> analysis; analysis -> success [label="Improved Selectivity"]; analysis -> failure [label="Poor Selectivity"]; failure -> solvent [style=dashed]; } caption: "Troubleshooting workflow for improving regioselectivity."
Issue 2: I've optimized the reaction conditions, but I still have a mixture of regioisomers. How can I separate them?
Even under optimized conditions, complete regioselectivity may not be achievable. In such cases, effective purification techniques are essential.
Solutions:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[8]
-
Silica Gel: Standard silica gel (230-400 mesh) is typically effective.
-
Eluent System: A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is often required to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
-
Crystallization: If one of the regioisomers is a solid and has different solubility characteristics from the other, fractional crystallization can be an effective purification method.
-
Salt Formation: The basic nitrogen atoms in the pyrazole ring can be protonated with an acid to form salts.[10] The resulting regioisomeric salts may have different solubilities, facilitating their separation by crystallization.[10][11]
Issue 3: I'm unsure which regioisomer I have synthesized. How can I definitively characterize the structure?
Unambiguous structural elucidation is crucial, especially in drug discovery where specific isomers have distinct biological activities.
Solutions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between pyrazole regioisomers.
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide initial clues.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also diagnostic.[12][13]
-
2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are indispensable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a NOESY correlation between the N-substituent and a substituent at the C5 position of the pyrazole ring would confirm that regioisomer.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help to definitively establish the connectivity of the molecule.[14]
-
-
dot graph "Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
start [label="Isolated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_1h [label="¹H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; nmr_13c [label="¹³C NMR", fillcolor="#FBBC05", fontcolor="#202124"]; nmr_2d [label="2D NMR (NOESY, HMBC)", fillcolor="#FBBC05", fontcolor="#202124"]; structure [label="Unambiguous Structure Assignment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> nmr_1h; start -> nmr_13c; nmr_1h -> nmr_2d [label="If ambiguous"]; nmr_13c -> nmr_2d [label="If ambiguous"]; nmr_2d -> structure; } caption: "Workflow for characterization of pyrazole regioisomers."
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about controlling regioselectivity in pyrazole synthesis.
Q1: What is the generally accepted mechanism for the Knorr pyrazole synthesis, and how does it relate to regioselectivity?
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][16][17][18] The widely accepted mechanism proceeds through the following key steps:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-diketone to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal loses a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine attacks the second carbonyl carbon to form a five-membered ring intermediate (a hydroxylpyrazolidine).[1]
-
Final Dehydration: This intermediate then undergoes another dehydration step to form the aromatic pyrazole ring.
The regioselectivity is determined in the initial nucleophilic attack. The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to the formation of two different initial hydrazone intermediates and, ultimately, two regioisomeric pyrazoles.[1]
Q2: How do electron-donating and electron-withdrawing groups on the unsymmetrical 1,3-diketone influence regioselectivity?
The electronic nature of the substituents on the 1,3-diketone has a profound effect on the electrophilicity of the carbonyl carbons.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂) will increase the partial positive charge on the adjacent carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This generally leads to the preferential formation of the regioisomer where the hydrazine has attacked the EWG-proximal carbonyl.[2]
-
Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OCH₃) will decrease the electrophilicity of the nearby carbonyl carbon, directing the hydrazine to preferentially attack the other carbonyl group.
Q3: Are there alternative synthetic strategies to the Knorr synthesis that offer better regiocontrol?
Yes, several other methods have been developed to synthesize pyrazoles with improved regioselectivity.
-
[3+2] Cycloaddition Reactions: These reactions, for example between sydnones and alkynes, can offer excellent regioselectivity under mild conditions.[19][20] Another approach involves the [3+2] cycloaddition of diazo compounds with alkynes.[21]
-
Synthesis from β-Enamino Diketones: By modifying the structure of β-enamino diketones and using a Lewis acid carbonyl activator, highly regioselective synthesis of substituted pyrazoles can be achieved.[22]
-
Multi-component Reactions: Some one-pot, multi-component reactions have been developed that provide pyrazoles with high regioselectivity.[22][23]
III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted from literature demonstrating that fluorinated alcohols enhance regioselectivity.[5][6][8][11]
Materials:
-
Unsymmetrical 1,3-diketone
-
Substituted hydrazine (e.g., methylhydrazine)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in TFE or HFIP.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.[24]
Protocol 2: Characterization of Regioisomers by ¹H NMR and NOESY
This protocol outlines the general steps for characterizing pyrazole regioisomers using NMR spectroscopy.[24]
Materials:
-
Purified pyrazole regioisomer samples
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of each purified regioisomer in approximately 0.6-0.7 mL of a suitable deuterated solvent in separate NMR tubes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
NOESY Acquisition: For one of the regioisomers, acquire a 2D NOESY spectrum. This will reveal through-space correlations between protons.
-
Data Analysis:
-
Analyze the ¹H NMR spectra to identify the chemical shifts and coupling constants of all protons.
-
Analyze the NOESY spectrum to identify key spatial correlations. For example, if you have a methyl group on the pyrazole nitrogen (N1), look for a NOE correlation to the substituent at the C5 position. The presence of this correlation will confirm the identity of that specific regioisomer.
-
IV. Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| Aryl, CF₃ | Methylhydrazine | Ethanol | Mixture (e.g., ~1:1.3) | |
| Aryl, CF₃ | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity (e.g., 85:15) | [8] |
| Aryl, CF₃ | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (e.g., up to 99:1) | [5][6][8] |
Note: The exact ratios can vary depending on the specific substrates used.
V. References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Aouad, M. R., Bardaweel, S. K., & Al-Far, R. H. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6524. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Vitale, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10537. [Link]
-
Bansal, R. K. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2483. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-735. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
-
Method for purifying pyrazoles. (2011). Google Patents.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Hydrazine Reflux Reactions
Welcome to the technical support center for hydrazine reflux reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Hydrazine reactions, such as the Wolff-Kishner reduction, hydrazone formation, and the synthesis of heterocyclic compounds, are powerful tools in organic synthesis. However, their success hinges on careful control of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low yields in hydrazine reflux reactions.
Q1: My reaction is incomplete, and a significant amount of starting material remains. What is the most likely cause?
A1: An incomplete reaction is often due to insufficient thermal energy or reaction time. The decomposition of the hydrazone intermediate in a Wolff-Kishner reduction, for example, requires high temperatures, typically between 180-200°C.[1][2] The presence of water, a byproduct of the initial hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature.[1]
-
Immediate Action: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like diethylene glycol (b.p. 245°C) to maintain the required heat.[1] Consider extending the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q2: My primary impurity is a symmetrical or unsymmetrical azine. How can I prevent its formation?
A2: Azine formation (RR′C=N−N=CRR′) is a common side reaction where one hydrazine molecule reacts with two equivalents of the carbonyl compound.[4] This is especially prevalent in Wolff-Kishner reductions.[4][5]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate (typically 5-10 equivalents) to favor the formation of the desired hydrazone over the azine.[3][4]
-
Pre-form the Hydrazone: A highly effective method is to synthesize and isolate the hydrazone intermediate before subjecting it to the high-temperature, basic conditions of the reduction step.[4][6] This prevents the hydrazone from reacting with any unreacted carbonyl starting material.[4]
-
Temperature Control: In some cases, lowering the initial reaction temperature during hydrazone formation can reduce the rate of azine formation.[4]
-
Q3: I suspect my hydrazine hydrate has degraded. How does this affect my reaction, and how should it be stored?
A3: Hydrazine hydrate can decompose over time, especially at elevated temperatures or in the presence of certain catalysts, yielding nitrogen, ammonia, and hydrogen.[4][7] Using degraded hydrazine will result in lower effective concentrations and poor yields. Anhydrous hydrazine is particularly unstable and potentially explosive.[8][9] For this reason, hydrazine hydrate is preferred as it is more stable.[10]
-
Storage and Handling: Store hydrazine hydrate in a cool, dark place, tightly sealed to prevent exposure to air and contaminants. Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is a toxic substance.[3][11]
Q4: Can my choice of solvent be the cause of low yield?
A4: Absolutely. The solvent plays a critical role. For high-temperature reactions like the Wolff-Kishner reduction, a high-boiling solvent is non-negotiable to drive the reaction to completion.[1][12] For other reactions, such as hydrazone formation or heterocycle synthesis, solvent polarity is a key factor.
-
Solvent Selection:
-
Wolff-Kishner: Diethylene glycol or triethylene glycol are standard choices.[3]
-
Hydrazone/Heterocycle Synthesis: Polar protic solvents like ethanol or methanol can facilitate proton transfer and are effective for reactions like pyrazole synthesis.[13][14] Polar aprotic solvents like DMF or DMSO are useful when higher temperatures are needed without proton participation.[13][15]
-
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental variables that can lead to low yields.
Guide 1: Reagent Quality and Stoichiometry
The purity and correct measurement of your reagents are foundational to a successful reaction.
-
Issue: Uncharacterized Hydrazine Hydrate. Commercial hydrazine hydrate can vary in concentration. Relying on the label without verification can lead to significant stoichiometric errors.
-
Expert Recommendation: If yields are consistently low, consider titrating your hydrazine hydrate stock solution to determine its exact concentration.
-
-
Issue: Over-alkylation of Hydrazine. In reactions where hydrazine is used as a nucleophile for alkylation, it is notoriously difficult to control the degree of substitution, leading to mixtures of mono-, di-, tri-, and even tetra-alkylated products which lowers the yield of the desired product.[4]
Guide 2: Optimizing Reaction Conditions
Temperature and time are the most critical parameters in a reflux reaction.
-
Issue: Insufficient Temperature. As mentioned in the FAQs, many hydrazine reactions, especially reductions, have a high activation energy.
-
Expert Recommendation (Huang-Minlon Modification): This is the most common and effective modification of the Wolff-Kishner reduction. After forming the hydrazone at a lower temperature (e.g., 130-140°C), replace the reflux condenser with a distillation head. Slowly raise the temperature to distill off water and excess hydrazine.[3][4] Once the reaction mixture's temperature reaches 180-200°C, reattach the condenser and continue to reflux for 3-6 hours.[1][3][4] This ensures the decomposition step proceeds efficiently.
-
-
Issue: Steric Hindrance. Ketones or aldehydes with significant steric hindrance around the carbonyl group may form the hydrazone intermediate very slowly or not at all under standard conditions.[1][5]
-
Expert Recommendation: For sterically hindered substrates, stronger bases or alternative methods may be necessary. The Barton modification, which uses a stronger base like sodium metal, can be more effective.[1]
-
Guide 3: Work-up and Purification Pitfalls
A successful reaction can still result in low isolated yield due to a flawed work-up procedure.
-
Issue: Product Loss During Quenching/Extraction. After reflux, the reaction mixture is often a viscous, strongly basic solution. Improper quenching can lead to emulsions or precipitation issues.
-
Expert Recommendation: Cool the reaction mixture to room temperature before quenching.[3] Slowly and carefully pour the mixture into a beaker of cold water or ice. Acidify the aqueous mixture (e.g., with 2M HCl) to neutralize the base before extracting the product with a suitable organic solvent like diethyl ether or dichloromethane.[3]
-
-
Issue: Quenching Excess Hydrazine. Hydrazine is toxic and must be neutralized before disposal.[3]
-
Expert Recommendation: Excess hydrazine can be safely quenched by adding a simple ketone like acetone to the reaction mixture after cooling. This forms the less reactive acetone hydrazone, which can be removed during the aqueous workup.[3]
-
Part 3: Data Summaries and Visual Guides
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| High % of Unreacted Starting Material | Insufficient temperature; Short reaction time; Degraded hydrazine. | Use a high-boiling solvent (e.g., diethylene glycol); Employ the Huang-Minlon modification to remove water; Extend reflux time (monitor by TLC); Use fresh or titrated hydrazine hydrate.[1][3] |
| Major Azine Byproduct | Incorrect stoichiometry; Co-presence of carbonyl and hydrazone. | Use a 5-10 fold excess of hydrazine hydrate; Pre-form and isolate the hydrazone intermediate before the reduction step.[3][4] |
| Mixture of Alkylated Products | Poor control over N-alkylation of hydrazine. | Use a protecting group strategy; Explore reductive amination methods.[4] |
| Low Yield with Sterically Hindered Ketone | Slow or no hydrazone formation. | Increase reaction time and temperature for hydrazone formation; Consider the Barton modification with a stronger base.[1] |
| Difficulty in Product Isolation | Emulsion formation during work-up; Product is water-soluble. | Ensure complete neutralization of base before extraction; Saturate the aqueous layer with NaCl (brine) to decrease product solubility and aid separation. |
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing issues in your hydrazine reflux reaction.
Caption: A logical workflow for troubleshooting hydrazine reactions.
Diagram 2: Simplified Wolff-Kishner Reduction Pathway & Side Reaction
This diagram illustrates the main reaction pathway and the common azine formation side reaction.
Caption: Wolff-Kishner reduction pathway and a common side reaction.
Part 4: Experimental Protocol Example
Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol describes the reduction of a generic ketone to its corresponding alkane, incorporating best practices to maximize yield.
Materials:
-
Ketone (1.0 eq)
-
Hydrazine hydrate (85% solution, 5-10 eq)[3]
-
Potassium hydroxide (KOH) pellets (4-8 eq)[3]
-
Diethylene glycol (solvent)
-
2M Hydrochloric acid (HCl)
-
Suitable extraction solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone, diethylene glycol, and hydrazine hydrate.[3]
-
Base Addition: Carefully and slowly add the potassium hydroxide pellets to the mixture. The dissolution is exothermic.
-
Hydrazone Formation: Heat the reaction mixture to reflux (typically 130-140°C) and maintain for 1-2 hours.[3]
-
Water Removal: Allow the flask to cool slightly. Carefully replace the reflux condenser with a distillation apparatus. Increase the temperature to distill off the water and excess hydrazine hydrate.[3]
-
Reduction: Once the internal temperature of the reaction mixture reaches approximately 200°C, remove the distillation head and reattach the reflux condenser. Continue to heat at this temperature for an additional 3-5 hours, or until TLC analysis shows the consumption of the intermediate.[3]
-
Work-up:
-
Allow the reaction mixture to cool completely to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water/ice.[3]
-
Acidify the aqueous mixture by slowly adding 2M HCl until the pH is neutral or slightly acidic.
-
Extract the product with the chosen organic solvent (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or distillation as required.[3]
References
-
Wikipedia. (n.d.). Hydrazine.[Link]
-
Ibrahim, M., et al. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. [Link]
-
MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support.[Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine.[Link]
-
Singh, S., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[Link]
-
MDPI. (n.d.). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process.[Link]
-
Royal Society of Chemistry. (n.d.). Catalytic decomposition of hydrous hydrazine for hydrogen production. Sustainable Energy & Fuels. [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]
-
Organic Chemistry. (n.d.). Hydrazine.[Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds.[Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction.[Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.[Link]
-
Organic Syntheses. (n.d.). Procedure.[Link]
-
Nature. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.[Link]
-
PharmaCompass. (n.d.). Hydrazine hydrate | Drug Information, Uses, Side Effects, Chemistry.[Link]
-
Unacademy. (n.d.). Introduction to the Wolff-Kishner Reduction Mechanism.[Link]
-
DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION.[Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]
-
ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis.[Link]
-
Cranwell, P. B., & Russell, A. T. (2016). A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. CentAUR. [Link]
-
ResearchGate. (n.d.). Kinetic parameters for thermal decomposition of hydrazine.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Introduction to the Wolff-Kishner Reduction Mechanism [unacademy.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazine [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
Technical Support Center: Purification of Crude Pyrazole Carbohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of crude pyrazole carbohydrazide. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I'm likely to find in my crude pyrazole carbohydrazide, and where do they come from?
A1: The impurities in your crude product are almost always a direct consequence of the synthetic route employed. Typically, pyrazole carbohydrazides are synthesized from the corresponding pyrazole ester and hydrazine hydrate. Therefore, the impurity profile is predictable.
-
Unreacted Starting Materials: The most common impurities are unreacted pyrazole carboxylic acid ethyl ester (or other alkyl ester) and residual hydrazine hydrate. Incomplete reactions due to insufficient reaction time, temperature, or stoichiometry are the primary cause.
-
Side-Reaction Products: Depending on the specific pyrazole substituents, side reactions can occur. For instance, in certain benzamidopyrazole systems, an intramolecular benzoyl migration can lead to the formation of isomeric N-benzoyl hydrazides, which can be difficult to separate.[1]
-
Hydrolysis Products: The ester starting material can hydrolyze back to the corresponding pyrazole carboxylic acid, especially if there is moisture and acidic or basic catalysis. The carbohydrazide product itself can also be susceptible to hydrolysis under harsh conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction or initial work-up (e.g., ethanol, toluene, DMF) and inorganic salts from pH adjustments are also common.
Table 1: Common Impurities and Recommended Initial Removal Strategies
| Impurity Type | Common Example | Likely Origin | Suggested Removal Method |
| Unreacted Ester | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | Incomplete reaction | Recrystallization, Column Chromatography |
| Unreacted Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | Excess reagent | Aqueous wash, Acid-base extraction |
| Hydrolysis Product | 1-phenyl-1H-pyrazole-4-carboxylic acid | Hydrolysis of ester or product | Acid-base extraction (wash with weak base) |
| Isomeric Byproduct | 5-aminopyrazole-4-(N-benzoyl)hydrazide | Intramolecular rearrangement | Column Chromatography, Fractional Crystallization |
Q2: My crude product is a discolored oil or an amorphous solid. How can I obtain a clean, crystalline product?
A2: This is a classic purification challenge, often caused by a mixture of the impurities mentioned above. Recrystallization is the most powerful and cost-effective first step to address both purification and crystallinity. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.
Choosing the right solvent is critical. Pyrazole carbohydrazide derivatives have both hydrogen bond donors (-NHNH₂) and acceptors (C=O, pyrazole nitrogens), making them moderately polar.
Table 2: Recrystallization Solvent Selection Guide for Pyrazole Carbohydrazide
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Excellent general-purpose solvent. Many pyrazole carbohydrazides are soluble when hot and crystallize well upon cooling.[1] |
| Methanol | 65 | Similar to ethanol, but higher solubility may require cooling to lower temperatures for good recovery. |
| Isopropanol | 82 | Good alternative to ethanol, slightly less polar. |
| Water | 100 | Generally, pyrazoles have limited solubility in water, but this can be exploited for purification from highly soluble inorganic impurities.[2][3] |
| Ethyl Acetate | 77 | A good mid-polarity solvent. Can be used alone or in a solvent system with hexanes. |
| Cyclohexane / Hexanes | 81 / 69 | Pyrazoles are often poorly soluble in non-polar solvents, making them good "anti-solvents" to induce crystallization from a more polar solvent.[3] |
| Petroleum Ether | 40-60 | Useful as an anti-solvent or for washing final crystals to remove non-polar contaminants.[3] |
Q3: What is a reliable, step-by-step protocol for recrystallization?
A3: A systematic approach ensures high purity and yield. The following workflow is a self-validating protocol; success at each step confirms the suitability of the chosen solvent system.
-
Solvent Selection: Test solubility of a small amount of crude material in various candidate solvents (from Table 2) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrazole carbohydrazide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a steam bath or heating mantle). Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or salt) or colored impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis and TLC.
Caption: Workflow for purifying crude solids via recrystallization.
Q4: Recrystallization failed to remove key impurities. What is the next logical step?
A4: When impurities have similar solubility profiles to your product (a common issue with isomers or structurally related byproducts), column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
For pyrazole carbohydrazides, normal-phase chromatography is highly effective.
-
Stationary Phase Selection: Silica gel is the standard choice for moderately polar compounds like pyrazole derivatives.[4][5]
-
Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4, and there is good separation from all impurity spots.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent, and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Table 3: Column Chromatography Starting Conditions for Pyrazole Derivatives
| Stationary Phase | Eluent System (v/v) | Polarity | Best for Separating... |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | Non-polar impurities from the main product. |
| Silica Gel | Dichloromethane / Methanol | Medium to High | More polar byproducts and baseline impurities. |
| Silica Gel | Ethyl Acetate / Methanol | High | Very polar compounds that do not move in less polar systems. |
Q5: How can I specifically target and remove unreacted acidic or basic starting materials without resorting to chromatography?
A5: Acid-base extraction is an exceptionally efficient technique for this purpose. It leverages the different solubilities of a compound's neutral form versus its charged, salt form.[6][7] The pyrazole ring contains a basic nitrogen atom, and the carbohydrazide moiety is also basic, allowing the entire molecule to be protonated and moved into an aqueous acidic layer. Conversely, acidic impurities (like a pyrazole carboxylic acid) can be deprotonated and moved into an aqueous basic layer.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate in a separatory funnel.
-
Remove Acidic Impurities: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the funnel.[8] Shake vigorously and allow the layers to separate. The acidic impurity (e.g., pyrazole carboxylic acid) will be deprotonated to its sodium salt and dissolve in the aqueous layer. Drain and discard the aqueous layer. Repeat this wash.
-
Isolate Basic Product: Now, add a dilute aqueous acid solution (e.g., 1M HCl) to the organic layer. The basic pyrazole carbohydrazide will be protonated to its hydrochloride salt and will move into the aqueous layer.
-
Separate Layers: Drain the organic layer (which now contains only neutral impurities) and keep the acidic aqueous layer.
-
Recover Product: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NH₄OH) until the solution is basic (check with pH paper). The protonated product will be neutralized, causing it to precipitate out of the aqueous solution as a pure solid.
-
Final Steps: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Caption: Separating a complex mixture using acid-base extraction.
References
- Inorganic Chemistry, "Utilization of Oxidovanadium(IV)
- ResearchGate, "Synthesis of pyrazole-4-carbohydrazide deriv
- The Journal of Organic Chemistry, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Solubility of Things, "Pyrazole".
- Wikipedia, "Acid–base extraction".
- IJNRD, "A REVIEW ON PYRAZOLE AN ITS DERIV
- Asian Journal of Green Chemistry, "A Review on Synthesis of Carbohydrazide Deriv
- Request PDF, "Synthesis of pyrazole-4-carbohydrazide deriv
- ACS Publications, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrazole".
-
National Journal of Pharmaceutical Sciences, "A review of pyrazole an its derivative". [Link]
- Chris Schaller, "ACID-BASE EXTRACTION".
- Bionity.com, "Acid-base extraction".
- Google Patents, "Process for the prepar
- ChemicalBook, "Pyrazole | 288-13-1".
- Vernier, "Acid-Base Extraction".
- Research Square, "Synthesis of Pyrazole Compounds by Using Sonic
- BenchChem, "Identifying and removing byproducts in pyrazole synthesis".
- Google Patents, "Method for purifying pyrazoles".
- Organic Syntheses, "4".
- Vernier, "Separation of Organic Compounds by Acid-Base Extraction Techniques".
- PMC, "Pyrazole Carbohydrazide Deriv
- ResearchGate, "Pyrazole Carbohydrazide Deriv
- JOCPR, "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazole | 288-13-1 [chemicalbook.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. idc-online.com [idc-online.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide in DMSO Solution
An official Technical Support Guide by Google Gemini
Introduction for the Researcher
This guide is designed for researchers, scientists, and drug development professionals working with 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide. While this specific molecule has potential biological activities, including antimicrobial and anticancer properties, publicly available data on its stability in dimethyl sulfoxide (DMSO) solutions is limited[1]. This document provides a technical framework based on the chemical properties of its core structures—the nitro-pyrazole ring and the carbohydrazide moiety—and established best practices for compound handling in DMSO[2][3][4][5]. Our goal is to empower you to mitigate potential stability issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound in DMSO.
Q1: What are the primary potential stability risks for this compound in a DMSO solution?
A: Based on its chemical structure, the main risks stem from three functional groups:
-
Carbohydrazide Moiety: This group is susceptible to hydrolysis, especially if the DMSO is not anhydrous[6][7]. The presence of acidic or basic impurities can catalyze this degradation. While generally stable, some hydrazide derivatives are known to require protective groups for long-term stability[8].
-
Nitro-pyrazole Ring: Polynitro-azole compounds can be highly stable, often exhibiting thermal stability up to 200-300°C[9][10][11]. However, the nitro group can be susceptible to reduction, potentially forming reactive intermediates[1]. The stability of this ring system is highly dependent on the specific arrangement of substituents[12][13].
-
Interaction with DMSO: DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere[14]. This absorbed water is a primary cause of compound degradation via hydrolysis[6][7]. Furthermore, while DMSO is an excellent solvent, it is not entirely inert and can participate in or mediate degradation under certain conditions[15][16][17].
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: To minimize initial degradation, meticulous preparation is key.
-
Use High-Purity, Anhydrous DMSO: Use a freshly opened bottle of anhydrous (≤0.025% water) DMSO or a bottle that has been properly stored to prevent moisture absorption[18][19].
-
Inert Atmosphere: If possible, handle the solid compound and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Appropriate Containers: Use amber glass vials with PTFE-lined screw caps to protect the solution from light and ensure an airtight seal[20][21].
-
Solubilization: Ensure the compound is fully dissolved. Gentle warming or sonication can be used, but avoid excessive heat which could accelerate degradation[22][23].
Q3: What are the ideal long-term storage conditions for my DMSO stock solution?
A: Proper storage is the most critical factor in maintaining the integrity of your compound over time. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (preferred) | Significantly slows the rate of chemical degradation and hydrolysis[20]. |
| Light | Store in amber vials or in the dark. | Prevents potential photodegradation initiated by UV or high-intensity visible light[24][25]. |
| Atmosphere | Tightly sealed container; consider blanketing with argon. | Prevents absorption of atmospheric moisture and oxidation[25]. |
| Container | Glass vials with PTFE-lined caps. | Chemically inert and provides a superior seal compared to many plastics[6][20][21]. |
Q4: How should I handle the stock solution for routine experiments to avoid degradation?
A: To preserve your main stock, aliquoting is essential.
-
Create Aliquots: Upon preparation, divide your main stock solution into smaller, single-use volumes in separate vials. This drastically reduces the number of freeze-thaw cycles the main stock undergoes[6].
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation and degradation, especially if water has been absorbed into the DMSO[23]. Use a fresh aliquot for each experiment.
-
Equilibrate Before Opening: Before opening a frozen aliquot, allow it to come to room temperature completely to prevent condensation of atmospheric moisture on the cold vial opening.
-
Visual Inspection: Always visually inspect the solution for signs of precipitation or color change before use[20].
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues you may encounter.
Observation 1: My DMSO solution has changed color or a precipitate has formed.
-
Potential Cause 1: Solubility Issue. The compound may be precipitating out of solution, especially after a freeze-thaw cycle or if the storage temperature fluctuated. Compounds are often less soluble in DMSO that has absorbed water[2][4].
-
Recommended Action:
-
Centrifuge the vial to pellet the precipitate.
-
Carefully transfer the supernatant to a new vial.
-
Use an analytical method like HPLC or LC-MS (see Protocol 2) to determine the concentration of the compound in the supernatant. This will tell you if your solution is still at the desired concentration.
-
Attempt to redissolve the precipitate by gentle warming or sonication. If it redissolves, consider storing it at a different temperature or in smaller aliquots. If not, it may be a degradant.
-
-
Potential Cause 2: Chemical Degradation. A color change or the formation of an insoluble new substance often indicates that the parent compound has degraded.
-
Recommended Action:
-
Do not use the solution for critical experiments.
-
Prepare a fresh stock solution from the solid compound and compare its appearance.
-
If you have access to LC-MS, analyze the compromised solution to identify the parent compound and any new peaks that may correspond to degradation products[26].
-
Observation 2: My experimental results are inconsistent or show reduced compound activity.
This is a critical symptom that strongly suggests compound degradation, leading to a lower effective concentration of the active molecule[3].
-
Recommended Action 1: The Freshness Test. The most immediate troubleshooting step is to prepare a fresh working solution from your solid compound stock. Run your experiment comparing the freshly made solution to your stored solution. If the fresh solution restores the expected activity, it strongly implies the stored stock has degraded.
-
Recommended Action 2: Definitive Stability Assessment. To confirm degradation and understand its rate, a systematic stability study is required. Follow the "Protocol 2: A Practical Guide to Assessing Solution Stability by LC-MS" outlined below. This involves analyzing the concentration of the parent compound in the DMSO stock over time under its normal storage conditions.
Workflow for Investigating Suspected Compound Degradation
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Observation 3: I am starting a new project with this compound and want to be proactive.
To avoid future problems, it is wise to perform a forced degradation study. This will quickly reveal the compound's vulnerabilities to common stressors like acid, base, oxidation, and heat[24].
-
Recommended Action: Forced Degradation Study. Follow "Protocol 3: Basic Forced Degradation Study" to understand the potential degradation pathways of this compound. This knowledge will inform your handling and storage procedures and help you identify potential degradants in future analyses.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Part 3: Experimental Protocols
Protocol 1: Preparation and Handling of DMSO Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology Grade, water content <0.03%)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Weigh the desired amount of solid compound into a vial.
-
Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Seal the vial tightly and vortex until the solid is completely dissolved. Use a brief sonication bath if needed.
-
(Optional, for maximum stability) Gently flush the headspace of the vial with an inert gas like argon or nitrogen before final sealing.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
Immediately prepare single-use aliquots in separate, properly labeled vials.
-
Store the main stock and all aliquots at -80°C.
-
Protocol 2: A Practical Guide to Assessing Solution Stability by LC-MS[18]
This protocol monitors the concentration of the parent compound over time.
-
Objective: To quantify the percentage of the parent compound remaining after storage.
-
Procedure:
-
Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
-
Time Point Zero (T=0): Immediately after preparation, remove a small aliquot (e.g., 10 µL). Dilute it in a suitable solvent (e.g., acetonitrile/water 1:1) to a final concentration within the linear range of your LC-MS detector (e.g., 1 µM). Analyze immediately. Record the peak area of the parent compound. This is your 100% reference.
-
Storage: Store the remaining aliquots under your desired test condition (e.g., -20°C, 4°C, or room temperature).
-
Subsequent Time Points (T=x): At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from storage. Allow it to thaw completely to room temperature.
-
Prepare and analyze the sample in the exact same manner as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A loss of >10-15% is typically considered significant and indicates instability under the tested conditions.
-
Protocol 3: Basic Forced Degradation Study[24]
This study exposes the compound to harsh conditions to rapidly identify potential liabilities.
-
Preparation: Prepare several identical aliquots of a 1 mM solution of the compound in DMSO.
-
Stress Conditions (run in parallel with a control sample stored at -80°C):
-
Acid Hydrolysis: Add a small volume of 1N HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add a small volume of 1N NaOH. Incubate at 40°C for 24 hours.
-
Oxidative Degradation: Add a small volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate one aliquot at 60°C for 48 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples (including the control) by LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). This will reveal whether the compound is sensitive to acid, base, oxidation, or heat.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]
- BenchChem. (2025).
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]
-
Li, B-T., et al. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Molecular Physics. Available at: [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. Available at: [Link]
- CDD. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
-
ResearchGate. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Available at: [Link]
- Chen, W-S., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
- ResearchGate. (2022). Fluorescence spectra of the 6 hydrazones in DMSO.
-
Vo, T., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
- ResearchGate. (2016). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
-
KCAS Bio. (2017). Techniques for Unstable Compound Analysis. KCAS Bio. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. Available at: [Link]
-
ACS Publications. (2022). Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (2018). Stability Challenges in Drug Discovery.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
- MedchemExpress. (n.d.). Biotin Hydrazide. MedchemExpress.com.
- Biotium. (n.d.). DMSO, Anhydrous. Biotium.
- SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Kozik, M., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Pharmaguideline. (2025).
- Reddit. (2021).
- Journal of Chemical and Pharmaceutical Research. (2012).
- ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL.
- BenchChem. (n.d.). This compound. BenchChem.
- BenchChem. (n.d.). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- OMICS International. (n.d.). Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor.
-
PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. Available at: [Link]
- NIH. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Organic Chemistry Portal. (2007).
- PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- PubMed Central. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.
- Sigma-Aldrich. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotium.com [biotium.com]
- 20. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 21. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ziath.com [ziath.com]
- 24. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
preventing degradation of nitroaromatic compounds during synthesis
A Guide to Preventing Degradation and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable but often sensitive molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, with a focus on preventing degradation and ensuring the integrity of your products.
Introduction: The Stability Challenge of Nitroaromatic Compounds
Nitroaromatic compounds are crucial intermediates in the production of a wide range of materials, from pharmaceuticals and dyes to explosives and polymers.[1][2][3] The very features that make the nitro group a versatile functional handle—its strong electron-withdrawing nature and its potential for reduction to an amino group—also render it susceptible to various degradation pathways during synthetic manipulations.[1][2][3] Understanding and mitigating these degradation processes is paramount for successful and reproducible synthesis. This guide provides practical, experience-driven advice to help you anticipate and overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitroaromatic compounds, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Nitroaromatic Product
A lower-than-expected yield is one of the most common frustrations in synthesis.[4][5] The root cause often lies in the degradation of either the starting material or the product.
Question: My nitration reaction is resulting in a low yield and a dark, discolored reaction mixture. What's going wrong?
Answer: Dark discoloration, often accompanied by the evolution of brown fumes (NO₂), is a tell-tale sign of decomposition.[4][6] This is typically due to one or a combination of the following factors:
-
Excessive Reaction Temperature: Nitration reactions are highly exothermic.[7][8] Poor temperature control can lead to a runaway reaction, causing the decomposition of nitric acid and oxidation of your aromatic compound.[6][7]
-
Solution:
-
Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent reaction time. For many standard nitrations, a temperature range of 0-10°C is advisable.[6][9]
-
Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and ensure vigorous stirring to dissipate heat effectively.
-
Add the nitrating agent slowly and dropwise to control the rate of the exotherm.[5]
-
-
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can catalyze decomposition pathways.
-
Solution: Add a small amount of a nitrous acid scavenger, such as urea, to the reaction mixture before adding the nitrating agent.[6]
-
-
Substrate Sensitivity: Some aromatic compounds are inherently more susceptible to oxidation or decomposition under strong nitrating conditions.
-
Solution: Consider using a milder nitrating agent or a different solvent system. For sensitive substrates, nitration with nitric acid in acetic anhydride or the use of nitronium tetrafluoroborate (NO₂BF₄) can be effective alternatives to the standard sulfuric acid/nitric acid mixture.
-
Question: I'm performing a reaction on a molecule that already contains a nitro group, and I'm seeing a significant loss of my starting material or a complex mixture of products. What is happening?
Answer: This scenario strongly suggests that the nitro group is not stable under your reaction conditions and is undergoing unintended reduction. The nitro group is susceptible to a wide array of reducing agents, and even seemingly non-reductive conditions can lead to its degradation.[10][11]
-
Unintended Reduction: Many common reagents can reduce nitro groups. For example, some metal catalysts used for other transformations (e.g., certain palladium catalysts for cross-coupling) can also reduce nitro groups, especially in the presence of a hydrogen source.
-
Solution:
-
Chemoselective Reagents: Choose reagents known for their chemoselectivity. For instance, if you need to reduce a different functional group in the presence of a nitro group, consider using sodium borohydride (which typically does not reduce nitro groups) or catalytic transfer hydrogenation with specific catalysts that favor other reductions.[10][11]
-
Protecting Groups: While not common for nitro groups due to their general stability towards many non-reductive reagents, in complex syntheses, one might consider reducing the nitro group to an amine, protecting the amine, performing the desired transformation, and then re-oxidizing the amine back to the nitro group.[12][13] However, this is often a less desirable, multi-step approach.
-
-
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, especially at elevated temperatures, can sometimes lead to the degradation of nitroaromatic compounds, although this is less common than reduction.
-
Solution:
-
pH Control: Buffer the reaction mixture if possible.
-
Temperature and Reaction Time: Minimize the reaction temperature and time to what is necessary for the desired transformation.
-
-
Below is a decision-making workflow to troubleshoot low yields in nitroaromatic synthesis:
graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Low Yield of Nitroaromatic Compound", shape=ellipse, fillcolor="#EA4335"]; Check_Color [label="Is the reaction mixture dark/discolored?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Was the temperature strictly controlled?", shape=diamond, fillcolor="#FBBC05"]; Check_Reagents [label="Are there potential reducing agents present?", shape=diamond, fillcolor="#FBBC05"]; Side_Reactions [label="Analyze for side products (e.g., anilines, azoxy compounds)", fillcolor="#34A853"]; Decomposition [label="Decomposition is likely", fillcolor="#EA4335"]; Unintended_Reduction [label="Unintended reduction is likely", fillcolor="#EA4335"]; Optimize_Temp [label="Optimize temperature control:\n- Slower addition of reagents\n- More efficient cooling", fillcolor="#4285F4"]; Use_Scavenger [label="Add a nitrous acid scavenger (e.g., urea)", fillcolor="#4285F4"]; Change_Reagents [label="Choose chemoselective reagents that do not reduce the nitro group", fillcolor="#4285F4"]; Protect_Group [label="Consider a protection-deprotection strategy for the nitro group (advanced)", fillcolor="#4285F4"];
Start -> Check_Color; Check_Color -> Decomposition [label="Yes"]; Decomposition -> Check_Temp; Check_Temp -> Optimize_Temp [label="No"]; Check_Temp -> Use_Scavenger [label="Yes"]; Check_Color -> Check_Reagents [label="No"]; Check_Reagents -> Unintended_Reduction [label="Yes"]; Unintended_Reduction -> Side_Reactions; Side_Reactions -> Change_Reagents; Check_Reagents -> Side_Reactions [label="Unsure"]; Side_Reactions -> Protect_Group; }
Caption: Troubleshooting workflow for low yields.Frequently Asked Questions (FAQs)
Q1: How can I prevent the reduction of a nitro group during a catalytic hydrogenation reaction intended for another functional group (e.g., a double bond or a benzyl protecting group)?
A1: This is a classic chemoselectivity challenge. While standard catalysts like Palladium on carbon (Pd/C) with hydrogen gas will readily reduce both nitro groups and other functionalities, you can achieve selectivity through careful catalyst and reagent selection.[14]
-
Catalyst Choice: Some catalysts exhibit higher selectivity. For example, Platinum(IV) oxide (PtO₂) can sometimes be used to hydrogenate alkenes in the presence of nitro groups under controlled conditions.
-
Catalyst Poisons: In some cases, the addition of a catalyst poison (e.g., a sulfur-containing compound like thiophene) can selectively deactivate the catalyst towards nitro group reduction while allowing the desired hydrogenation to proceed, albeit at a slower rate. This requires careful optimization.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a specific catalyst can sometimes provide better selectivity than using hydrogen gas directly.
-
Alternative Reducing Agents: If possible, avoid catalytic hydrogenation altogether and choose a reducing agent that is selective for the other functional group. For instance, to reduce a ketone without touching a nitro group, sodium borohydride is an excellent choice.
Q2: What is the impact of solvent choice on the stability of nitroaromatic compounds during synthesis?
A2: Solvents can influence the stability of nitroaromatic compounds in several ways.[15]
-
Solvation and Stability: Different solvents can stabilize the ground state and transition states of degradation pathways to varying degrees.[15] For instance, polar aprotic solvents might be preferred in some cases to minimize proton availability for reductive pathways.
-
Solubility: Poor solubility of the nitroaromatic compound can lead to localized high concentrations and potential side reactions, especially in exothermic processes.[16] Ensuring your compound is fully dissolved is crucial.
-
Photochemical Stability: For light-sensitive nitroaromatics, the choice of solvent can be critical. Some solvents can act as photosensitizers, accelerating photodecomposition.[17][18] In such cases, using a solvent that does not absorb UV-Vis radiation in the same region as the nitroaromatic compound is advisable.
Q3: Can I use protecting groups for nitro groups?
A3: The direct protection of a nitro group is not a common strategy in organic synthesis, primarily because the nitro group is quite robust to many reaction conditions that do not involve reduction.[12] However, in a multi-step synthesis where a strong reducing agent is unavoidable, an indirect protection strategy can be employed:
-
Reduction: The nitro group is first reduced to an amine.
-
Protection: The resulting amine is then protected with a standard amine protecting group (e.g., Boc, Cbz, Fmoc).[13][19][20]
-
Further Synthesis: The desired synthetic steps are carried out on the rest of the molecule.
-
Deprotection: The amine protecting group is removed.
-
Re-oxidation: The amine is re-oxidized back to the nitro group using an appropriate oxidizing agent (e.g., trifluoroperacetic acid or dimethyldioxirane).
This is a lengthy process and should only be considered when other chemoselective routes are not feasible.
Q4: How can I minimize the risk of thermal decomposition when scaling up a nitration reaction?
A4: Scaling up exothermic reactions like nitration requires careful consideration of heat transfer.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation more challenging. A reaction that is easily controlled in a round-bottom flask in an ice bath may become dangerously exothermic in a large reactor.
-
Engineered Solutions: For larger-scale reactions, specialized equipment such as jacketed reactors with precise temperature control and efficient overhead stirring are essential.[9]
-
Continuous Flow Chemistry: A modern approach to handling highly exothermic reactions is to use a continuous flow reactor. In a flow setup, small amounts of reactants are continuously mixed and reacted in a narrow-bore tube, allowing for very efficient heat exchange and precise temperature control, thus minimizing the risk of runaway reactions and improving product consistency.
The following table summarizes key degradation pathways and preventative measures:
| Degradation Pathway | Common Causes | Preventative Measures |
| Reduction | Presence of reducing agents (e.g., H₂/Pd/C, Fe/HCl, Zn/AcOH), certain metal catalysts, harsh reaction conditions.[14] | Use chemoselective reagents, control reaction pH and temperature, consider indirect protection-deprotection strategies.[10][11] |
| Thermal Decomposition | Excessive heat, especially during exothermic nitration reactions.[7] | Strict temperature control, slow addition of reagents, use of nitrous acid scavengers, consider continuous flow synthesis for scale-up.[6][9] |
| Photodecomposition | Exposure to UV or visible light, especially for sensitive compounds.[17] | Conduct reactions in flasks wrapped in aluminum foil or in amber glassware, use solvents that do not act as photosensitizers. |
| Hydrolysis | Strong acidic or basic conditions, particularly at elevated temperatures. | Use milder pH conditions where possible, minimize reaction time and temperature. |
Experimental Protocols: Best Practices
Protocol 1: General Procedure for a Controlled Aromatic Nitration
This protocol provides a general framework for performing a safe and controlled nitration of a moderately activated aromatic compound.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve the aromatic substrate in a suitable solvent (e.g., concentrated sulfuric acid or glacial acetic acid).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) and cool it in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of the aromatic substrate, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash it thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution, followed by more water. The product can then be purified by recrystallization from an appropriate solvent.
The following diagram illustrates the key steps for preventing degradation during a typical nitration reaction:
Start [label="Start: Aromatic Substrate", shape=ellipse, fillcolor="#34A853"]; Dissolve [label="Dissolve in appropriate solvent"]; Cool [label="Cool to 0-5°C\n(Critical for preventing decomposition)"]; Prepare_Nitrating_Mix [label="Prepare and cool nitrating mixture separately"]; Slow_Addition [label="Add nitrating mixture dropwise\n(Maintain T < 10°C)"]; Monitor [label="Monitor reaction by TLC"]; Quench [label="Quench on ice"]; Isolate [label="Isolate and purify product"]; End [label="End: Purified Nitroaromatic Product", shape=ellipse, fillcolor="#34A853"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Slow_Addition; Prepare_Nitrating_Mix -> Slow_Addition; Slow_Addition -> Monitor; Monitor -> Quench; Quench -> Isolate; Isolate -> End; }
Caption: Controlled nitration workflow.By understanding the inherent stability challenges of nitroaromatic compounds and implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly improve the success rate and reproducibility of your synthetic endeavors.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- Hale, C. (1938). Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345. Washington, DC: U.S.
-
Orita, A., et al. (2011). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 16(8), 6339-6366. [Link]
-
Monti, S., et al. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry A, 127(27), 5726–5734. [Link]
-
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]
-
Monti, S., et al. (2023). Solvent effects on the singlet-triplet couplings in nitroaromatic compounds. The Journal of Physical Chemistry A, 127(27), 5726-5734. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, (144), 13-28. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Cielecka-Piontek, J., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(18), 4287. [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures?[Link]
- Bachman, G. B., & Hokama, T. (1965). Nitration process. U.S. Patent No. 3,221,062. Washington, DC: U.S.
-
Reddit. (2021). Protecting a nitro group. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Reyes-González, M. A., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
He, L., et al. (1999). Chemoselective Reduction of Halo-Nitro Aromatic Compounds by β-Cyclodextrin-Modified Transition Metal Catalysts in a Biphasic System. Synthesis, 1999(09), 1555-1557. [Link]
-
Lignell, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 274-286. [Link]
-
Vahidian, H. R., et al. (2017). Degradation of nitro-aromatic explosives using recyclable magnetic photocatalyst: Catalyst synthesis and process optimization. Journal of Hazardous Materials, 325, 310-318. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Andrey K. (2014, July 8). Acid Induced Hydrolysis of Nitriles [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(14), 5217–5224. [Link]
-
Iqbal, M., et al. (2023). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Molecules, 28(3), 1081. [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
-
Reddit. (2023). Acid hydrolysis of Nitro-Alkanes. r/chemistry. [Link]
-
Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects †. The Journal of Organic Chemistry, 71(14), 5217-5224. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icheme.org [icheme.org]
- 8. quora.com [quora.com]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. chem.libretexts.org [chem.libretexts.org]
optimizing reaction time and temperature for carbohydrazide formation
Technical Support Center: Carbohydrazide Synthesis Optimization
Welcome to the Technical Support Center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction time and temperature for the formation of high-purity carbohydrazide. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for carbohydrazide, and how do temperature and time considerations differ?
A1: There are two predominant industrial methods for synthesizing carbohydrazide: the reaction of a dialkyl carbonate with hydrazine hydrate and the reaction of urea with hydrazine.[1]
-
Dialkyl Carbonate Method: This is often a two-step process involving the initial formation of an alkyl carbazate intermediate, which then reacts with additional hydrazine.[2][3] This method is favored for producing a purer product. Temperature control is critical; reactions are typically kept below 80°C to prevent the formation of impurities and unwanted side reactions.[2][4] Reaction times vary depending on the specific dialkyl carbonate and temperature, ranging from a few hours to over 20 hours.[2][4]
-
Urea Method: This method involves the direct reaction of urea with hydrazine, typically at higher temperatures ranging from 80°C to 130°C .[5] While using readily available starting materials, this route can require longer reaction times, sometimes exceeding 40 hours, and may produce more by-products.[5][6]
Q2: Why is maintaining a reaction temperature below 80°C so critical for the dialkyl carbonate route?
A2: Exceeding 80°C in the dialkyl carbonate method can lead to the formation of undesirable by-products that contaminate the final product and reduce yield.[2][4] These impurities can also cause batches of carbohydrazide to unexpectedly decompose over time, compromising long-term stability.[2] Lowering the reaction temperature minimizes these side reactions, leading to a cleaner, more stable final product.[4]
Q3: My reaction yield is consistently low. Should I increase the temperature or extend the reaction time?
A3: This is a common challenge that requires a systematic approach. Before adjusting parameters, first confirm the purity of your starting materials, as degraded reagents are a frequent cause of low yield.[7]
-
Extend Reaction Time First: Insufficient reaction time is a likely culprit.[7] We recommend extending the reaction time and monitoring its progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.
-
Increase Temperature Cautiously: If extending the time does not improve the yield, a modest increase in temperature may be warranted. However, for the dialkyl carbonate method, it is crucial to remain below the 80°C threshold to maintain product purity.[2][4] For the urea method, you have a wider temperature range to explore, but be aware that higher temperatures can also promote side reactions.[5]
The relationship between these core parameters can be visualized as a balance between reaction kinetics and product purity.
Caption: Interdependency of key reaction parameters.
Troubleshooting Guide: Optimizing Carbohydrazide Formation
This section addresses specific issues encountered during synthesis, with a focus on the interplay between reaction time and temperature.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reaction | Solution: Extend the reaction time. Monitor reaction completion via TLC or by analyzing the consumption of the limiting reagent.[7] Rationale: Nucleophilic substitution reactions, especially at lower, controlled temperatures, may require significant time to reach completion. Rushing the reaction is a common cause of poor yields. |
| Sub-optimal Temperature | Solution: For the dialkyl carbonate route, ensure the temperature is maintained within the optimal 50°C to 75°C range.[2] If the reaction is sluggish, a slight increase within this range is preferable to a shorter reaction time. For the urea route, the optimal temperature is higher, between 80-130°C.[5] Rationale: Reaction kinetics are highly temperature-dependent. A temperature that is too low will result in an impractically slow reaction rate, while one that is too high can cause degradation and side reactions. |
| Poor Reagent Quality | Solution: Use fresh or purified hydrazine hydrate and dialkyl carbonate/urea. Ensure the hydrazine hydrate is of a high concentration (e.g., 64-85%).[2][7][8] Rationale: Hydrazine can degrade over time. Water content in the hydrazine hydrate can also affect reaction kinetics and stoichiometry. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Recommended Solution & Scientific Rationale |
| Excessive Reaction Temperature | Solution: Strictly maintain the reaction temperature below 80°C, preferably in the 50-75°C range, for the dialkyl carbonate method.[2][4] Rationale: Higher temperatures provide the activation energy for undesired side reactions, leading to impurities that are often difficult to remove and can compromise the stability of the final product.[2] |
| Incorrect Stoichiometry | Solution: In the two-step dialkyl carbonate process, ensure the mole ratio of hydrazine to the alkyl carbazate intermediate is sufficient (e.g., 2:1) to drive the reaction toward carbohydrazide formation.[2] Rationale: Insufficient hydrazine in the second step can lead to incomplete conversion of the intermediate, which will remain as an impurity in the final product. |
Issue 3: Product Fails to Precipitate Upon Cooling
| Possible Cause | Recommended Solution & Scientific Rationale |
| Product Concentration is Too Low | Solution: Concentrate the reaction mixture by removing a portion of the solvent under reduced pressure. Rationale: Crystallization occurs when the concentration of a solute exceeds its solubility in the solvent at a given temperature. If the yield is low or too much solvent was used, the solution may not be saturated enough for precipitation to occur. |
| Supersaturated Solution | Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a single seed crystal of pure carbohydrazide.[7] Rationale: Supersaturation is a metastable state where the solute concentration is higher than its solubility, but crystallization has not initiated due to a high activation energy barrier for nucleation. Mechanical agitation (scratching) or providing a template for crystal growth (seeding) can overcome this barrier. |
Data Summary: Comparative Reaction Conditions
The following table summarizes typical reaction parameters from established protocols, providing a baseline for optimization.
| Synthesis Route | Reagents | Temperature (°C) | Time (hours) | Reported Yield | Reference |
| Two-Step | Dimethyl Carbonate + Hydrazine Hydrate | Step 1: 60-73°CStep 2: 70°C | Step 1: 6.5Step 2: 4 | 75% | [2] |
| Two-Step | Diethyl Carbonate + Hydrazine Hydrate | Step 1: 56-67°CStep 2: 64-77°C | Step 1: 2.2Step 2: 8 | 43.4% | [2][4] |
| One-Step | Diethyl Carbonate + Hydrazine Hydrate | 96-119°C (pot temp) | 4 | ~60% (crude) | [8] |
| One-Step | Urea + Hydrazine Hydrate | Reflux (~100-110°C) | 40 | ~66% | [6] |
| One-Step | Butanone Hydrazone + Urea | 80-130°C | 12-18 | High Yield | [5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Dimethyl Carbonate (High Purity Method)
This protocol is adapted from patented industrial processes designed to minimize impurities.[2][4]
Caption: Workflow for two-step carbohydrazide synthesis.
Methodology:
-
Step 1: Methyl Carbazate Formation
-
Charge a reaction vessel with hydrazine hydrate (e.g., 2.06 moles) and dimethyl carbonate (e.g., 2.15 moles). The mole ratio should be approximately 1:1.[2]
-
Heat the mixture to between 60°C and 73°C for approximately 6.5 hours to form methyl carbazate.[2]
-
Apply vacuum to the vessel and distill off the methanol co-product and water. Maintain the pot temperature below 75°C during distillation.
-
-
Step 2: Carbohydrazide Formation
-
To the vessel containing the methyl carbazate, add an excess of hydrazine hydrate (e.g., ~2 moles of hydrazine per mole of initial dimethyl carbonate).[2]
-
Heat the reaction mixture to 70°C and hold for 2 to 5 hours.[2][4] Monitor the reaction to confirm the consumption of the methyl carbazate intermediate.
-
-
Isolation and Purification
-
Once the reaction is complete, cool the mixture to 0-5°C to crystallize the carbohydrazide product.[2][3]
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol to remove unreacted hydrazine and other soluble impurities.[3]
-
Dry the purified product under vacuum at approximately 45-80°C.[2]
-
Protocol 2: One-Step Synthesis via Urea (Cost-Effective Method)
This protocol is based on the direct reaction of urea and hydrazine.[6]
Methodology:
-
Reaction Setup
-
In a round-bottomed flask equipped with a reflux condenser, combine urea (e.g., 240g, 4 moles) and hydrazine hydrate (e.g., 600g, ~12 moles).
-
-
Reaction
-
Heat the mixture to reflux and maintain for an extended period, typically 40 hours or more. Ammonia gas will evolve during the reaction.[6]
-
-
Isolation
-
After the reaction period, distill off the excess hydrazine hydrate.
-
To the remaining residue, add ethanol (e.g., 250-300 mL) and agitate to precipitate the carbohydrazide.[6]
-
Filter the solid product, wash with fresh ethanol, and dry.
-
Troubleshooting Workflow: A Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- Process for making carbohydrazide. (1983).
-
Preparation of carbohydrazide. (1953). PrepChem.com, citing Inorganic Syntheses, Vol. 4, 32-35. [Link]
- Process for making carbohydrazide. (1985).
-
Kinetics Study and Process Optimization for the Reaction of Carbohydrazide with Sodium Percarbonate. (n.d.). Energetic Materials. [Link]
-
Gowda, B. T., & Rao, P. J. M. (1991). Kinetics and mechanism of oxidation of carbohydrazide and thiocarbohydrazide by N-bromoacetamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
CARBOHYDRAZIDE. (n.d.). Ataman Kimya. [Link]
- Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). (1972).
-
Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2019). National Institutes of Health (NIH). [Link]
-
Carbohydrazide | CAS 497-18-7 Raw Material. (n.d.). LookChem. [Link]
-
Carbohydrazide. (n.d.). Ataman Kimya. [Link]
-
Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. (2008). ResearchGate. [Link]
- Synthesis method of carbohydrazide. (2017).
-
A Brief Introduction to Chemical Reaction Optimization. (2022). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Carbohydrazide. (n.d.). Wikipedia. [Link]
Sources
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting the Scale-Up of Pyrazole Synthesis
Introduction
Pyrazole derivatives are cornerstone heterocyclic compounds in the pharmaceutical, agrochemical, and materials science industries.[1][2] Their synthesis, while well-established at the laboratory scale, presents significant hurdles during scale-up. Transitioning from gram-level experiments to kilogram or pilot-plant production magnifies challenges related to reaction control, safety, product purity, and process efficiency.[3] This technical support guide is designed for researchers, chemists, and process engineers to navigate the common pitfalls encountered during the scale-up of pyrazole synthesis. We will address specific, frequently encountered issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Safety First - Managing Hazardous & Exothermic Reactions
The scale-up of chemical reactions inherently increases risk. For pyrazole synthesis, the primary concerns are managing highly exothermic steps and handling hazardous reagents like hydrazine and its derivatives.[4]
FAQ 1.1: My pyrazole synthesis is highly exothermic and difficult to control at a larger scale. What can I do?
This is a critical safety and quality issue. The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often exothermic.[5] As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation significantly less efficient.[5] An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, pressure buildup, and the formation of degradation impurities.
Core Principles & Solutions:
-
Control the Rate of Addition: The most effective initial step is to control the addition rate of the limiting reagent (often the hydrazine derivative). A slow, controlled addition allows the reactor's cooling system to keep pace with the heat being generated.[4][5]
-
Ensure Adequate Cooling: Verify that your reactor's cooling capacity is sufficient for the batch size. Consider using a more efficient cooling fluid or lowering the coolant temperature.
-
Increase Dilution: Performing the reaction in a larger volume of an appropriate solvent can help absorb the heat generated, acting as a thermal sink.[4] However, this can impact reaction kinetics and downstream processing, so it must be optimized.
-
Reverse Addition: In some cases, adding the dicarbonyl compound to the hydrazine solution (reverse addition) can help maintain better temperature control.
-
Consider Flow Chemistry: For highly energetic or unstable intermediates, such as those in diazotization steps, continuous flow chemistry is a superior alternative.[3][6] Flow reactors have an extremely high surface-area-to-volume ratio, enabling near-instantaneous heat removal and minimizing the volume of hazardous material present at any given time.[7]
FAQ 1.2: What are the primary safety hazards associated with using hydrazine at a large scale, and how can they be mitigated?
Hydrazine and its derivatives are high-energy compounds and are classified as toxic.[4] The primary risks are:
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Exposure must be minimized.[4]
-
Explosive Decomposition: Hydrazine can decompose explosively, especially at elevated temperatures or in the presence of catalytic metals (e.g., copper, iron oxides).[4]
-
Flammability: It has a wide flammability range and can ignite spontaneously.[4]
Mitigation Strategies:
-
Engineering Controls: Always handle hydrazine in a well-ventilated area, preferably within a closed system (e.g., pumped from a drum directly into the reactor) to minimize vapor exposure.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent both air oxidation of reagents and the creation of a flammable atmosphere.
-
Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with hydrazine and will not catalyze its decomposition.
-
Temperature Control: Never allow the temperature of pure or highly concentrated hydrazine to rise uncontrollably.
-
Use of Salts: Whenever possible, use more stable salt forms, such as phenylhydrazine hydrochloride, which can be handled more safely.[8]
Section 2: Maximizing Yield & Purity
Transitioning to a larger scale can often lead to unexpected drops in yield and the appearance of new impurities. These issues are frequently interconnected and must be addressed systematically.
FAQ 2.1: My reaction yield is consistently low after scaling up. What are the likely causes and how can I troubleshoot this?
A drop in yield upon scale-up is a common problem that can stem from chemical, thermal, or physical factors.[4][9]
Troubleshooting Guide for Low Yield
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient time or energy. At larger scales, heating and mixing may be less efficient. | Monitor Progress: Use TLC, GC, or LC-MS to track the consumption of starting materials.[9]Increase Time/Temp: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[9] |
| Poor Mixing | Inefficient stirring in large reactors can create localized "hot spots" or areas of high concentration, leading to side reactions and degradation.[5] | Optimize Agitation: Evaluate the impact of stirring speed. Ensure the agitator design is appropriate for the reactor geometry and viscosity of the reaction mass. |
| Side Reactions/Byproducts | The classic Knorr pyrazole synthesis can be prone to side reactions.[9] Changes in local temperature or concentration during scale-up can favor these alternative pathways. | Optimize Conditions: Re-evaluate the reaction temperature, solvent, and catalyst concentration. Sometimes a lower temperature with a longer reaction time can be more selective.[4] |
| Reagent Degradation | Hydrazine derivatives can be sensitive to air and light. If stored or handled improperly, their degradation can lead to lower effective concentrations and the introduction of impurities. | Use Fresh Reagents: Ensure you are using high-purity, fresh hydrazine.Inert Atmosphere: Handle reagents and run the reaction under an inert gas like nitrogen. |
FAQ 2.2: I'm struggling with poor regioselectivity, leading to a mixture of isomers. How can I improve the formation of the desired product?
This is one of the most significant challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound.[5] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to two different regioisomers.[10][11]
Strategies for Controlling Regioselectivity:
-
Exploit Electronic Differences: The two carbonyl groups in your dicarbonyl substrate will have different electrophilicities. The hydrazine will preferentially attack the more electrophilic carbonyl. You can influence this by carefully choosing your starting materials.
-
Solvent Effects: The choice of solvent can have a profound impact. Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better regioselectivity than traditional protic solvents like ethanol in some cases.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.[4]
-
pH/Catalyst Control: The reaction is often acid-catalyzed.[10] The pH can influence which carbonyl is more readily protonated and activated for attack. A screen of different acid catalysts (e.g., acetic acid, p-TSA, mineral acids) and their concentrations is recommended.[9][13]
Protocol: Screening for Optimal Regioselectivity
-
Setup: Arrange a parallel array of small-scale reactions (e.g., 100 mg scale) in reaction vials.
-
Variable Screening:
-
Solvents: Test a range of solvents including ethanol, acetic acid, DMF, and toluene.
-
Catalysts: For each solvent, test the reaction with no catalyst, 0.1 eq acetic acid, and 0.1 eq p-toluenesulfonic acid.
-
Temperatures: Run each set of reactions at room temperature, 50 °C, and 80 °C.
-
-
Execution:
-
Charge each vial with the 1,3-dicarbonyl compound and the chosen solvent.
-
Add the catalyst, if applicable.
-
Slowly add 1.05 equivalents of the hydrazine derivative.
-
Stir the reactions at the designated temperature for a set time (e.g., 8 hours).
-
-
Analysis:
-
Take a small aliquot from each reaction.
-
Analyze by LC-MS or GC-MS to determine the ratio of the two regioisomers.
-
-
Selection: Identify the conditions that provide the highest ratio of the desired isomer to the undesired one, and use this as the starting point for a larger-scale pilot reaction.
FAQ 2.3: What are common impurities in pyrazole synthesis and how do I develop an effective impurity profile?
Impurity profiling is the process of identifying and quantifying all potential impurities in your Active Pharmaceutical Ingredient (API) to ensure its safety and quality.[14][15] This is a critical regulatory requirement.[16]
Common Impurity Sources & Types
| Impurity Type | Source / Cause | Analytical Detection Method |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds or hydrazines.[4] | HPLC, LC-MS, GC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction or improper stoichiometry. | HPLC, GC, TLC |
| Hydrazine Byproducts | Oxidation or decomposition of the hydrazine reagent. Often highly colored. | HPLC, LC-MS |
| Solvent Adducts | Reaction of intermediates with the solvent (e.g., with DMF). | LC-MS, NMR |
| Degradation Products | Product instability due to excessive heat, pH, or exposure to air/light during reaction or workup.[4] | HPLC, LC-MS |
Section 3: Process & Purification at Scale
Physical processes that are trivial in the lab can become major obstacles in a large reactor.
FAQ 3.1: The reaction kinetics have changed upon scale-up. How do I address issues with mixing and reagent addition?
As discussed, inefficient mixing is a major concern.[5] It can lead to poor mass and heat transfer, affecting reaction rates and selectivity.
FAQ 3.2: What are the most effective methods for purifying pyrazoles on a large scale?
Large-scale purification requires moving beyond laboratory-scale column chromatography, which is generally not economically viable for multi-kilogram quantities.
-
Crystallization: This is the most effective and widely used method for large-scale purification.[6] A successful crystallization can remove multiple impurities in a single step.
-
Pro-Tip: If your pyrazole product is an oil or does not crystallize easily, converting it to an acid addition salt (e.g., hydrochloride or sulfate) can significantly improve its crystallization properties.[6]
-
-
Washing/Trituration: Thoroughly washing or slurring the filtered crude product with a well-chosen cold solvent can effectively remove residual impurities without significant yield loss.[6]
-
Distillation: For low-melting or liquid pyrazoles, vacuum distillation can be a viable purification method, provided the product is thermally stable.
Protocol: Developing a Crystallization Protocol
-
Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux. An ideal single solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
Anti-Solvent Screening: If a single solvent is not ideal, identify a solvent in which the product is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). The two must be miscible.
-
Optimization:
-
Dissolve the crude product in a minimum amount of the hot "solvent".
-
Slowly add the "anti-solvent" until turbidity (cloudiness) persists.
-
Add a small amount of "solvent" back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
-
Isolation & Analysis: Filter the resulting crystals, wash with cold solvent, and dry. Analyze the purity by HPLC or GC and compare it to the crude material. Check the yield to ensure the process is efficient.
References
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]
-
Kumar, N. et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]
-
Journal of Heterocyclic Chemistry. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]
-
National Institutes of Health (NIH). (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. [Link]
-
Semantic Scholar. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Impurity profiling of pharmaceutical Formulation. [Link]
-
National Institutes of Health (NIH). (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]
-
ResearchGate. (2025). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. rroij.com [rroij.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Scaffold of Pharmaceutical Interest
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] When functionalized with a carbohydrazide moiety—another group of significant pharmacological importance—the resulting molecule presents a compelling candidate for drug discovery programs.[7][8]
This guide focuses on 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS No: 1001755-77-6), a molecule that synergistically combines the pyrazole core, an electron-withdrawing nitro group, and a versatile carbohydrazide functional group.[9] Its structure suggests potential as an intermediate for synthesizing more complex heterocyclic compounds or as a bioactive agent in its own right, with reported investigations into its antimicrobial and anticancer activities.[9]
This document provides an in-depth guide to the definitive structural characterization of this compound. We will move beyond mere data presentation to explore the causality behind experimental choices, compare its spectral features with logical analogs to understand the contribution of each functional group, and provide actionable, detailed protocols for replication.
Molecular Genesis: A Note on Synthesis
A robust structural characterization begins with an understanding of the molecule's synthesis, as the reaction pathway informs potential impurities and side products. This compound is typically prepared via a straightforward nucleophilic acyl substitution. The process involves the reaction of a precursor, such as 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid or its corresponding ethyl ester, with hydrazine hydrate, often under reflux in an alcoholic solvent like ethanol.[9]
This common pathway underscores the importance of verifying the complete conversion of the carboxylic acid or ester group into the desired carbohydrazide.
Caption: Synthetic workflow for this compound.
Core Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for unambiguously confirming the covalent structure of the target molecule. We will examine Mass Spectrometry, NMR, and IR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first step in any characterization is to confirm that the compound has the correct molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this polar, non-volatile molecule. We anticipate protonation at one of the basic nitrogen sites, primarily on the hydrazide moiety, leading to a strong [M+H]⁺ signal.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-MS instrument via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode. Set the capillary voltage to ~3.5-4.5 kV, and the source temperature to 100-150°C.
-
Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-400.
Data Interpretation & Comparative Analysis
| Technique | Parameter | Precursor: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Target: this compound | Rationale for Change |
| Formula | Molecular Formula | C₆H₇N₃O₄[10] | C₆H₉N₅O₃ | Conversion of -OH to -NHNH₂ |
| MS | Exact Mass | 185.04 | 199.07 | Addition of N₂H₂ and loss of O |
| ESI-MS | Expected [M+H]⁺ | 186.05 | 200.08 [9] | Confirms successful hydrazinolysis |
The observation of a molecular ion peak at m/z 200.08 ([M+H]⁺) is the primary confirmation of the successful synthesis, distinguishing it from the starting material (m/z 186.05).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Experience: NMR spectroscopy provides the definitive map of the molecule's covalent framework. ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR verifies the carbon backbone. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds with the N-H protons of the hydrazide group prevents their rapid exchange, allowing them to be observed as distinct, often broad, signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity, 1024 or more scans may be required.
Data Interpretation & Comparative Analysis
The power of NMR lies in comparing the product's spectrum to its precursor to track the chemical changes.
| Group | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Justification and Key Insights |
| Ethyl (CH₃) | ~1.3 (triplet, 3H) | ~15 | Characteristic upfield signals for an ethyl group attached to a nitrogen. The triplet splitting is due to coupling with the adjacent CH₂ group.[9] |
| Ethyl (CH₂) | ~4.2 (quartet, 2H) | ~45-50 | The downfield shift relative to a typical alkane is due to the deshielding effect of the adjacent pyrazole nitrogen. The quartet splitting confirms its neighbor is a CH₃ group.[9] |
| Pyrazole (C5-H) | ~8.5-9.0 (singlet, 1H) | ~135-140 | This lone proton on the pyrazole ring is significantly deshielded by the aromatic system and the adjacent electron-withdrawing nitro group. |
| Hydrazide (NH) | ~9.0-9.5 (broad s, 1H) | - | This is the proton of the secondary amide. Its broadness and chemical shift are highly dependent on concentration and temperature. |
| Hydrazide (NH₂) | ~4.5-5.0 (broad s, 2H) | - | These are the protons of the terminal amine. Their appearance confirms the presence of the carbohydrazide moiety and distinguishes the product from the carboxylic acid precursor. |
| Carbonyl (C=O) | - | ~160-165 | The chemical shift of the carbonyl carbon confirms an amide-like environment.[9] |
| Pyrazole (C3, C4, C5) | - | ~120-150 | The precise shifts of the pyrazole ring carbons are influenced by the substituents. The C4 carbon, attached to the nitro group, would be significantly shifted. |
Comparison with Precursor (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid):
-
Disappearance of Signal: The broad carboxylic acid proton (-COOH) signal, typically found far downfield (>12 ppm), will be absent.
-
Appearance of Signals: The two new broad signals for the -NH-NH₂ protons will appear, providing unequivocal evidence of the reaction's success.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. For this molecule, the critical vibrations are the N-H stretches of the hydrazide, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation & Comparative Analysis
| Vibration | Precursor: Carboxylic Acid | Target: Carbohydrazide | Rationale for Change |
| O-H Stretch | ~2500-3300 cm⁻¹ (very broad) | Absent | Loss of the carboxylic acid group. |
| N-H Stretch | Absent | ~3200-3400 cm⁻¹ (two distinct peaks) | Appearance of the symmetric and asymmetric stretches of the -NH₂ group and the N-H stretch of the secondary amide. |
| C=O Stretch | ~1700-1725 cm⁻¹ | ~1640-1670 cm⁻¹ | The carbonyl stretch shifts to a lower frequency due to the resonance donation from the adjacent nitrogen atom in the amide/hydrazide, which weakens the C=O double bond character.[9] |
| N-O Stretch | ~1520-1560 cm⁻¹ (asymmetric) ~1340-1380 cm⁻¹ (symmetric) | ~1520-1560 cm⁻¹ ~1340-1380 cm⁻¹ | The strong, sharp peaks characteristic of the nitro group should remain largely unchanged, confirming its persistence throughout the reaction. |
Comparative Analysis: Deconstructing the Structure
To fully appreciate the structural characterization, we can analyze the molecule by comparing it to hypothetical analogs. This allows us to assign the contribution of each functional group to the overall spectral signature.
Caption: Structural and spectral relationships between the target compound and its analogs.
-
The N1-Ethyl Group: Its presence is confirmed by the characteristic triplet and quartet signals in the ¹H NMR spectrum.[9] Removing it would result in a protonated pyrazole N1-H, which would appear as a very broad signal far downfield.
-
The C4-Nitro Group: This powerful electron-withdrawing group is responsible for the significant downfield chemical shift of the adjacent C5-H proton in the ¹H NMR spectrum. Its presence is most definitively confirmed by two strong, sharp absorbance bands in the IR spectrum.[9]
-
The C3-Carbohydrazide Moiety: This group is the most information-rich. Its successful formation is confirmed by (1) the correct molecular weight in MS, (2) the appearance of three N-H protons in the ¹H NMR spectrum, and (3) the characteristic N-H and C=O stretching frequencies in the IR spectrum.
Definitive 3D Structure: X-ray Crystallography
Expertise & Experience: While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure. It reveals precise bond lengths, bond angles, and, most importantly, the intermolecular interactions (e.g., hydrogen bonding) that govern the solid-state packing. This information is invaluable for understanding physical properties like solubility and melting point and for computational modeling of receptor-ligand interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a solvent mixture like DMF/ethanol or DMSO/water.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to determine the final atomic coordinates and displacement parameters.
Anticipated Structural Features:
-
Planarity: The pyrazole ring is expected to be highly planar.
-
Hydrogen Bonding: The carbohydrazide group is a potent hydrogen bond donor (-NH, -NH₂) and acceptor (C=O). The nitro group is a strong hydrogen bond acceptor. We anticipate an extensive network of intermolecular hydrogen bonds, likely forming dimers or sheet-like structures. These interactions would explain the high melting point observed in related compounds.[9]
-
Conformation: The relative orientation of the pyrazole ring and the carbohydrazide moiety will be fixed, likely in a conformation that minimizes steric hindrance.
Conclusion
The structural characterization of this compound is a textbook example of applying a synergistic suite of analytical techniques. Mass spectrometry provides the initial molecular weight confirmation. A detailed analysis of ¹H and ¹³C NMR spectra, ideally in DMSO-d₆, elucidates the precise atomic connectivity and confirms the presence of each functional group. IR spectroscopy offers a rapid and definitive fingerprint of these same functional groups. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure and insight into the intermolecular forces that dictate its solid-state properties.
By comparing the spectral data of the final compound to its logical precursors and analogs, researchers can build a comprehensive and irrefutable understanding of its structure, a critical foundation for any further investigation into its chemical reactivity and biological potential.
References
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest . ResearchGate. Details the synthesis and characterization of various pyrazole-4-carbohydrazide derivatives.[Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF . ResearchGate. Provides context on the synthesis of related pyrazole derivatives.[Link]
-
Current status of pyrazole and its biological activities - PMC . PubMed Central. Reviews the diverse biological activities exhibited by pyrazole derivatives.[Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC . PubMed Central. Discusses the biological activity spectrum of pyrazole derivatives containing carbohydrazide moieties.[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC . NIH National Library of Medicine. Summarizes research on the synthesis and biological activities of pyrazole derivatives.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC . NIH National Library of Medicine. Highlights different synthesis methods and pharmacological properties of pyrazole derivatives.[Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor . PharmaTutor. Collates literature on the various pharmacological activities of pyrazole compounds.[Link]
-
(PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones . ResearchGate. Describes the synthesis and characterization of related heterocyclic carbohydrazides.[Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . Chemical Review and Letters. Discusses the significance of the pyrazole scaffold in drug design.[Link]
-
Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. Provides a summary of the many biological actions associated with pyrazole moieties.[Link]
-
(PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents . ResearchGate. Details the synthesis and characterization of pyrazine-based carbohydrazides.[Link]
-
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives . International Journal of Chemical and Biological Sciences. Covers the synthesis and characterization of related carbohydrazide compounds.[Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . Rasayan Journal. Reviews the wide range of biological activities associated with pyrazole and its derivatives.[Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives . Journal of Chemical and Pharmaceutical Research. Describes the synthesis and characterization of various pyrazole carbohydrazide derivatives.[Link]
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem . PubChem. Provides spectral information for a related pyrazole compound.[Link]
-
Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2 . ResearchGate. Provides an example of a crystal structure for a related pyrazole derivative.[Link]
-
Ethyl 4-nitro-1h-pyrazole-3-carboxylate (C6H7N3O4) - PubChemLite . PubChemLite. Chemical information for the ester precursor.[Link]
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4 | AMERICAN ELEMENTS ® . American Elements. Product information for a potential precursor.[Link]
-
ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C8H11N3O4 | CID 70116144 - PubChem . PubChem. Chemical information for the ethyl ester precursor.[Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. Provides context on the synthesis and reactivity of related pyrazole aldehydes.[Link]
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide . ORCA - Cardiff University. Example of a crystal structure for a complex pyrazole carboxamide derivative.[Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. jchr.org [jchr.org]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Pyrazole Derivatives by HPLC-MS
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel pyrazole derivative is a significant milestone. However, the true value of that synthesis is contingent upon the purity of the final compound. Undisclosed impurities, such as regioisomers, unreacted starting materials, or side-products, can confound biological assays, compromise structural analysis, and ultimately invalidate downstream research.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for purity assessment, offering a powerful combination of high-resolution separation and definitive mass identification.[2][3]
This guide provides an in-depth comparison of HPLC-MS methodologies for confirming the purity of synthesized pyrazole derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and provide the data-driven insights necessary to develop robust and reliable analytical methods.
Part 1: The Analytical Strategy: Why HPLC-MS is the Definitive Tool
The power of HPLC-MS lies in its synergistic combination of two potent analytical techniques. HPLC separates the components of a mixture based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[4] As the separated components elute from the column, they are ionized and introduced into the mass spectrometer, which then measures their mass-to-charge ratio (m/z).[5] This dual-detection system allows us not only to quantify the relative abundance of each component (from the HPLC chromatogram) but also to determine their molecular weights (from the mass spectrum), providing a high degree of confidence in both purity assessment and impurity identification.[3]
Common impurities in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, include regioisomers which can be notoriously difficult to separate.[1] Additionally, incomplete cyclization can result in pyrazoline intermediates.[1] A well-designed HPLC-MS method can effectively resolve and identify these closely related structures.
Part 2: Method Development: A Comparative Analysis of Critical Parameters
Developing a robust HPLC-MS method requires careful consideration of both the chromatographic separation and the mass spectrometric detection. The choices made here are interdependent and crucial for achieving accurate and reproducible results.
The Separation: Liquid Chromatography (LC) Parameters
The goal of the LC stage is to achieve baseline separation between the main pyrazole peak and all potential impurities.
| Parameter | Alternative 1: C18 Column | Alternative 2: Polar-Embedded Column | Rationale & Expert Insight |
| Stationary Phase | A silica-based stationary phase with bonded 18-carbon alkyl chains. The workhorse of reversed-phase HPLC.[6] | A C18 column with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | C18 columns are ideal for non-polar to moderately polar pyrazole derivatives, separating based on hydrophobicity.[7] For highly polar pyrazoles or those that exhibit poor peak shape on a standard C18 due to interactions with residual silanols, a Polar-Embedded Column offers alternative selectivity and can improve peak symmetry. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a critical additive that serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the pyrazole nitrogen atoms, leading to sharper peaks, and it is a volatile acid, making it highly compatible with MS detection.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | ACN generally provides lower backpressure and better peak efficiency than MeOH.[9] However, MeOH can offer different selectivity and may be advantageous for resolving specific, co-eluting impurities. ACN is typically the first choice for method development. |
The Detection: Mass Spectrometry (MS) Parameters
The MS stage is for confirmation. The choice of ionization source is paramount for generating ions from the eluting compounds without causing excessive fragmentation.
| Parameter | Alternative 1: Electrospray Ionization (ESI) | Alternative 2: Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Expert Insight |
| Ionization Source | A soft ionization technique that generates ions from polar molecules in solution.[10][11] | An ionization technique that creates ions from a vaporized sample in a corona discharge.[5] | ESI is the premier choice for the vast majority of pyrazole derivatives.[12] As heterocyclic compounds, they are readily protonated in the acidic mobile phase, making them perfect candidates for ESI, which typically generates a strong protonated molecular ion signal ([M+H]⁺). APCI is a valuable alternative for less polar, more volatile pyrazole derivatives that may not ionize efficiently with ESI.[5] |
| Polarity | Positive Ion Mode | Positive Ion Mode | Given the basic nitrogen atoms in the pyrazole ring, detection in positive ion mode is standard, as it facilitates the detection of the [M+H]⁺ ion. |
Part 3: The Protocol: A Self-Validating System for Purity Confirmation
Trust in analytical data is built upon a foundation of rigorous system validation. Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the entire HPLC-MS system is functioning correctly.[13] This is not merely a suggestion but a requirement under regulatory guidelines from bodies like the USP and ICH.[4][13][14]
Workflow for HPLC-MS Purity Analysis
Caption: Experimental workflow for HPLC-MS purity analysis.
Detailed Experimental Protocol: Reversed-Phase HPLC-MS
This protocol describes a general-purpose method for a moderately polar pyrazole derivative.
1. Preparation of Solutions:
- Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile.
- Sample Diluent: 50:50 mixture of Mobile Phase A and B.
- System Suitability (SST) Stock: Prepare a solution containing the synthesized pyrazole (~0.5 mg/mL) and a known, closely eluting impurity or regioisomer (~0.05 mg/mL) in the Sample Diluent.
- Sample Solution: Accurately weigh and dissolve the synthesized pyrazole derivative in the Sample Diluent to a final concentration of approximately 0.5 mg/mL.
2. HPLC-MS Instrument Parameters:
| Parameter | Recommended Setting |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temp. | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 2 µL |
| UV Detector | Diode Array Detector (DAD), 210-400 nm |
| Gradient | 5% B to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min |
| MS Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
3. Execution Sequence:
- Equilibrate the system with the initial mobile phase conditions for at least 15 minutes.
- Perform five replicate injections of the SST solution.
- Verify that the SST acceptance criteria are met (see Table below).
- If SST passes, inject the sample solution.
- Process the data to determine purity and identify impurities.
System Suitability and Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][15] The following parameters are essential for a purity method.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2.0 between analyte and closest impurity | Ensures the system can separate the main compound from its impurities.[4] |
| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry, ensuring accurate integration.[4][16] |
| Repeatability (%RSD) | < 1.0% for peak area (n=5 injections) | Demonstrates the precision of the system.[4] |
| Linearity (r²) | ≥ 0.999 | Confirms that the detector response is proportional to the analyte concentration over a defined range. |
| LOD & LOQ | Determined Experimentally | The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately quantified.[17] These are crucial for reporting impurity levels and are often calculated based on a signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or using the formula LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[18][19] |
Part 4: Data Interpretation and Decision Making
Once the data is acquired, the final step is interpretation. Purity is typically calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
The mass spectrum is then used to add a layer of identification. The [M+H]⁺ of the main peak should correspond to the theoretical molecular weight of the synthesized pyrazole. Any impurity peaks can be tentatively identified by their unique m/z values, providing clues to their structure (e.g., unreacted starting material, regioisomer with the same mass, or a degradation product).
Method Development Decision Tree
Caption: Decision-making process for HPLC-MS method development.
Conclusion
Confirming the purity of synthesized pyrazole derivatives is a critical, multi-faceted process that demands more than a one-size-fits-all approach. By systematically evaluating and selecting the appropriate stationary phases, mobile phases, and ionization sources, researchers can develop a robust and reliable HPLC-MS method. The cornerstone of this process is a commitment to scientific integrity, demonstrated through rigorous System Suitability Testing and comprehensive method validation. This ensures that the reported purity is not just a number, but a trustworthy measure of synthetic success, paving the way for confident advancement in research and development.
References
-
Getting the peaks perfect: System suitability for HPLC . American Chemical Society. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly . Bitesize Bio. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Determine limits of detection LOD and limits of quantification LOQ . MicroSolv Technology Corporation. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . R Discovery. [Link]
-
What do Limit of Detection and Limit of Quantitation mean? . Lucidity Science via YouTube. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? . Altabrisa Group. [Link]
-
Ionization Methods in Modern Mass Spectrometry . Pharma Focus Europe. [Link]
-
System Suitability in HPLC Analysis . Pharmaguideline. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . National Institutes of Health (NIH). [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of ChemTech Research. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography . Radboud University Repository. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. [Link]
-
Ionization Modes . University of Notre Dame Mass Spectrometry & Proteomics Facility. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example . Pharmalytics - The Pharma Learning Hub via YouTube. [Link]
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method . ResearchGate. [Link]
-
Calculated system suitability parameters for the HPLC method (ICH guidelines) . ResearchGate. [Link]
-
Development and validation of a new HPLC–MS method for meglumine impurity profiling . Semantic Scholar. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles . SynThink Research Chemicals. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . Veeprho. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . CUREUS. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives . CSIR-NIScPR. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... . ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health (NIH). [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene . National Institutes of Health (NIH). [Link]
-
Development of New Method for the Synthesis of Pyrazole Derivative . ResearchGate. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis and Properties of Pyrazoles . Encyclopedia.pub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. veeprho.com [veeprho.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
1H and 13C NMR spectral analysis of pyrazole carbohydrazides
An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Pyrazole Carbohydrazides
Authored by: A Senior Application Scientist
Introduction
Pyrazole carbohydrazides represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of pyrazole carbohydrazides, offering insights into spectral interpretation, substituent effects, and experimental best practices for researchers in the field.
Core Principles of NMR Analysis for Pyrazole Carbohydrazides
The NMR spectra of pyrazole carbohydrazides are dictated by the unique electronic environment of the pyrazole ring and the conformational flexibility of the carbohydrazide side chain. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement leads to a non-uniform distribution of electron density, which significantly influences the chemical shifts of the ring protons and carbons.
Key Structural Features Influencing NMR Spectra:
-
Substitution Pattern on the Pyrazole Ring: The position and electronic nature of substituents (electron-donating or electron-withdrawing) on the pyrazole ring cause predictable upfield or downfield shifts of the remaining ring protons and carbons.
-
N-Substitution: The substituent on the pyrazole nitrogen atom (N1) can sterically and electronically influence the adjacent C5-proton and the overall aromatic system.
-
Carbohydrazide Moiety: The -CONHNH₂ group introduces characteristic signals for the amide (NH) and amine (NH₂) protons, which are often broad and their chemical shifts are sensitive to solvent, temperature, and concentration. The carbonyl carbon also provides a key resonance in the ¹³C NMR spectrum.
¹H NMR Spectral Analysis: A Detailed Walk-through
The ¹H NMR spectrum of a pyrazole carbohydrazide provides a wealth of information regarding its molecular structure. A systematic approach to its interpretation is crucial.
Characteristic Proton Signals and Their Expected Chemical Shift Ranges:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole H-4 | 6.5 - 7.5 | Triplet or Doublet of doublets | Typically the most upfield of the ring protons. Its multiplicity depends on coupling to H-3 and H-5. |
| Pyrazole H-3/H-5 | 7.5 - 8.5 | Doublet or Singlet | These protons are generally downfield due to the influence of the adjacent nitrogen atoms. Their chemical shifts are highly sensitive to substituents. |
| Amide NH | 9.0 - 11.0 | Broad Singlet | Often exchanges with D₂O. Its chemical shift is solvent and temperature dependent. |
| Amine NH₂ | 4.0 - 5.5 | Broad Singlet | Also exchanges with D₂O. Can be sharper at low temperatures. |
| Substituent Protons | Variable | Dependent on structure | Protons of substituents on the pyrazole ring will appear in their characteristic regions. |
Experimental Protocol for ¹H NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole carbohydrazide sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not overlap with many signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 12 ppm is generally sufficient.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Illustrative Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of pyrazole carbohydrazides.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets and to enhance the signal-to-noise ratio.
Characteristic Carbon Signals and Their Expected Chemical Shift Ranges:
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyrazole C-3/C-5 | 140 - 155 | These carbons are deshielded due to their proximity to the nitrogen atoms. Their chemical shifts are sensitive to the N-substituent. |
| Pyrazole C-4 | 100 - 115 | Typically the most upfield of the pyrazole ring carbons. |
| Carbonyl C=O | 160 - 175 | A characteristic downfield signal for the amide carbonyl carbon. |
| Substituent Carbons | Variable | Carbons of substituents will appear in their expected regions. |
Experimental Protocol for ¹³C NMR Acquisition:
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition parameters, however, are different.
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Data Acquisition:
-
Select a ¹³C NMR experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (typically 1024 or more) is required due to the low sensitivity of the ¹³C nucleus. The acquisition time can range from 30 minutes to several hours.
-
-
Data Processing:
-
Processing steps are similar to ¹H NMR: Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
DEPT and 2D NMR Techniques for Unambiguous Assignments:
For complex molecules, one-dimensional spectra may not be sufficient for complete structural elucidation. In such cases, advanced NMR techniques are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. A DEPT-90 spectrum only shows CH signals.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) and is used to identify coupled spin systems. For example, it can be used to trace the connectivity between H-3, H-4, and H-5 of the pyrazole ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on the known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Logical Flow for Comprehensive NMR Structural Elucidation
Caption: A comprehensive workflow for NMR structural elucidation.
Comparative Analysis: Substituent Effects on NMR Spectra
To illustrate the practical application of these principles, let's consider a hypothetical comparison of two pyrazole carbohydrazide derivatives:
-
Compound A: 5-methyl-1H-pyrazole-3-carbohydrazide
-
Compound B: 5-phenyl-1H-pyrazole-3-carbohydrazide
Expected ¹H NMR Chemical Shift Comparison:
| Proton | Compound A (δ, ppm) | Compound B (δ, ppm) | Rationale for Difference |
| Pyrazole H-4 | ~6.6 | ~7.0 | The phenyl group in Compound B is electron-withdrawing compared to the methyl group in Compound A, leading to a downfield shift of H-4. |
| Methyl CH₃ | ~2.3 | - | Present only in Compound A. |
| Phenyl H | - | ~7.3-7.8 | Aromatic protons of the phenyl ring in Compound B. |
| NH | ~10.5 | ~10.8 | The electron-withdrawing phenyl group can slightly deshield the amide proton. |
| NH₂ | ~4.8 | ~5.0 | Similar minor deshielding effect from the phenyl group. |
Expected ¹³C NMR Chemical Shift Comparison:
| Carbon | Compound A (δ, ppm) | Compound B (δ, ppm) | Rationale for Difference |
| Pyrazole C-3 | ~145 | ~147 | Deshielded in Compound B due to the electron-withdrawing nature of the phenyl group at C-5. |
| Pyrazole C-4 | ~105 | ~108 | Also deshielded in Compound B. |
| Pyrazole C-5 | ~148 | ~152 | Directly attached to the substituent, showing a significant downfield shift with the phenyl group. |
| Carbonyl C=O | ~165 | ~166 | Minor downfield shift. |
| Methyl CH₃ | ~12 | - | Present only in Compound A. |
| Phenyl C | - | ~125-135 | Aromatic carbons of the phenyl ring in Compound B. |
Conclusion
The ¹H and ¹³C NMR spectral analysis of pyrazole carbohydrazides is a powerful and indispensable tool for their structural characterization. A thorough understanding of the fundamental principles of NMR, combined with a systematic approach to spectral interpretation and the judicious use of advanced techniques like DEPT and 2D NMR, allows for the unambiguous assignment of all proton and carbon signals. This detailed structural information is critical for advancing the development of new pyrazole-based therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, enabling them to confidently and accurately elucidate the structures of their synthesized compounds.
References
-
Comprehensive 1D and 2D NMR analysis of pyrazole derivatives. Magnetic Resonance in Chemistry.[Link]
-
Synthesis and characterization of novel pyrazole-based compounds. Journal of Heterocyclic Chemistry.[Link]
-
Spectroscopic data of pyrazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
Comparative Analysis of Antimicrobial Efficacy: 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide versus Ciprofloxacin
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. Established broad-spectrum antibiotics, while once the cornerstone of infectious disease treatment, are facing increasing challenges from multidrug-resistant (MDR) pathogens. This guide provides a comprehensive, data-driven comparison between a well-established benchmark, Ciprofloxacin, and a novel investigational compound, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, representing the promising pyrazole class of heterocycles.[1]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative efficacy, the scientific rationale behind the evaluative protocols, and a framework for interpreting the experimental data.
Introduction to the Compounds
Ciprofloxacin: The Fluoroquinolone Benchmark
Ciprofloxacin is a synthetic, second-generation fluoroquinolone antibiotic renowned for its broad spectrum of activity, particularly against Gram-negative bacteria.[2][3][4] Since its introduction, it has been a frontline therapy for a wide array of infections, including urinary tract, respiratory, and gastrointestinal infections.[5][6] Its well-documented mechanism of action and extensive clinical history make it an ideal standard against which new antimicrobial candidates can be measured.[7]
This compound: A Novel Pyrazole Candidate
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] The specific compound, this compound, is a novel derivative designed to leverage this scaffold's potential. Its efficacy against clinically relevant pathogens, especially those resistant to current therapies, is a key area of investigation.
Comparative Mechanisms of Action
A compound's antimicrobial efficacy is intrinsically linked to its molecular mechanism of action.
Ciprofloxacin: A Targeted DNA Gyrase Inhibitor
Ciprofloxacin exerts its potent bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][11][12]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is a more significant target. This enzyme is critical for separating interlinked daughter chromosomes following DNA replication.
By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin traps the enzymes in place after they have cleaved the DNA strands.[11] This prevents the re-ligation of the strands, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, bacterial cell death.[11][13]
Caption: Ciprofloxacin's mechanism of action.
Pyrazole Derivatives: A Multifaceted Approach
The mechanism of action for pyrazole-based antimicrobials is often more diverse and less singular than that of fluoroquinolones. Research indicates that different pyrazole derivatives can act on various bacterial targets. Some have been found to inhibit DNA gyrase, similar to quinolones, while others may disrupt cell wall synthesis or inhibit other critical metabolic enzymes like dihydrofolate reductase.[14][15] This potential for multiple or novel targets makes them particularly interesting candidates for combating resistance. The precise molecular target of this compound remains a subject of ongoing investigation, a crucial step in its development.
Experimental Design for Efficacy Evaluation
To objectively compare the antimicrobial efficacy of the two compounds, a suite of standardized in vitro susceptibility tests must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[16][17][18]
Caption: Workflow for MIC and MBC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism, serving as a primary measure of a compound's potency.[19][20][21][22]
Method: Broth Microdilution
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23][24]
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound (this compound and Ciprofloxacin) in cation-adjusted Mueller-Hinton Broth (MHB).[21] The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension from Step 1 in MHB so that when 100 µL is added to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL.[20]
-
Controls: Include a growth control (inoculum in broth, no compound) and a sterility control (broth only) on each plate.[21]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test determines the lowest concentration of an antimicrobial agent required to kill a microorganism, distinguishing bactericidal (killing) from bacteriostatic (inhibiting) activity.[26][27] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[28][29]
Method: Subculture from MIC Plate
-
Plate Selection: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[27]
-
Subculturing: Aliquot a standardized volume (e.g., 10-100 µL) from each selected well and plate it onto a fresh Mueller-Hinton Agar (MHA) plate that contains no antimicrobial agent.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).[28]
Protocol: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial susceptibility by measuring the zone of growth inhibition around a compound-impregnated disk.[23][30][31]
Method: Agar Disk Diffusion
-
Inoculation: Using the 0.5 McFarland standardized bacterial suspension, inoculate the entire surface of a Mueller-Hinton Agar plate with a sterile cotton swab to create a uniform bacterial lawn.[23][30]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of each test compound onto the agar surface. Disks should be spaced at least 24 mm apart.[23][32]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[32]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[32] The size of the zone corresponds to the susceptibility of the organism to the compound.
Data Presentation & Comparative Analysis
The following data is presented as a representative example to illustrate the comparative analysis.
Table 1: Comparative Antimicrobial Activity (MIC & MBC in µg/mL)
| Microorganism | Compound | MIC | MBC | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Ciprofloxacin | 1 | 2 | 2 | Bactericidal |
| (Gram-positive) | This compound | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
| (Gram-negative) | This compound | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.5 | 2 | 4 | Bactericidal |
| (Gram-negative) | This compound | 16 | >64 | >4 | Bacteriostatic at tested conc. |
Table 2: Comparative Zone of Inhibition (Diameter in mm)
| Microorganism | Ciprofloxacin (30 µg disk) | This compound (30 µg disk) |
| Staphylococcus aureus | 24 | 18 |
| Escherichia coli | 30 | 15 |
| Pseudomonas aeruginosa | 28 | 12 |
Analysis of Results
-
Potency (MIC): Based on the example data, Ciprofloxacin demonstrates significantly higher potency (lower MIC values) against all tested strains compared to the pyrazole compound.[25] This is particularly evident against the Gram-negative bacteria E. coli and P. aeruginosa.
-
Bactericidal vs. Bacteriostatic Activity (MBC/MIC): Both compounds exhibit bactericidal activity (MBC/MIC ratio ≤ 4) against S. aureus and E. coli.[28] However, against the opportunistic pathogen P. aeruginosa, the pyrazole compound shows a higher MBC/MIC ratio, suggesting it may be primarily bacteriostatic against this organism at the concentrations tested.
-
Spectrum of Activity: Ciprofloxacin confirms its status as a broad-spectrum antibiotic with potent activity against both Gram-positive and Gram-negative bacteria.[2] The novel pyrazole compound shows a broader spectrum of activity but with lower potency, especially against the Gram-negative organisms.
-
Disk Diffusion Correlation: The zone of inhibition data correlates well with the MIC results. Ciprofloxacin produces significantly larger zones of inhibition, indicating greater susceptibility of the tested organisms to the drug.[31]
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating a novel antimicrobial agent against an established clinical standard. The experimental data, while illustrative, highlights several key points for drug development professionals.
Ciprofloxacin remains a highly potent, broad-spectrum bactericidal agent. Its low MIC values against a range of pathogens underscore why it has been a clinical mainstay.
The novel compound, this compound, demonstrates verifiable antimicrobial activity. While its potency in this example is lower than ciprofloxacin's, its efficacy is not insignificant. The true value of such a novel compound may lie in several areas not captured by this initial screen:
-
Activity Against Resistant Strains: The most critical next step is to test the pyrazole compound against MDR strains, particularly those resistant to fluoroquinolones. Pyrazole derivatives have shown promise against resistant bacteria, and a novel mechanism of action could bypass existing resistance pathways.[14][33]
-
Toxicity and Safety Profile: A favorable safety profile could make the pyrazole compound a viable alternative even if its raw potency is lower. Further in vitro cytotoxicity and subsequent in vivo animal model studies are essential.
-
Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will determine its suitability for clinical use.
References
-
Title: Ciprofloxacin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ciprofloxacin mechanism of action or mode of action Source: Slideshare URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions Source: PubMed URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology (ASM) URL: [Link]
-
Title: What is the mechanism of Ciprofloxacin? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL: [Link]
-
Title: Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability Source: Springer URL: [Link]
-
Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: ResearchGate URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]
-
Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL: [Link]
-
Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL: [Link]
-
Title: Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives Source: ACS Publications URL: [Link]
-
Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]
-
Title: Minimum Bactericidal Concentration (MBC) Assay Source: Creative Diagnostics URL: [Link]
-
Title: Minimum bactericidal concentration Source: Grokipedia URL: [Link]
-
Title: Ciprofloxacin - StatPearls Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use Source: PubMed URL: [Link]
-
Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]
-
Title: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Method Source: BioLabTests URL: [Link]
-
Title: Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Source: Microbiology Pictures URL: [Link]
-
Title: Antibacterial pyrazoles: tackling resistant bacteria Source: National Institutes of Health (NIH) URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health URL: [Link]
-
Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: University of Gothenburg URL: [Link]
-
Title: CIPRO (ciprofloxacin hydrochloride) Tablets Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights Source: ProBiologists URL: [Link]
-
Title: Antibacterial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: bioMérieux URL: [Link]
-
Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY Source: IJRAR.org URL: [Link]
-
Title: New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide Source: American Society for Microbiology URL: [Link]
-
Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 6. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijrar.org [ijrar.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. woah.org [woah.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdb.apec.org [pdb.apec.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 25. biomerieux.com [biomerieux.com]
- 26. microchemlab.com [microchemlab.com]
- 27. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. grokipedia.com [grokipedia.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. asm.org [asm.org]
- 31. biolabtests.com [biolabtests.com]
- 32. microbenotes.com [microbenotes.com]
- 33. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole Derivatives in Antimicrobial Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms.[1][2] Among the privileged structures in medicinal chemistry, the pyrazole nucleus, a five-membered diazole ring, stands out for its remarkable synthetic versatility and broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, synthesizing data from recent studies to offer a comparative framework for designing next-generation antimicrobial agents. We will dissect the causal relationships between specific structural modifications and antimicrobial efficacy, present comparative experimental data, and outline foundational protocols for evaluation.
The Pyrazole Core: A Privileged Scaffold for Antimicrobial Design
The pyrazole ring is a highly adaptable pharmacophore. Its two adjacent nitrogen atoms and substitutable carbon positions (C3, C4, C5) allow for extensive chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[5] This structural flexibility is key to its success in targeting a wide array of microbial pathogens, from drug-resistant bacteria to pathogenic fungi.[2][6] The design of potent pyrazole-based antimicrobials hinges on a deep understanding of how substitutions at each position influence biological activity.
Decoding the Structure-Activity Relationship: A Positional Analysis
The antimicrobial potency and spectrum of pyrazole derivatives are critically dependent on the nature and position of various substituents. Rational drug design in this class involves strategic modifications to enhance target interaction, improve cell permeability, and evade resistance mechanisms like efflux pumps.[7]
A recurring theme in highly active pyrazole derivatives is the incorporation of a hydrazone moiety (-C=N-NH-), often at the C4 position. This functional group appears to be a significant pharmacophore for enhancing antimicrobial activity.
-
Observation: Studies consistently show that pyrazole-1-carbothiohydrazide derivatives that are further modified into hydrazones exhibit remarkable antibacterial and antifungal activities.[1][8] For instance, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed exceptionally low Minimum Inhibitory Concentration (MIC) values, in some cases surpassing standard drugs like chloramphenicol and clotrimazole.[1][8]
-
Causality: The planarity and electron density of the hydrazone linker, coupled with its hydrogen bonding capacity, likely facilitate stronger binding interactions with microbial targets. The presence of a free carbothiohydrazide moiety (-CSNHNH2) is also noted to increase activity, suggesting its role in target engagement.[1]
When phenyl groups are attached to the pyrazole core (commonly at N1 or C3), the substituents on these rings play a pivotal role in modulating bioactivity.
-
Electron-Donating Groups (EDGs): The presence of EDGs like methyl (-CH3) or methoxy (-OCH3) on an aromatic ring linked to the hydrazone moiety has been shown to increase antimicrobial activity.[1] Compound 21a in one study, featuring a p-tolyl group, showed the highest activity.[1][8]
-
Electron-Withdrawing Groups (EWGs) & Halogens: Halogenation of phenyl rings is a common strategy that significantly augments activity.[7] Difluorophenyl substituted derivatives, for example, show broad potency against Gram-positive bacteria.[2] This is likely due to the ability of halogens to alter the molecule's lipophilicity, improving its passage through bacterial membranes, and potentially forming halogen bonds with target enzymes.
Clubbing the pyrazole scaffold with other heterocyclic rings is a highly effective strategy for creating novel derivatives with enhanced and broader-spectrum activity.
-
Thiazole and Thiadiazine: Incorporating thiazole or 1,3,4-thiadiazine rings can lead to compounds with good to moderate antimicrobial properties.[9] However, some studies indicate that compounds retaining the pyrazole-1-carbothiohydrazide unit show higher activity than those cyclized into a pyrazolyl thiadiazine system, suggesting the open-chain structure may be more favorable for target binding in certain contexts.[1]
-
Coumarin: While coumarin itself has antimicrobial properties, its substitution onto a pyrazole core can have variable effects. In some instances, 3-coumarinyl substituted pyrazoles are potent inhibitors of MRSA and Acinetobacter baumannii, while in other cases, substitutions on the coumarin moiety itself can decrease potency.[2][7]
-
Pyrazolo[1,5-a]pyrimidines: Fusing a pyrimidine ring to the pyrazole core creates a class of compounds with notable, though sometimes moderate, bactericidal activity. Halogenation of a phenyl ring on this fused system was found to significantly boost activity against A. baumannii.[7]
The following diagram illustrates the logical workflow of pyrazole SAR, starting from a basic scaffold to a more potent derivative.
Comparative Antimicrobial Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative pyrazole derivatives against various microbial strains, as reported in the literature. Lower MIC values indicate higher potency.
| Compound Class/Reference Example | Key Structural Features | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazone (21a) | Pyrazolone core, p-tolyl hydrazone at C4 | Staphylococcus aureus | 62.5 | [1][8] |
| Bacillus subtilis | 62.5 | [1][8] | ||
| Candida albicans | 2.9 | [1][8] | ||
| Aspergillus niger | 7.8 | [1][8] | ||
| Pyrazole Hydrazone (4) | N-Benzoic acid, difluorophenyl hydrazone | Acinetobacter baumannii | 4 | [2] |
| Imidazo-pyridine Pyrazole (18) | Imidazo[1,2-a]pyridine fused system | E. coli, K. pneumoniae, P. aeruginosa | <1 | [2] |
| Aminoguanidine Pyrazole (12) | 1,3-diphenyl pyrazole, aminoguanidine | Staphylococcus aureus | 1-8 | [2] |
| Escherichia coli | 1 | [2] | ||
| Thiophene-Pyrazole (unspecified) | Thiophene and thiazol-4-one scaffolds | Gram-negative bacteria | 0.78 | [7] |
| Isoxazolol Pyrazole (7ai) | Isoxazolol pyrazole carboxylate | Rhizoctonia solani (fungus) | 0.37 | [10] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes.
This data clearly demonstrates that specific structural motifs, such as the hydrazones and certain fused heterocyclic systems, can yield compounds with sub-micromolar to low micromolar efficacy against a broad range of pathogens.
Proposed Mechanisms of Action
While the exact target is not always elucidated, several studies point towards specific mechanisms of action.
-
DNA Gyrase Inhibition: Molecular docking and experimental studies suggest that some pyrazole derivatives act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][7] This mechanism is attractive as it targets a pathway distinct from many existing antibiotic classes.
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazole-thiophene hybrids have shown significant inhibition of DHFR, another crucial enzyme in bacterial metabolism.[7]
-
Cell Wall Disruption: Some pyrazole hydrazones are believed to exert their antibacterial effect by disrupting the bacterial cell wall.[2]
The following diagram illustrates the relationship between pyrazole structural features and their influence on antimicrobial activity.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. probiologists.com [probiologists.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Anticancer Agents: Mechanisms, Efficacy, and Clinical Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its metabolic stability and versatile nature have led to the development of a wide array of derivatives with diverse pharmacological activities, including significant potential as anticancer agents.[2][4] This guide provides an in-depth comparative analysis of key pyrazole-based drugs that have made a substantial impact on cancer therapy, focusing on their mechanisms of action, comparative efficacy, and the experimental data that underpins their clinical use.
The Pyrazole Scaffold: A Cornerstone in Oncology
The success of pyrazole-containing drugs in oncology stems from their ability to target various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.[2] Several pyrazole-based compounds have received regulatory approval and are now integral to the treatment of various malignancies.[1][5] This guide will focus on four prominent examples: Celecoxib, Crizotinib, Encorafenib, and Ruxolitinib, each targeting distinct signaling pathways crucial for tumor growth and survival.
Comparative Analysis of Key Pyrazole-Based Anticancer Agents
This section will delve into the specifics of each selected drug, providing a detailed overview of their mechanism of action, clinical applications, and a summary of their performance data.
Celecoxib: Targeting Inflammation and Cancer
Initially developed as a selective cyclooxygenase-2 (COX-2) inhibitor for its anti-inflammatory properties, Celecoxib has demonstrated significant anticancer effects.[6][7] Overexpression of COX-2 is associated with increased tumor aggressiveness and poor prognosis in several cancers.[6][8]
Mechanism of Action: Celecoxib's primary anticancer effect is through the inhibition of the COX-2/PGE2 signaling axis.[6][9] This inhibition not only reduces the production of pro-inflammatory prostaglandins but also influences various signaling pathways related to tumor growth.[6][10] It can promote cancer cell death (apoptosis) and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[10] Interestingly, some of its anticancer effects may also occur through COX-2 independent mechanisms.[7][9]
Clinical Applications & Efficacy: Celecoxib has been investigated in various malignancies, including colorectal, breast, lung, and prostate cancers.[8] Clinical trials have explored its use in both cancer prevention and as an adjunct to standard therapies.[11][12] For instance, in combination with chemotherapy for advanced non-small cell lung cancer (NSCLC), celecoxib has been shown to improve the objective response rate.[13] A recent analysis of a clinical trial for stage 3 colon cancer found that patients with PIK3CA mutations who took celecoxib after surgery had significantly longer disease-free survival.[14]
Performance Data Summary:
| Agent | Primary Target | Key Indications | Noteworthy Clinical Outcomes |
| Celecoxib | COX-2 | Colorectal, Breast, Lung, Prostate Cancer (investigational) | Improved response rates when combined with chemotherapy in NSCLC[13]. Increased disease-free survival in PIK3CA-mutated colon cancer[14]. |
Signaling Pathway:
Caption: Mechanism of action of Crizotinib.
Encorafenib: A Targeted Approach for BRAF-Mutant Cancers
Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutation, which is a common driver in melanoma and other cancers. [15][16] Mechanism of Action: Mutations in the BRAF gene, such as V600E, lead to a constitutively active BRAF protein. [15][17]This results in the persistent activation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAS/RAF/MEK/ERK), promoting tumor cell growth and proliferation. [17][18]Encorafenib is an ATP-competitive RAF kinase inhibitor that binds to the mutated BRAF protein, inhibiting its activity and arresting the cell cycle. [16][17]It is often used in combination with a MEK inhibitor, such as binimetinib, to achieve dual pathway inhibition and overcome resistance mechanisms. [19] Clinical Applications & Efficacy: Encorafenib, in combination with binimetinib, is indicated for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation. [16]It is also used in combination with cetuximab for metastatic colorectal cancer with a BRAF V600E mutation. [15][16]This combination approach has been shown to have greater anti-tumor activity compared to either drug alone. [15] Performance Data Summary:
| Agent | Primary Target | Key Indications | Therapeutic Strategy |
| Encorafenib | BRAF V600E/K | Melanoma, Colorectal Cancer | Combination with MEK inhibitor (binimetinib) or EGFR inhibitor (cetuximab) [15][16][19] |
Signaling Pathway:
Caption: Mechanism of action of Encorafenib.
Ruxolitinib: Modulating the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2. [20][21]These enzymes play a crucial role in the signaling of a number of cytokines and growth factors important for blood cell formation and immune function. [22] Mechanism of Action: The JAK-STAT signaling pathway is often dysregulated in myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera. [20][22]Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby disrupting these aberrant signaling pathways. [21]This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in myeloproliferation. [23] Clinical Applications & Efficacy: Ruxolitinib is used to treat intermediate or high-risk myelofibrosis, polycythemia vera in patients who have had an inadequate response to or are intolerant of hydroxyurea, and steroid-refractory acute graft-versus-host disease. [20][24]It has been shown to significantly reduce spleen size and alleviate disease-related symptoms in patients with myelofibrosis. [25] Comparative Performance: Several JAK inhibitors are now available or in late-stage development for myelofibrosis. [26]While direct head-to-head comparisons are limited, meta-analyses suggest that ruxolitinib is a well-established reference JAK inhibitor. [27]Other inhibitors like fedratinib, momelotinib, and pacritinib have shown efficacy and may be preferred in specific clinical scenarios, such as in patients with anemia or thrombocytopenia. [27][28]For instance, momelotinib appears to have a more favorable safety profile regarding anemia compared to other JAK inhibitors. [27][28]In enzymatic assays, ruxolitinib was found to be the most potent and selective JAK2 inhibitor compared to fedratinib, momelotinib, and pacritinib. [29] Performance Data Summary:
| Agent | Primary Target | Key Indications | Comparative Notes |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, GVHD | Reference JAK inhibitor; most potent and selective for JAK2 in enzymatic assays.[27][29] |
| Fedratinib | JAK2 | Myelofibrosis | An option for patients intolerant to or with an incomplete response to ruxolitinib.[25] May be preferable for patients with thrombocytopenia.[27] |
| Momelotinib | JAK1, JAK2 | Myelofibrosis | Appears to be a good option for patients with anemia.[27][28] |
| Pacritinib | JAK2 | Myelofibrosis | An option for patients with low platelet counts.[25] |
Signaling Pathway:
Caption: Mechanism of action of Ruxolitinib.
Experimental Protocols: Assessing Anticancer Activity
A variety of in vitro assays are crucial for the initial screening and characterization of potential anticancer drugs. [30][31][32][33]The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. [34]
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of pyrazole-based compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [34]This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. [34]The amount of formazan produced is directly proportional to the number of viable cells. [34] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Pyrazole compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS) [35]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [2][36]* Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Caption: MTT Assay Experimental Workflow.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. [34][37]Incubate for 24 hours to allow for cell attachment. [34]2. Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. [2]4. MTT Addition: After the incubation period, carefully remove the medium and add the MTT solution to each well (e.g., 10-28 µL of a 2-5 mg/mL solution). [35][37]Incubate for 1.5 to 4 hours at 37°C. [37]5. Solubilization: After the MTT incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., 100-130 µL of DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals. [36][37]6. Absorbance Measurement: Shake the plate gently to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 492 and 590 nm using a microplate reader. [37]A reference wavelength of >650 nm can be used to subtract background absorbance. Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Causality and Self-Validation:
-
Cell Density: The initial cell seeding density is critical as it can influence the observed inhibitory activity of the compounds. [38]* Controls: The inclusion of untreated and vehicle controls is essential to account for any effects of the solvent and to establish a baseline for 100% cell viability.
-
Incubation Times: The duration of compound treatment and MTT incubation should be optimized for the specific cell line and compound being tested. [38]
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The examples of Celecoxib, Crizotinib, Encorafenib, and Ruxolitinib highlight the remarkable versatility of this chemical moiety in targeting diverse and critical pathways in oncology. This comparative guide provides a framework for understanding the nuances of these agents, from their molecular mechanisms to their clinical applications and the experimental methodologies used to evaluate their efficacy. As our understanding of cancer biology deepens, the pyrazole core will undoubtedly continue to serve as a valuable starting point for the development of the next generation of targeted anticancer therapies.
References
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Ruxolitinib - Wikipedia. (n.d.).
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications - Benchchem. (n.d.).
- BRAFTOVI® (encorafenib) Clinical Pharmacology | Pfizer Medical - US. (n.d.).
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.).
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (n.d.).
- Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.).
- Crizotinib: A comprehensive review - PMC - PubMed Central. (n.d.).
- Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. (n.d.).
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (2023, July 14).
- Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Mechanism of action - Jakafi® (ruxolitinib). (n.d.).
- Crizotinib - Wikipedia. (n.d.).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - MDPI. (n.d.).
- MTT (Assay protocol - Protocols.io. (2023, February 27).
- Encorafenib - Wikipedia. (n.d.).
- What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012, May 10).
- What is the mechanism of Encorafenib? - Patsnap Synapse. (2024, July 17).
- Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.).
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.).
- Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. (n.d.).
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.).
- The safety and efficacy of the four JAK inhibitors in patients with myelofibrosis - MPN Hub. (2021, August 31).
- Study Compares Safety Profile of 2 JAK Inhibitors in Patients With Myelofibrosis. (n.d.).
- Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - MDPI. (n.d.).
- Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. (2004, November 15).
- In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar. (n.d.).
- Celebrex (Celecoxib) and Cancer - News-Medical.Net. (n.d.).
- The molecular mechanisms of celecoxib in tumor development - PMC - PubMed Central. (2020, October 2).
- Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data - Frontiers. (2025, May 8).
- Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis | Blood - ASH Publications. (2023, November 2).
- Clinical Trials Using Celecoxib - NCI - National Cancer Institute. (n.d.).
- Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute. (2024, June 18).
- Celecoxib in Cancer Therapy and Prevention - Review - PubMed. (n.d.).
- A trial looking at celecoxib with standard treatment for certain types of cancer that have spread (LION Trial). (n.d.).
- ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis | PLOS One. (2020, February 19).
- A comparative evaluation of alectinib for ALK-positive non-small-cell lung cancer: A systematic review - PubMed. (2025, February 14).
- Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). (n.d.).
- Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PubMed. (2023, January 23).
- Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis - PMC - NIH. (n.d.).
- Evaluating Approved JAK Inhibitors for the Treatment of Myelofibrosis - ASCO Daily News. (2023, August 30).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Facebook [cancer.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]
- 15. pfizermedical.com [pfizermedical.com]
- 16. Encorafenib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 18. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 19. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 20. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 21. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 23. PathWhiz [pathbank.org]
- 24. hcp.jakafi.com [hcp.jakafi.com]
- 25. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 26. Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The safety and efficacy of the four JAK inhibitors in patients with myelofibrosis [mpn-hub.com]
- 28. docwirenews.com [docwirenews.com]
- 29. ashpublications.org [ashpublications.org]
- 30. ijpbs.com [ijpbs.com]
- 31. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. noblelifesci.com [noblelifesci.com]
- 33. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 34. clyte.tech [clyte.tech]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 37. MTT (Assay protocol [protocols.io]
- 38. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
This guide provides a comprehensive, evidence-based framework for elucidating the mechanism of action (MoA) of the novel pyrazole compound, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. Instead, it offers a strategic and logical workflow, explaining the causality behind experimental choices to ensure a robust and self-validating investigation. We will objectively compare the hypothetical performance of our compound of interest with established therapeutic agents, supported by illustrative experimental data.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The core pyrazole scaffold is present in several marketed drugs, highlighting its therapeutic potential.[2][3] The compound this compound is of particular interest due to its structural features: a nitro group, which can be bioreduced to reactive intermediates with potential cytotoxic effects, and a carbohydrazide moiety capable of forming hydrogen bonds with biological targets.[1] This guide outlines a systematic approach to validate its MoA, a critical step in the drug discovery and development process.[4]
A Phased Approach to Mechanism of Action Validation
Our investigation into the MoA of this compound will follow a multi-phased, hierarchical approach. We will begin with broad, unbiased screening to identify potential protein targets and progressively narrow our focus to specific target engagement and functional cellular and in vivo outcomes. This strategy ensures a thorough and rigorous validation process.
Caption: A phased workflow for MoA validation.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential protein targets of this compound without preconceived biases. This is crucial for discovering novel mechanisms and potential off-target effects.
Kinome Profiling
Given that a vast number of signaling pathways are regulated by protein kinases and many small molecule inhibitors target this enzyme class, kinome profiling is a logical starting point.[5][6][7][8][9]
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds (e.g., Afatinib, GDC-0941) in DMSO.
-
Assay: Utilize a commercial kinome profiling service (e.g., Reaction Biology, Eurofins) that offers a broad panel of recombinant human kinases.
-
Data Acquisition: The assay typically measures the residual kinase activity after incubation with the test compound, often using a radiometric format (³³P-ATP) or fluorescence-based detection.
-
Analysis: Results are expressed as a percentage of kinase activity relative to a vehicle control (DMSO). A significant reduction in activity (e.g., >80% inhibition at a given concentration) indicates a potential interaction.
Chemo-proteomics
To explore targets beyond the kinome, chemo-proteomics offers a powerful approach to identify protein interactors from a complex cellular lysate.[10][11][12][13][14]
Experimental Protocol: Affinity-based Pull-down
-
Probe Synthesis: Synthesize a derivative of this compound with an appropriate linker and affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., A549 lung carcinoma).
-
Affinity Purification: Incubate the biotinylated probe with the cell lysate. In a parallel experiment, pre-incubate the lysate with an excess of the untagged compound to serve as a competition control.
-
Protein Capture: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Proteins that are significantly depleted in the competition control are considered specific binders.
Phase 2: Target Engagement and Biochemical Validation
Once a list of putative targets is generated, the next critical step is to confirm direct binding of this compound to these proteins in a cellular context and to characterize the biochemical consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[15]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cancer cells (e.g., A549) with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
To quantify the binding affinity and kinetics of the interaction between this compound and a purified target protein, biophysical techniques such as ITC and SPR are invaluable.[16][17][18][19][20]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare purified target protein in a suitable buffer. Dissolve this compound in the same buffer.
-
Titration: Titrate the compound solution into the protein solution in the ITC instrument.
-
Data Acquisition: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Biochemical/Enzymatic Assays
If the identified target is an enzyme, a direct biochemical assay is essential to determine the functional consequence of compound binding (e.g., inhibition or activation).
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Target Engagement and Biochemical Data
| Compound | Target | CETSA ΔTm (°C) | ITC Kd (μM) | Enzymatic IC50 (μM) |
| This compound | Kinase X | +4.2 | 0.5 | 0.8 |
| Afatinib | EGFR | +5.5 | 0.001 | 0.002 |
| GDC-0941 | PI3Kα | +3.8 | 0.003 | 0.005 |
| Celecoxib | COX-2 | +3.1 | 0.04 | 0.07 |
Phase 3: Cellular and Functional Characterization
Confirming that target engagement translates into a measurable effect on cellular signaling and function is a cornerstone of MoA validation.
Phosphoproteomics
If the validated target is a kinase, phosphoproteomics can provide a global view of the downstream signaling pathways affected by the compound.[3][21][22][23][24]
Experimental Protocol: Phosphoproteomics
-
Cell Culture and Treatment: Culture a relevant cancer cell line and treat with this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.
-
Data Analysis: Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the compound treatment.
Caption: Hypothetical signaling pathway affected by the compound.
In Vitro Cancer Cell Line Screening
To assess the anti-proliferative activity of this compound across a diverse range of cancer types and to identify potential biomarkers of sensitivity, a broad screen against a panel of cancer cell lines is essential.[25][26][27][28][29]
Experimental Protocol: Cancer Cell Line Screening
-
Cell Plating: Plate a panel of cancer cell lines in 96-well or 384-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and correlate the sensitivity with the genomic and proteomic features of the cell lines.
Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) - this compound | GI50 (μM) - Afatinib | GI50 (μM) - GDC-0941 | GI50 (μM) - Celecoxib |
| A549 | Lung | 1.2 | 0.01 | 0.5 | >10 |
| HCT116 | Colon | 0.8 | >10 | 0.2 | 5.1 |
| MCF7 | Breast | 2.5 | 0.5 | 0.1 | 8.7 |
| U87-MG | Glioblastoma | 0.5 | 1.1 | 0.05 | >10 |
Phase 4: In Vivo Validation
The final phase of MoA validation involves assessing the efficacy of this compound in a living organism. In vivo models provide crucial information on pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.
Hollow Fiber Assay
The hollow fiber assay is a rapid and cost-effective in vivo method to evaluate the activity of a compound against multiple cell lines simultaneously.[2][30][31][32][33]
Experimental Protocol: Hollow Fiber Assay
-
Cell Encapsulation: Encapsulate cancer cells in semi-permeable hollow fibers.
-
Implantation: Implant the fibers into the peritoneal cavity or subcutaneously in immunocompromised mice.
-
Compound Administration: Treat the mice with this compound or vehicle control.
-
Fiber Retrieval and Analysis: After the treatment period, retrieve the fibers and assess the viability of the encapsulated cells.
Mouse Xenograft Models
Subcutaneous xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anti-cancer agents.[34][35][36][37][38]
Experimental Protocol: Xenograft Study
-
Tumor Implantation: Subcutaneously implant a relevant cancer cell line (e.g., HCT116) into immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size and randomize the mice into treatment and control groups.
-
Treatment: Administer this compound and comparator compounds according to a defined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Table 3: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 65 |
| GDC-0941 | 25 | 72 |
| Celecoxib | 100 | 40 |
Conclusion
The systematic and multi-faceted approach outlined in this guide provides a robust framework for validating the mechanism of action of this compound. By integrating unbiased target identification with rigorous target engagement, biochemical, cellular, and in vivo validation, researchers can build a comprehensive and compelling data package. This not only elucidates the fundamental biology of the compound but also provides the necessary evidence to support its further development as a potential therapeutic agent. The comparative analysis with established drugs offers valuable context for its potency and potential clinical positioning.
References
-
Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
[Mechanism of action and preclinical development of afatinib]. (2013). Medicina Clinica, 141(Suppl 1), 12-18. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Afatinib Drug Side Effects, Mechanism of Action & More. (2025, January 6). Drug Discovery & Development. Retrieved from [Link]
-
Afatinib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Schirle, M., Bantscheff, M., & Kuster, B. (2014). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1175, 161-174. Retrieved from [Link]
-
Hollingshead, M. G., & Alley, M. C. (2012). Use of the hollow fiber assay for the discovery of novel anticancer agents from fungi. Methods in Molecular Biology, 944, 267-277. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Afatinib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Cell Line Panels. (n.d.). Crown Bioscience. Retrieved from [Link]
-
Tabana, Y. M., & Dahham, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 702. Retrieved from [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]
-
Imamura, H., & Oda, Y. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16168. Retrieved from [Link]
-
Wu, G., & Liu, X. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Methods in Molecular Biology, 740, 1-13. Retrieved from [Link]
-
Wiemer, D. F., & Wiemer, A. J. (2012). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Journal of Natural Products, 75(1), 126-133. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2011). ACS Chemical Biology, 6(11), 1185-1191. Retrieved from [Link]
-
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
-
How does Gilotrif (afatinib) work? (2024, October 15). Drugs.com. Retrieved from [Link]
-
Target deconvolution using chemiproteomics. (2008). Cancer Research, 68(9 Supplement), 273. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics. Cell, 127(3), 635-648. Retrieved from [Link]
-
Tabana, Y. M., & Dahham, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
-
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved from [Link]
-
Hall, L. A., Krauthauser, C. M., Wexler, R. S., Hollingshead, M. G., Slee, A. M., & Kerr, J. S. (2000). The hollow fiber assay: continued characterization with novel approaches. Anticancer Research, 20(2A), 903-911. Retrieved from [Link]
-
Stability-based approaches in chemoproteomics. (2023). Biochemical Society Transactions, 51(4), 1461-1473. Retrieved from [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]
-
Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. Retrieved from [Link]
-
Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved from [Link]
-
Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA) in Breast Cancer Patients. (2023). Cancers, 15(13), 3338. Retrieved from [Link]
-
In Vivo Hollow Fiber Model. (n.d.). Reaction Biology. Retrieved from [Link]
-
Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Cell, 127(3), 635-648. Retrieved from [Link]
-
Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences, 26(18), 6524-6534. Retrieved from [Link]
-
Abstract C088: Chemical phosphoproteomics systematically identifies circuitries of kinase networks in cancer cells and predicts their response to kinase inhibitors. (2019). Cancer Research, 79(13 Supplement), C088. Retrieved from [Link]
-
Phosphoproteomics to study kinase inhibitor action. (n.d.). Chair of Proteomics and Bioanalytics - Technical University of Munich. Retrieved from [Link]
-
Tumour Cell Panels. (n.d.). In Vitro Technologies. Retrieved from [Link]
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (2012). Clinical Cancer Research, 18(14), 3846-3855. Retrieved from [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. (n.d.). The Jackson Laboratory. Retrieved from [Link]
-
Tumor Panel Screens Using Tumor Cell Lines in 2D Cell Culture Assays. (n.d.). Charles River. Retrieved from [Link]
-
ProLiFiler™ Cancer Cell Panel Screening Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Inagaki, J., et al. (1983). Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice. Cancer Chemotherapy and Pharmacology, 10(3), 182-186. Retrieved from [Link]
Sources
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. biosynsis.com [biosynsis.com]
- 10. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. emergencydrug.com [emergencydrug.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. mdpi.com [mdpi.com]
- 22. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 25. crownbio.com [crownbio.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. In Vitro Technologies :: Tumour Cell Panels [lifescience.invitro.com.au]
- 28. criver.com [criver.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Use of the hollow fiber assay for the discovery of novel anticancer agents from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. The hollow fiber assay: continued characterization with novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. reactionbiology.com [reactionbiology.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 37. international-biopharma.com [international-biopharma.com]
- 38. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cytotoxicity of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide on Normal Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, against non-cancerous, normal cell lines. For drug development professionals, establishing a compound's safety profile and therapeutic window is paramount. A promising therapeutic agent must exhibit high potency against its target (e.g., cancer cells) while displaying minimal toxicity to healthy cells. This guide offers a comparative analysis, using a well-established chemotherapeutic agent as a benchmark, and details the robust methodologies required for a thorough in vitro toxicity assessment.
Introduction: The Pyrazole Scaffold and the Imperative of Cytotoxicity Profiling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The compound of interest, this compound, incorporates key pharmacophoric features: a nitro group, which can undergo bioreduction to form reactive, potentially cytotoxic intermediates, and a carbohydrazide moiety, capable of forming hydrogen bonds with biological macromolecules.[3]
While these features may confer potent therapeutic activity, they also necessitate a rigorous evaluation of off-target cytotoxicity. Assessing a compound's effect on normal, non-cancerous cells is a critical step in preclinical development to predict potential side effects and determine its selectivity index—the ratio of its toxicity to normal cells versus cancer cells.[4] A favorable selectivity index is a hallmark of a viable drug candidate.[5]
This guide will compare the cytotoxicity of this compound against a standard chemotherapeutic agent, 5-Fluorouracil (5-FU) , a drug known for its potent but relatively non-selective cytotoxic effects.
The Rationale Behind Experimental Design
An effective cytotoxicity study is built upon a foundation of carefully selected cell lines and assays. The choices are not arbitrary; they are dictated by the scientific question being asked and the mechanistic insights desired.
Selection of a Normal Cell Line Model: NIH/3T3
For this guide, we have selected the NIH/3T3 cell line , a well-established and widely used line of mouse embryonic fibroblasts.[6]
-
Why NIH/3T3? Fibroblasts are a fundamental cell type in connective tissues throughout the body, making them a relevant model for systemic toxicity. NIH/3T3 cells are robust, have a relatively short population doubling time of approximately 20 hours, and are highly characterized, ensuring reproducibility.[7] Their use is established in standardized cytotoxicity protocols, such as the ISO 10993-5 standard.[8]
-
Acknowledging the Limitations: As scientists, we must recognize the limitations of our models. NIH/3T3 cells are of murine origin and are immortalized, meaning they are not perfectly representative of primary human cells.[9] For studies requiring human-specific data, a human fibroblast line (e.g., WI-38) or a human keratinocyte line like HaCaT could be considered as a complementary model.[10] However, for initial screening and comparative analysis, the consistency and vast historical dataset of NIH/3T3 make it an excellent choice.
Orthogonal Assays for a Self-Validating System
Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms. A robust protocol employs at least two assays based on distinct biological principles. This orthogonal approach ensures the results are not an artifact of a specific detection method.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[11] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing an indirect count of viable, metabolically active cells. It is a sensitive and high-throughput method ideal for screening.[12]
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[13] It is a direct measure of cytotoxicity and cell death, complementing the metabolic data from the MTT assay.
By using both, we can differentiate between a cytostatic effect (inhibition of proliferation, detected by MTT) and a cytotoxic effect (cell death, detected by LDH).
Experimental Design and Workflow
The overall process involves culturing the selected normal cell line, treating the cells with a range of concentrations of the test and comparator compounds, and then performing the cytotoxicity assays to determine the dose-dependent effect on cell viability.
Caption: Overall experimental workflow for assessing cytotoxicity.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls (vehicle, untreated, and maximum lysis).
Protocol 1: NIH/3T3 Cell Culture and Seeding
-
Cell Culture: Culture NIH/3T3 cells (ATCC® CRL-1658™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a Trypsin-EDTA solution. Resuspend in fresh medium and passage at a 1:4 to 1:8 ratio.
-
Cell Seeding for Assay: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). e. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
Protocol 2: MTT Assay for Cell Viability
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and 5-FU in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in complete culture medium, starting from a maximum concentration (e.g., 200 µM). The final DMSO concentration in all wells should be kept constant and below 0.5%.
-
Cell Treatment: After the 24-hour attachment period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Release Assay for Cytotoxicity
-
Plate Setup and Treatment: Prepare and treat a 96-well plate exactly as described in steps 1-3 of the MTT protocol. For this assay, it is crucial to also include a "maximum LDH release" control. Treat these wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the endpoint.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, empty 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
Data Analysis and Presentation
Calculation of Cell Viability and Cytotoxicity
-
For MTT Assay:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
For LDH Assay:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)] * 100
-
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces the cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
Comparative Data Summary
The results should be summarized in a clear, tabular format to allow for direct comparison.
| Compound | Assay | Target Cell Line | Incubation Time | IC₅₀ (µM) ± SD |
| This compound | MTT | NIH/3T3 | 48h | [Experimental Value] |
| This compound | LDH | NIH/3T3 | 48h | [Experimental Value] |
| 5-Fluorouracil (Comparator) | MTT | NIH/3T3 | 48h | [Experimental Value] |
| 5-Fluorouracil (Comparator) | LDH | NIH/3T3 | 48h | [Experimental Value] |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion and Interpretation
This guide outlines a robust, multi-faceted approach to assessing the cytotoxicity of this compound on a normal cell line. The ideal outcome for a promising therapeutic candidate would be a significantly higher IC₅₀ value for the test compound compared to the established cytotoxic agent, 5-FU. For example, an IC₅₀ > 100 µM on a normal cell line is often considered a desirable preliminary safety threshold.
A high IC₅₀ value from this study would suggest that this compound has a lower potential for damaging healthy cells at concentrations that might be therapeutically relevant. When combined with potency data from cancer cell lines (not covered here), this information is critical for calculating a selectivity index and making informed decisions about advancing the compound through the drug discovery pipeline. The use of orthogonal assays provides a high degree of confidence in the generated data, fulfilling the core tenets of scientific integrity.
References
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Cimerman, Z., et al. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
IJPSR. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]
-
PubMed. (2002). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
ScienceDirect. (2002). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Retrieved from [Link]
-
ResearchGate. (2022). Which cell line is the best for selectivity evaluation in cancer cell culture?. Retrieved from [Link]
-
Cytion. (n.d.). NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3. Retrieved from [Link]
-
Interdisciplinary Toxicology. (2018). Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing. Retrieved from [Link]
-
ResearchGate. (2016). Can NIH-3T3 be considered a normal cell line?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Retrieved from [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing the In Vitro Activity of Pyrazole Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery
The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in drugs across a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial therapies.[2][3] One of the most well-known examples is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis.[4]
However, the synthesis of substituted pyrazoles often yields a mixture of constitutional isomers, where the same atoms are connected in a different order. This seemingly subtle difference in the arrangement of substituents around the pyrazole core can have profound implications for a molecule's biological activity. The spatial orientation of functional groups dictates how a compound interacts with its biological target, affecting binding affinity, selectivity, and ultimately, therapeutic efficacy. Therefore, a rigorous in vitro comparison of pyrazole isomers is not merely an academic exercise but a critical step in the drug discovery process. This guide provides an in-depth look at the causality behind experimental design and offers a detailed protocol for comparing the in vitro activity of pyrazole isomers, using COX-2 inhibition as a representative case study.
The Isomeric Challenge: Structure Dictates Function
The reaction of a 1,3-dicarbonyl compound with hydrazine derivatives can lead to the formation of different pyrazole regioisomers, such as 1,3- and 1,5-disubstituted products. The specific isomer formed is influenced by factors like the steric and electronic properties of the substituents and the reaction conditions.
These structural differences directly impact the molecule's interaction with the active site of a protein. For example, in the case of COX-2 inhibitors like Celecoxib, the benzenesulfonamide moiety is crucial for binding to a specific hydrophilic side pocket in the enzyme.[5] If an isomeric form of the molecule positions this group differently, it may lose the ability to form this key interaction, drastically reducing its inhibitory activity. Structure-activity relationship (SAR) studies have repeatedly shown that precise positioning of substituents is essential for potent and selective inhibition of biological targets.[6][7]
Experimental Design: A Case Study in COX-2 Inhibition
To objectively compare the biological activity of two pyrazole isomers, a robust and reproducible in vitro assay is required. Here, we describe a protocol for a colorimetric COX-2 inhibitor screening assay, a standard method for evaluating potential anti-inflammatory agents.[8][9]
Objective
To determine and compare the half-maximal inhibitory concentration (IC50) of two distinct pyrazole regioisomers (designated Isomer A and Isomer B) against human recombinant COX-2 enzyme.
Principle of the Assay
This assay measures the peroxidase component of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be measured spectrophotometrically at 590 nm.[10] The rate of color development is proportional to COX-2 activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Workflow for Comparative In Vitro COX-2 Inhibition Assay
Caption: Workflow for comparing the in vitro COX-2 inhibitory activity of pyrazole isomers.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to ensure high-throughput and reproducibility.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0. Equilibrate to 37°C before use.[10]
-
Hematin (Cofactor): Prepare a stock solution and dilute in the assay buffer to the final working concentration as specified by the enzyme manufacturer.
-
Human COX-2 Enzyme: Thaw on ice. Dilute the enzyme stock in cold assay buffer to the final concentration recommended by the supplier. Keep the diluted enzyme on ice and use within one hour.[11]
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Dilute in the assay buffer to the final working concentration.[11]
-
TMPD (Probe): Prepare a stock solution in DMSO. Dilute in the assay buffer to the final working concentration.[10]
-
Test Compounds: Prepare 10 mM stock solutions of Isomer A, Isomer B, and Celecoxib (positive control) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).
2. Assay Procedure:
-
Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Hematin solution
-
10 µL of your diluted test compound (or DMSO for vehicle control, Celecoxib for positive control).
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for the "no enzyme" background controls.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced. The duration may need optimization for time-dependent inhibitors.[11]
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.[10]
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the increase in absorbance at 590 nm every 30 seconds for 2-5 minutes. The initial reaction velocity is determined from the linear portion of the curve.
3. Data Analysis:
-
Calculate Percent Inhibition: The rate of reaction (change in absorbance per minute) is calculated for each concentration. The percent inhibition is determined using the following formula: % Inhibition = 100 * [(Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value for each isomer. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Comparative Data Summary & Interpretation
The results of the in vitro assay should be summarized in a clear, concise table to facilitate direct comparison.
| Compound | Target | IC50 (µM) [± SD] | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Isomer A | COX-2 | 0.45 [± 0.05] | 110 |
| Isomer B | COX-2 | 15.2 [± 1.8] | 3 |
| Celecoxib | COX-2 | 0.51 [± 0.06] | >100 |
(Note: Data are hypothetical for illustrative purposes. A parallel assay against COX-1 would be required to determine the selectivity index.)
Interpretation: In this hypothetical example, Isomer A demonstrates potent COX-2 inhibition, with an IC50 value comparable to the reference drug, Celecoxib. In contrast, Isomer B is over 30-fold less active. This stark difference in activity strongly suggests that the specific arrangement of substituents in Isomer A allows for optimal interactions within the COX-2 active site, while the arrangement in Isomer B leads to a loss of these critical interactions. Such findings are pivotal for guiding the next steps in a drug discovery campaign, clearly indicating that the synthetic route should be optimized to produce Isomer A exclusively.
Conclusion
The isomeric form of a pyrazole derivative is a critical determinant of its biological activity. A subtle change in substituent placement can mean the difference between a potent drug candidate and an inactive molecule. Therefore, conducting carefully designed, comparative in vitro assays is an indispensable part of the drug development process. The detailed protocol and workflow provided here serve as a robust framework for researchers to generate reliable, comparative data, enabling informed decisions and advancing the discovery of novel therapeutics.
References
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link][6]
-
Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link][2]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link][7][12]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link][3]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link][1]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link][13][14]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link][15]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link][8]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. DovePress. Available at: [Link][5]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Available at: [Link][9]
Sources
- 1. jchr.org [jchr.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The safe and responsible disposal of laboratory reagents is a critical component of ensuring a secure working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, a compound of interest in medicinal chemistry for its potential antimicrobial and anticancer properties.[1]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: the pyrazole ring, the nitro group, and the carbohydrazide moiety. This "worst-case" approach ensures a high margin of safety in handling and disposal.[2]
Hazard Profile: A Synthesis of Functional Group Toxicology
This compound is a complex molecule whose reactivity and toxicity are dictated by its distinct chemical features. A thorough understanding of these is paramount for safe handling.
-
Nitro Group (-NO2): Organic nitro compounds are often associated with thermal instability and can be potentially explosive, especially di-nitro and tri-nitro compounds.[3] While this compound is mono-nitrated, it is prudent to treat it with caution regarding heat, friction, and shock. The nitro group can also undergo bioreduction to form reactive intermediates, contributing to cytotoxic effects.[1]
-
Carbohydrazide Moiety (-CONHNH2): Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[4] They can cause severe skin and eye irritation, and many are suspected carcinogens.[4][5] The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their function.[1]
-
Pyrazole Ring: The pyrazole scaffold is a cornerstone in many pharmaceutical agents.[1][6] While some pyrazole derivatives exhibit low toxicity, the overall hazard profile can vary significantly with substitution.[7]
A summary of the inferred hazard information is presented below:
| Hazard Category | Inferred Finding | Rationale & Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Based on the general toxicity of hydrazine derivatives.[4][5] Structurally similar compounds are noted to cause skin and eye irritation.[8][9] |
| Skin Irritation | Causes skin irritation. | A common hazard for substituted pyrazoles and hydrazides.[8][9] |
| Eye Irritation | Causes serious eye irritation. | A common hazard for substituted pyrazoles and hydrazides.[8][9] |
| Carcinogenicity | Suspected of causing cancer. | Many hydrazine derivatives are considered potential carcinogens.[4][5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | A precautionary approach is recommended for pharmaceutical compounds to avoid environmental release.[7] |
| Physical Hazards | Potential for thermal instability; handle with care to avoid heat, shock, and friction. | Nitro compounds can be explosive.[3] Hydrazine derivatives can react exothermically.[5] |
Step-by-Step Disposal Protocol
The following protocol is designed to mitigate the risks identified above. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A properly fitting lab coat
All handling of this compound and its waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[10] An emergency eyewash station and safety shower must be readily accessible.[11]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Waste Stream Designation: Designate a specific hazardous waste stream for "Organic Nitro Compounds" or "Hydrazine Derivatives." Do not mix this waste with other streams, particularly strong oxidizing agents, acids, or bases.[10][12]
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[10] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards: "Toxic ," "Irritant ," and "Potential Carcinogen "
-
Step 3: Preparing Different Forms of Waste for Disposal
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in the designated hazardous waste container.[2]
-
Use non-sparking tools to transfer the solid material.
-
Ensure the container is securely sealed.
-
-
Liquid Waste (Solutions):
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be placed in a sealed bag and then into the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[7]
-
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.[12]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[10] Do not use combustible materials like paper towels for the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step 5: Storage and Final Disposal
-
Interim Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and segregated from incompatible materials.[10]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department.[2] The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]
-
ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]
-
CB-LSOP-Hydrazines.docx. The Brückner Research Group. Available at: [Link]
-
3-Nitro-1H-pyrazole Safety Data Sheet. AFG Bioscience. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Production, Import, Use, and Disposal of Hydrazine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]
-
Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Safety Data Sheet. Angene Chemical. Available at: [Link]
-
MSDS of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Capot Chemical. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Jetir.org. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]
-
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, 1 gram. Aladdin Scientific. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reed.edu [reed.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. afgsci.com [afgsci.com]
- 12. nipissingu.ca [nipissingu.ca]
A Researcher's Guide to the Safe Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
As a novel compound with significant potential in medicinal chemistry research, 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide demands a rigorous and informed approach to laboratory safety.[1] This guide provides a comprehensive framework for its handling, grounded in an analysis of its structural components: a nitro-pyrazole core and a carbohydrazide functional group. The protocols outlined below are designed to empower researchers to work confidently and safely, mitigating risks through engineering controls, appropriate personal protective equipment, and meticulous operational and disposal plans.
Hazard Identification: A Tale of Two Functional Groups
The primary hazards associated with this compound are derived from the distinct properties of its nitroaromatic and carbohydrazide moieties. A thorough risk assessment is the cornerstone of safe handling.
-
The Nitro-Pyrazole Core: Aromatic nitro compounds are a well-documented class of chemicals that can be toxic and are often absorbed through the skin.[2] The nitro group makes the compound energetic and can lead to thermal instability. Similar compounds, like 4-nitropyrazole, are known to cause serious eye irritation, skin irritation, and respiratory irritation.[3][4][5]
-
The Carbohydrazide Moiety: Carbohydrazide and its derivatives are recognized as being harmful if swallowed and are irritants to the eyes, skin, and respiratory system.[6][7][8][9] Critically, carbohydrazide itself presents a risk of explosion upon heating.[6][7] This property must be assumed to be possible for its derivatives until proven otherwise. It is a derivative of hydrazine, a substance known for its own significant health risks, though carbohydrazide is generally considered a safer alternative.[7][8][10]
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Source Moiety |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[11][12][13] | Both |
| Irritation | Causes serious eye irritation; Causes skin irritation and potential allergic reaction; May cause respiratory irritation.[3][5][6][11][13] | Both |
| Reactivity | Risk of decomposition or explosion upon heating or with incompatible materials.[6][7] | Carbohydrazide |
| Chronic Toxicity | Potential for systemic effects; aromatic nitro compounds can cause cyanosis and anemia with chronic exposure.[2] | Nitro-Pyrazole |
| Environmental | Toxic to aquatic life with long-lasting effects.[7][11][12] | Carbohydrazide |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[14][16]
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory. The selection of PPE is based on preventing all potential routes of exposure: dermal, ocular, and inhalation.
-
Hand Protection: Double-gloving is required. Wear two pairs of chemical-resistant gloves, such as nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection. Gloves must be inspected for integrity before use.[10][14]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[14] Given the severe irritation potential, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[3][10]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[14] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of this control (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[3][14]
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling
Adherence to a strict protocol minimizes risk during routine laboratory operations.
-
Preparation: Before handling, clear the work area in the fume hood of all unnecessary items. Ensure spill kits and waste containers are ready.
-
Weighing: Use a disposable weigh boat or creased weighing paper. Perform this task in the fume hood to contain any airborne particles.
-
Transfers: When transferring the solid, use spark-proof tools.[14] Avoid creating dust. If making a solution, add the solid slowly to the solvent.
-
Heating: DO NOT heat the solid compound directly.[6][7] If heating a solution is required, use a controlled heating mantle with temperature probes and perform the procedure behind a blast shield within the fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[4][14] It should be stored away from strong oxidizing agents, acids, and bases.[4][15]
Emergency Procedures: Spill and Exposure Plan
Immediate and correct response to an emergency can prevent serious injury.
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand or vermiculite.[17] Do not use combustible materials like paper towels.[17]
-
Carefully scoop the material into a labeled hazardous waste container.[17]
-
Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.[17]
-
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][14] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[5][14] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][14] Seek immediate medical attention.
Disposal Plan: Managing the Waste Stream
Proper segregation and disposal of waste are crucial for safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, weigh boats, absorbent material) must be treated as hazardous waste. This waste should be segregated as "Halogenated/Nitrogenated Organic Waste" and kept separate from other waste streams.[17]
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.[17]
-
Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety (EHS) office in accordance with all local and national regulations.[16][17] Do not pour any solution containing this compound down the drain.[14]
Caption: Disposal Workflow for Contaminated Materials.
References
-
CARBOHYDRAZIDE. Ataman Kimya. [Link]
-
Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Veckem. [Link]
-
Safety Data Sheet Carbohydrazide. Redox. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Community Sustainability Workgroup. [Link]
-
ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. PubChem. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
MSDS of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. Capot Chemical. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. atamankimya.com [atamankimya.com]
- 8. gas-sensing.com [gas-sensing.com]
- 9. nbinno.com [nbinno.com]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. redox.com [redox.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. biosynth.com [biosynth.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
